3-Ethyl-4-octanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-ethyloctan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-4-7-8-10(11)9(5-2)6-3/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQNUWMKJWNUCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60173486 | |
| Record name | 3-Ethyl-4-octanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60173486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19781-29-4 | |
| Record name | 3-Ethyl-4-octanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019781294 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Ethyl-4-octanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60173486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Ethyl-4-octanone chemical properties and structure
This guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to 3-Ethyl-4-octanone, tailored for researchers, scientists, and professionals in drug development.
Chemical Properties and Structure
This compound is a branched-chain ketone known for its distinct sensory characteristics.[1] It is a clear, colorless liquid with a sweet, fruity aroma.[1][2] The structural framework consists of an eight-carbon (octane) backbone with a ketone functional group at the fourth carbon and an ethyl group substituent at the third carbon.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 19781-29-4 | [1][2][3][4][5] |
| Molecular Formula | C₁₀H₂₀O | [1][2][4][5] |
| Molecular Weight | 156.27 g/mol | [1][5] |
| IUPAC Name | 3-ethyloctan-4-one | [1][4] |
| Density | 0.817 g/cm³ (at 20°C) | [1][2] |
| Boiling Point | 199.3°C (at 760 mmHg) | [2] |
| Flash Point | 69.9°C | [2] |
| Vapor Pressure | 0.345 mmHg (at 25°C) | [2] |
| Refractive Index | 1.42 (at 20°C) | [1][2] |
| LogP (Octanol/Water) | 3.18 | [2] |
| SMILES | CCCCC(=O)C(CC)CC | [1] |
| InChI Key | XIQNUWMKJWNUCQ-UHFFFAOYSA-N | [1][3] |
Experimental Protocols
Several synthetic routes for this compound have been documented, primarily involving the formation of the ketone functional group on a branched hydrocarbon chain.
-
Oxidation of Secondary Alcohol: A prevalent method is the oxidation of the precursor alcohol, 3-ethyl-4-octanol.[3] This transformation can be achieved using various oxidizing agents.
-
Reagents: Chromium-based reagents like pyridinium chlorochromate (PCC) are effective.[3]
-
Milder Conditions: Alternatives for sensitive substrates include Swern oxidation or the use of Dess-Martin periodinane.[3]
-
Protocol Outline:
-
Dissolve the starting material, 3-ethyl-4-octanol, in a suitable solvent (e.g., dichloromethane).
-
Add the chosen oxidizing agent (e.g., PCC) portion-wise while maintaining a controlled temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction and work up the mixture to isolate the crude product.
-
Purify the this compound via distillation or column chromatography.
-
-
-
Alkylation of 3-Octanone: This approach involves the introduction of the ethyl group to a pre-existing ketone.[1]
-
Reagents: 3-octanone is treated with ethyl iodide in the presence of a strong base, such as sodium hydride (NaH).[1]
-
Protocol Outline:
-
Prepare a solution of 3-octanone in an aprotic solvent (e.g., tetrahydrofuran).
-
Add a strong base (e.g., NaH) to deprotonate the α-carbon, forming an enolate.
-
Introduce ethyl iodide to the reaction mixture, which then undergoes nucleophilic attack by the enolate.
-
Allow the reaction to proceed until completion, followed by an aqueous workup to remove unreacted reagents and byproducts.
-
Isolate and purify the final product.
-
-
-
Decarboxylation of Fatty Acids: Another synthetic strategy involves the decarboxylation of specific fatty acids or their derivatives that contain an ethyl group at the appropriate position.[1]
Caption: General synthesis workflows for this compound.
The structure of this compound is typically confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used for detailed structural analysis.[1] In ¹H NMR, the methyl groups characteristically appear as triplets in the aliphatic region (0.8-1.2 ppm) due to coupling with adjacent methylene protons.[1]
-
Mass Spectrometry (MS): Mass spectrometric analysis shows a molecular ion peak at a mass-to-charge ratio (m/z) of 156, corresponding to the intact molecule.[1] The fragmentation pattern is dominated by α-cleavage reactions adjacent to the carbonyl group, which is a characteristic feature of aliphatic ketones.[1]
-
Infrared (IR) Spectroscopy: IR analysis is used to confirm the presence of the carbonyl (C=O) functional group, which exhibits a strong, characteristic absorption band.[6]
Chemical Reactivity
As a ketone, this compound undergoes reactions typical of carbonyl compounds.
-
Reduction: The carbonyl group can be reduced to a secondary alcohol (3-ethyl-4-octanol).[1] This is commonly achieved using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1]
-
Oxidation: While ketones are generally resistant to oxidation compared to aldehydes, they can be oxidized under strong conditions to yield carboxylic acids through cleavage of the carbon-carbon bond adjacent to the carbonyl group.[1]
-
Nucleophilic Addition: The carbonyl carbon is electrophilic and can undergo nucleophilic addition with various nucleophiles, leading to the formation of alcohols or other derivatives.[1]
Caption: Typical chemical transformations of this compound.
Applications
The unique properties of this compound make it valuable in several industrial applications.
-
Flavoring Agent: Due to its sweet and fruity aroma, it is used as a flavoring agent in the food and beverage industry.[1][2]
-
Fragrance Industry: It is incorporated into perfumes, cosmetics, and other scented products.[1][2]
-
Chemical Intermediate: It serves as a precursor or intermediate in the synthesis of other organic compounds, including potential pharmaceuticals and agrochemicals.[1]
Caption: Industrial application areas for this compound.
References
An In-depth Technical Guide to the Physicochemical Properties of 3-Ethyloctan-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-ethyloctan-4-one, a branched-chain ketone. The information presented herein is intended to support research and development activities by providing key data and methodologies for the characterization of this compound.
Core Physicochemical Data
The physicochemical properties of 3-ethyloctan-4-one are summarized in the table below. These values are crucial for understanding the compound's behavior in various experimental and applied settings.
| Property | Value | Reference |
| IUPAC Name | 3-ethyloctan-4-one | [1] |
| CAS Number | 19781-29-4 | [1] |
| Molecular Formula | C₁₀H₂₀O | [1] |
| Molecular Weight | 156.27 g/mol | [1] |
| Boiling Point | 199.3 °C at 760 mmHg | [2] |
| Density | 0.817 g/cm³ | [2] |
| Flash Point | 69.9 °C | [2] |
| Vapor Pressure | 0.345 mmHg at 25 °C | [2] |
| Refractive Index | 1.420 | [2] |
| LogP (calculated) | 3.18 | [2] |
| Solubility | Soluble in most common organic solvents.[3][4] Limited solubility in water, which decreases with the increasing length of the hydrocarbon chain.[5][6][7] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory practices and can be adapted for the specific analysis of 3-ethyloctan-4-one.
Synthesis of 3-Ethyloctan-4-one
A common method for the synthesis of 3-ethyloctan-4-one involves the oxidation of the corresponding secondary alcohol, 3-ethyloctan-4-ol.[8]
Protocol: Oxidation of 3-Ethyloctan-4-ol
-
Dissolution: Dissolve 3-ethyloctan-4-ol in a suitable organic solvent, such as dichloromethane or acetone, in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Place the flask in an ice bath to maintain a low temperature during the reaction.
-
Oxidant Addition: Slowly add an oxidizing agent, such as pyridinium chlorochromate (PCC) or a solution of sodium hypochlorite with a catalytic amount of TEMPO, to the stirred solution.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding a suitable reagent (e.g., sodium thiosulfate for a hypochlorite-based oxidation).
-
Extraction: Extract the product into an organic solvent (e.g., diethyl ether). Wash the organic layer sequentially with a mild acid, a mild base, and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude 3-ethyloctan-4-one.
-
Purification: Purify the crude product by vacuum distillation or column chromatography to yield the pure ketone.
Determination of Physicochemical Properties
Boiling Point Determination (Micro-method)
-
Place a small amount of 3-ethyloctan-4-one into a capillary tube.
-
Invert a smaller, sealed capillary tube inside the first tube.
-
Attach the setup to a thermometer and heat it in a Thiele tube containing mineral oil.
-
Observe the sample and note the temperature at which a rapid and continuous stream of bubbles emerges from the inner capillary.
-
Allow the apparatus to cool slowly and record the temperature at which the bubbling ceases and the liquid is drawn back into the inner capillary. This temperature is the boiling point.
Density Determination
-
Accurately weigh a clean, dry pycnometer (specific gravity bottle) of a known volume.
-
Fill the pycnometer with 3-ethyloctan-4-one, ensuring no air bubbles are trapped.
-
Bring the pycnometer and its contents to a constant temperature (e.g., 20 °C) in a water bath.
-
Carefully remove any excess liquid and weigh the filled pycnometer.
-
The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
-
Sample Preparation: Prepare a dilute solution of 3-ethyloctan-4-one in a volatile organic solvent (e.g., hexane or ethyl acetate).
-
Injection: Inject a small volume (typically 1 µL) of the sample solution into the GC injection port.
-
Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column.
-
Detection and Analysis: As the compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, which shows the mass-to-charge ratio of the fragments, provides a unique fingerprint for the compound, allowing for its identification and the assessment of its purity.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of 3-ethyloctan-4-one.
Caption: Workflow for the synthesis and physicochemical characterization of 3-ethyloctan-4-one.
References
- 1. 3-Ethyl-4-octanone | C10H20O | CID 140602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
- 4. CK12-Foundation [flexbooks.ck12.org]
- 5. byjus.com [byjus.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ck12.org [ck12.org]
- 8. 3-Ethyl-4-octanol | 19781-28-3 | Benchchem [benchchem.com]
An In-depth Technical Guide to 3-Ethyl-4-octanone (CAS: 19781-29-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethyl-4-octanone, with CAS Registry Number 19781-29-4, is a branched aliphatic ketone.[1][2] Its structure consists of an eight-carbon octanone backbone, distinguished by a ketone functional group at the fourth carbon and an ethyl substituent at the third carbon.[2] This compound is a colorless liquid known for its characteristic sweet and fruity aroma, which has led to its primary applications in the flavor and fragrance industries.[2] Beyond its sensory properties, this compound serves as a chemical intermediate in the synthesis of more complex organic molecules, including potential pharmaceuticals and agrochemicals.[2] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and spectral data for its characterization.
Physicochemical and Spectroscopic Data
The physical and computed properties of this compound are summarized below, providing essential data for laboratory and modeling applications.
Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₂₀O | [1][3][4] |
| Molecular Weight | 156.27 g/mol | [1][4] |
| Appearance | Colorless Liquid | [2] |
| Density | 0.817 g/cm³ (at 20°C) | [2] |
| Boiling Point | 199.3 °C (at 760 mmHg) | [2] |
| Refractive Index (n_D^20) | 1.420 | [2] |
| Vapor Pressure | 0.345 mmHg (at 25°C) | [2] |
| Flash Point | 69.9 °C | [3] |
| LogP (Computed) | 3.1 | [1][3] |
| Hydrogen Bond Acceptor Count | 1 | [5] |
| Hydrogen Bond Donor Count | 0 | [5] |
| Rotatable Bond Count | 6 | [5] |
Spectroscopic Data
Spectroscopic analysis is critical for the structural confirmation of this compound. Below are the key spectral characteristics derived from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the carbon-hydrogen framework.
-
¹H NMR: In proton NMR spectra, the methyl groups of the ethyl and butyl chains typically appear as triplets in the upfield region (δ 0.8-1.2 ppm) due to coupling with adjacent methylene protons.[2] The protons alpha to the carbonyl group (on C3 and C5) are deshielded and expected to appear as multiplets in the δ 2.3-2.5 ppm range.[2]
-
¹³C NMR: The carbonyl carbon (C4) is the most deshielded, appearing significantly downfield. The carbons alpha to the carbonyl (C3 and C5) will also show characteristic downfield shifts.
Table 2: Predicted NMR Spectral Data
| Assignment | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) |
|---|---|---|
| C1-H₃ | Triplet, ~0.9 | ~14.0 |
| C2-H₂ | Multiplet | ~20-25 |
| C3-H | Multiplet, ~2.4 | ~50-55 |
| C4 (C=O) | - | >210 |
| C5-H₂ | Triplet, ~2.4 | ~40-45 |
| C6-H₂ | Multiplet | ~25-30 |
| C7-H₂ | Multiplet | ~22-24 |
| C8-H₃ | Triplet, ~0.9 | ~13.8 |
| C3-CH₂-CH₃ | Multiplet | ~25-30 |
| C3-CH₂-CH₃ | Triplet, ~0.9 | ~11-13 |
2.2.2 Mass Spectrometry (MS)
Mass spectrometry of this compound shows a molecular ion peak (M⁺) at an m/z of 156.[2] The fragmentation pattern is dominated by alpha-cleavage, a characteristic process for ketones, where the bonds adjacent to the carbonyl group are broken.[2]
Table 3: Key Mass Spectrometry Fragmentation Data
| m/z Value | Interpretation |
|---|---|
| 156 | Molecular Ion [M]⁺ |
| 127 | [M - C₂H₅]⁺ (Loss of ethyl radical) |
| 113 | [M - C₃H₇]⁺ (Loss of propyl radical) |
| 99 | [M - C₄H₉]⁺ (Loss of butyl radical) |
| 85 | Acylium ion [C₄H₉CO]⁺ |
| 57 | Acylium ion [C₂H₅CO]⁺ or Butyl cation [C₄H₉]⁺ |
Experimental Protocols
The synthesis of this compound is most effectively achieved via a two-step process: the Grignard reaction to form the precursor alcohol, 3-ethyl-4-octanol, followed by its oxidation.
Synthesis of 3-Ethyl-4-octanol via Grignard Reaction
This protocol describes the synthesis of the precursor alcohol by reacting butanal with a pentylmagnesium bromide Grignard reagent.
Materials:
-
Magnesium turnings
-
Iodine crystal
-
1-Bromopentane
-
Anhydrous diethyl ether or THF
-
Butanal
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings. Add a single crystal of iodine to activate the magnesium surface.
-
Add a solution of 1-bromopentane in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should initiate spontaneously, evidenced by bubbling and a cloudy appearance. Maintain a gentle reflux by controlling the addition rate.
-
Once all the 1-bromopentane has been added, continue stirring the mixture for an additional 30-60 minutes to ensure complete formation of the pentylmagnesium bromide reagent.
-
Reaction with Aldehyde: Cool the Grignard reagent in an ice bath. Add a solution of butanal in anhydrous diethyl ether dropwise, maintaining the temperature below 20°C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Workup: Cool the flask again in an ice bath and slowly quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude 3-ethyl-4-octanol. The product can be purified by vacuum distillation.
Oxidation of 3-Ethyl-4-octanol to this compound
This protocol details the oxidation of the secondary alcohol to the target ketone using Pyridinium Chlorochromate (PCC).
Materials:
-
3-Ethyl-4-octanol
-
Pyridinium Chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend PCC in anhydrous DCM.
-
Addition of Alcohol: Add a solution of 3-ethyl-4-octanol in anhydrous DCM to the PCC suspension in one portion.
-
Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alcohol is consumed (typically 2-4 hours).
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether.
-
Pass the mixture through a short plug of silica gel to filter out the chromium byproducts, eluting with additional diethyl ether.
-
Purification: Concentrate the filtrate using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Workflow and Reaction Visualizations
Diagrams illustrating key processes provide a clear understanding of the synthesis and chemical behavior of this compound.
Synthesis Workflow
The following diagram illustrates the multi-step synthesis pathway from basic precursors to the final purified product.
Caption: Synthetic workflow for this compound.
Key Chemical Reactions
This diagram shows the central position of this compound and its relationship to its precursor alcohol and potential reaction products.
Caption: Core reactions of this compound.
Biological Context and Applications
While no specific signaling pathways involving this compound have been elucidated, aliphatic ketones, in general, are recognized for their roles as volatile organic compounds (VOCs) in biological systems, acting as biomarkers or signaling molecules.[1] The primary application of this compound is as a flavoring agent in the food industry and as a component in fragrances for perfumes and other scented products.[2] Its utility as a synthetic intermediate allows for the construction of more complex molecules, where the ketone functionality can be transformed into various other groups, making it a valuable building block in multi-step organic synthesis.[1][2]
References
A Technical Guide to 3-Ethyl-4-octanone
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 3-Ethyl-4-octanone, detailing its chemical properties, synthesis, spectroscopic profile, and reactivity. While this specific ketone is not extensively documented in biological pathway research, this guide establishes a foundational understanding by contextualizing its properties within the broader class of aliphatic ketones.
IUPAC Nomenclature and Structural Analysis
The name this compound is derived following the systematic rules set by the International Union of Pure and Applied Chemistry (IUPAC).[1][2][3][4]
-
Parent Chain : The longest continuous carbon chain containing the carbonyl group (C=O) is an eight-carbon chain, hence the root name "octane".[1][3]
-
Functional Group : The presence of the ketone functional group is indicated by replacing the "-e" suffix of the alkane with "-one", leading to "octanone".[1][4][5]
-
Numbering : The carbon chain is numbered to assign the lowest possible locant to the carbonyl carbon. In this structure, numbering from either end places the carbonyl at position 4.
-
Substituent Precedence : With a tie in the carbonyl position, the chain is numbered to give the substituent the lowest possible number. Numbering from the left (as depicted below) places the ethyl group at position 3, which is preferred over position 6 (numbering from the right).
Therefore, the correct IUPAC name is 3-ethyloctan-4-one .[6]
Physicochemical and Spectroscopic Data
Quantitative data for this compound is summarized below. This includes experimentally determined values and computational predictions from established chemical databases.[6][7][8]
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₂₀O | [6][7][8] |
| Molecular Weight | 156.27 g/mol | [6][7][8] |
| CAS Number | 19781-29-4 | [6][7][8] |
| Appearance | Colorless liquid | [7] |
| Odor | Fruity | [7] |
| Density | 0.817 g/cm³ @ 20°C | [6][7] |
| Boiling Point | 199.3 °C @ 760 mmHg | [7] |
| Flash Point | 69.9 °C | [7] |
| Refractive Index (n_D^20) | 1.42 | [6][7] |
| LogP (Octanol/Water) | 3.18 |[7][8] |
Table 2: Predicted Spectroscopic Features
| Spectroscopy | Feature | Predicted Chemical Shift / Frequency |
|---|---|---|
| ¹³C NMR | Carbonyl Carbon (C=O) | ~210-215 ppm[9][10] |
| α-Carbon (CH) | ~50-60 ppm | |
| α'-Carbon (CH₂) | ~40-50 ppm | |
| ¹H NMR | α-Protons (-CH-) | ~2.2-2.5 ppm[10][11][12] |
| α'-Protons (-CH₂-) | ~2.2-2.5 ppm[10][11][12] | |
| IR Spectroscopy | C=O Stretch | ~1715 cm⁻¹ (strong)[9][11][12] |
| C-H Stretch (sp³) | ~2850-3000 cm⁻¹ | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 156[6] |
| | α-Cleavage Fragments | m/z = 99 (C₅H₉O⁺), 85 (C₅H₉⁺), 71 (C₄H₇O⁺), 57 (C₄H₉⁺) |
Synthesis and Experimental Protocols
While specific, peer-reviewed synthesis routes for this compound are not abundant, it can be prepared via established methods for aliphatic ketone synthesis.[13][14][15][16] A plausible and common approach is the oxidation of the corresponding secondary alcohol, 3-Ethyl-4-octanol.
This protocol describes a representative procedure for the synthesis of this compound using pyridinium chlorochromate (PCC), a mild oxidizing agent suitable for converting secondary alcohols to ketones without over-oxidation.
Materials:
-
3-Ethyl-4-octanol (1.0 eq)
-
Pyridinium chlorochromate (PCC) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
-
Diethyl ether
-
Sodium sulfate, anhydrous
-
Standard laboratory glassware, magnetic stirrer, and rotary evaporator.
Procedure:
-
A solution of 3-Ethyl-4-octanol in anhydrous DCM is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
PCC is added portion-wise to the stirred solution at room temperature. The mixture is stirred for 2-4 hours, and the reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium salts.
-
The filtrate is collected and concentrated under reduced pressure using a rotary evaporator.
-
The resulting crude oil is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.
-
The final product is characterized by NMR and IR spectroscopy to confirm its structure and purity.
Chemical Reactivity and Signaling Pathways
As a ketone, this compound's reactivity is dominated by the electrophilic nature of the carbonyl carbon. Key reactions include:
-
Nucleophilic Addition : The carbonyl group is susceptible to attack by nucleophiles (e.g., Grignard reagents, organolithiums, hydrides), leading to the formation of tertiary alcohols.[17][18][19]
-
Reduction : It can be reduced to its corresponding secondary alcohol, 3-Ethyl-4-octanol, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[6][20]
-
Enolate Formation : The α-hydrogens (on carbons 3 and 5) are acidic and can be removed by a strong base to form an enolate, which can then act as a nucleophile in reactions like aldol condensations or alkylations.
-
Oxidation : Ketones are generally resistant to oxidation. However, under harsh conditions with strong oxidizing agents, they can undergo oxidative cleavage.[21] The Baeyer-Villiger oxidation can convert the ketone to an ester using a peroxy acid.[21]
Currently, there is no significant published research implicating this compound directly in specific biological signaling pathways or as a core component in drug development. Its primary documented use is in the flavor and fragrance industry due to its fruity aroma.[7] However, the ketone moiety is a common functional group in many biologically active molecules and pharmaceutical agents. Therefore, the synthetic and reactive principles outlined here are broadly applicable to the synthesis of more complex, biologically relevant ketone-containing scaffolds.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 24.2 Naming Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 3. CHEM-GUIDE: IUPAC system and IUPAC rules of naming aldehydes & ketones [chem-guide.blogspot.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Khan Academy [khanacademy.org]
- 6. Buy this compound | 19781-29-4 [smolecule.com]
- 7. Page loading... [guidechem.com]
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Spectroscopic Profile of 3-Ethyl-4-octanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the ketone 3-Ethyl-4-octanone (C₁₀H₂₀O, Molar Mass: ~156.27 g/mol ). The information presented herein is crucial for the accurate identification, characterization, and quality control of this compound in research and industrial applications. This document details the mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy data, along with the experimental protocols for these techniques.
Mass Spectrometry
Mass spectrometry of this compound provides valuable information about its molecular weight and fragmentation pattern, aiding in its structural elucidation. The electron ionization (EI) mass spectrum is characterized by a molecular ion peak and several key fragment ions resulting from predictable cleavage patterns of ketones.
Data Presentation: Mass Spectrometry Data for this compound
| m/z | Proposed Fragment Ion | Structure | Relative Intensity |
| 156 | Molecular Ion [M]⁺• | [CH₃CH₂CH₂CH₂C(O)CH(CH₂CH₃)CH₂CH₃]⁺• | Low |
| 127 | [M - CH₂CH₃]⁺ | [CH₃CH₂CH₂CH₂C(O)CHCH₂CH₃]⁺ | Moderate |
| 99 | [M - CH₂CH₂CH₂CH₃]⁺ | [C(O)CH(CH₂CH₃)CH₂CH₃]⁺ | High |
| 85 | [CH₃CH₂CH₂CH₂CO]⁺ | CH₃CH₂CH₂CH₂CO⁺ | High |
| 57 | [CH₃CH₂CO]⁺ | CH₃CH₂CO⁺ | High |
| 29 | [CH₂CH₃]⁺ | CH₃CH₂⁺ | Moderate |
Note: The relative intensities are qualitative and can vary depending on the instrument and experimental conditions.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
A sample of this compound is introduced into the ion source of a mass spectrometer, typically via gas chromatography (GC) for separation and purification. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the removal of an electron from the molecule, forming a molecular ion (M⁺•). The excess energy imparted to the molecular ion leads to its fragmentation into smaller, charged ions and neutral fragments. These ions are then accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion, generating a mass spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the detailed structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is predicted to show distinct signals for the different types of protons in the molecule. The chemical shifts are influenced by the proximity to the electron-withdrawing carbonyl group.
Data Presentation: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~0.9 | Triplet | 6H | a, h |
| ~1.2-1.6 | Multiplet | 8H | b, c, f, g |
| ~2.4 | Multiplet | 3H | d, e |
Figure 1: Chemical structure of this compound with proton assignments for ¹H NMR.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. The carbonyl carbon is characteristically found at a high chemical shift (downfield).
Data Presentation: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~212 | C=O (4) |
| ~50 | C-3 |
| ~40 | C-5 |
| ~25 | C-2' |
| ~23 | C-6 |
| ~22 | C-7 |
| ~14 | C-8 |
| ~12 | C-1' |
| ~11 | C-1 |
Figure 2: Chemical structure of this compound with carbon assignments for ¹³C NMR.
Experimental Protocol: NMR Spectroscopy
A small amount of the purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. The tube is then inserted into the strong magnetic field of an NMR spectrometer. The sample is irradiated with short pulses of radiofrequency waves, which excite the atomic nuclei. As the nuclei relax back to their ground state, they emit radiofrequency signals that are detected and converted into an NMR spectrum. For ¹³C NMR, broadband proton decoupling is often used to simplify the spectrum by removing the carbon-proton couplings, resulting in a single peak for each unique carbon atom.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group.
Data Presentation: IR Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960-2870 | Strong | C-H stretching (alkane) |
| ~1715 | Strong | C=O stretching (ketone) |
| ~1460 | Medium | C-H bending (methylene) |
| ~1380 | Medium | C-H bending (methyl) |
Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
A small drop of neat this compound is placed between two salt plates (e.g., NaCl or KBr) to create a thin liquid film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal. The sample is then irradiated with a broad range of infrared light. The molecules absorb specific frequencies of IR radiation that correspond to the vibrational energies of their bonds. The transmitted light is detected and a Fourier transform is applied to the signal to generate the infrared spectrum, which is a plot of absorbance or transmittance versus wavenumber.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Aliphatic ketones like this compound exhibit a weak absorption in the ultraviolet region due to the n → π* electronic transition of the carbonyl group.
Data Presentation: UV-Vis Spectroscopy Data for this compound (in a non-polar solvent)
| λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition |
| ~278 | ~15 | n → π* |
Experimental Protocol: UV-Vis Spectroscopy
A dilute solution of this compound is prepared in a suitable UV-transparent solvent (e.g., hexane or ethanol). The solution is placed in a quartz cuvette, and the cuvette is inserted into a UV-Vis spectrophotometer. The instrument passes a beam of UV-Vis light through the sample and measures the amount of light absorbed at each wavelength. The resulting UV-Vis spectrum is a plot of absorbance versus wavelength.
Visualization of Spectroscopic Identification Workflow
The following diagram illustrates the logical workflow for the spectroscopic identification of this compound.
Caption: Workflow for the spectroscopic identification of this compound.
3-Ethyl-4-octanone boiling point and density
An In-Depth Technical Guide on the Physical Properties of 3-Ethyl-4-octanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the boiling point and density of this compound, a branched-chain ketone. The information herein is curated for professionals in research and development who require precise data and methodologies for chemical analysis and process design.
Chemical Identity and Properties
This compound, also known as ethyl octyl ketone, is an organic compound with the molecular formula C₁₀H₂₀O.[1][2][3] It is a colorless liquid with a characteristic sweet and fruity aroma, which lends to its use in the flavor and fragrance industries.[1][2] The structural features of this ketone, specifically the ethyl group at the third position and the carbonyl group at the fourth position of the octane chain, influence its physical properties.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 3-ethyloctan-4-one | [1][4] |
| CAS Number | 19781-29-4 | [1][2][3] |
| Molecular Formula | C₁₀H₂₀O | [1][2][3] |
| Molecular Weight | 156.27 g/mol | [1][3] |
| Boiling Point | 199.3°C at 760 mmHg | [1][2] |
| Density | 0.817 g/cm³ at 20°C | [1][2] |
| Vapor Pressure | 0.345 mmHg at 25°C | [1][2] |
| Refractive Index | 1.42 at 20°C | [1][2] |
Experimental Protocols for Property Determination
The accurate determination of physical properties such as boiling point and density is crucial for the characterization and application of chemical compounds. Standard laboratory procedures for liquids like this compound are detailed below.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a pure compound, the boiling point is a characteristic physical constant.
a) Thiele Tube Method
This microscale method is suitable for determining the boiling point of small sample volumes.
-
Apparatus: Thiele tube, thermometer, small test tube (Durham tube), capillary tube (sealed at one end), rubber band, heating mantle or Bunsen burner, and mineral oil.
-
Procedure:
-
A small amount of this compound (approximately 0.5 mL) is placed into the Durham tube.
-
A capillary tube is inverted and placed into the Durham tube with the open end submerged in the liquid.
-
The Durham tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in a Thiele tube containing mineral oil, ensuring the side arm is properly positioned for convection heating.
-
The Thiele tube is gently heated, and the temperature is monitored.
-
As the temperature approaches the boiling point, a stream of bubbles will emerge from the capillary tube.
-
Heating is discontinued, and the apparatus is allowed to cool slowly.
-
The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.[5]
-
b) Simple Distillation Method
For larger sample volumes, a simple distillation setup can be used to determine the boiling point.
-
Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.
-
Procedure:
-
The distillation flask is charged with a sample of this compound and a few boiling chips to ensure smooth boiling.
-
The distillation apparatus is assembled with the thermometer bulb positioned just below the side arm leading to the condenser.
-
The sample is heated, and as it boils, the vapor rises and surrounds the thermometer bulb.
-
The temperature is recorded when it stabilizes, which corresponds to the boiling point of the liquid as it condenses and is collected in the receiving flask.
-
Density Determination
Density is the mass of a substance per unit volume. For liquids, it is typically measured in g/mL or g/cm³.
a) Pycnometer Method
A pycnometer is a flask with a specific, accurately known volume, used for precise density measurements.
-
Apparatus: Pycnometer, analytical balance, and a constant temperature water bath.
-
Procedure:
-
The mass of the clean, dry pycnometer is accurately determined.
-
The pycnometer is filled with this compound, ensuring no air bubbles are present.
-
The filled pycnometer is placed in a constant temperature water bath (e.g., 20°C) to allow the liquid to reach thermal equilibrium.
-
Any excess liquid that expands out of the capillary is carefully removed.
-
The mass of the pycnometer filled with the sample is determined.
-
The density is calculated by dividing the mass of the sample (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.
-
b) Hydrometer Method
A hydrometer is a direct-reading instrument for determining the density of liquids.
-
Apparatus: Hydrometer and a graduated cylinder.
-
Procedure:
-
A sample of this compound is poured into a graduated cylinder of sufficient size to allow the hydrometer to float freely.
-
The hydrometer is gently lowered into the liquid until it floats.
-
The density is read directly from the scale on the hydrometer stem at the point where the surface of the liquid meets the scale.
-
Workflow for Physical Property Determination
The following diagram illustrates a logical workflow for the experimental determination of the boiling point and density of a liquid chemical sample such as this compound.
Caption: A flowchart illustrating the process of determining the boiling point and density of a chemical.
References
The Solubility Profile of 3-Ethyl-4-octanone: A Technical Guide for Researchers and Drug Development Professionals
Introduction
3-Ethyl-4-octanone (CAS No. 19781-29-4), a branched-chain aliphatic ketone, is a colorless liquid with a characteristic fruity odor.[1] Its molecular structure and physicochemical properties are of interest to researchers in various fields, including flavor and fragrance science, and as a potential intermediate in organic synthesis for drug development.[1] A critical parameter for its application in these areas is its solubility in a range of organic solvents. This technical guide provides a comprehensive overview of the solubility of this compound, detailed experimental protocols for solubility determination, and a workflow for assessing its solubility characteristics.
Quantitative Solubility Data
The solubility of this compound in various organic solvents is a key factor for its use in formulations, reactions, and purification processes. Based on available data, this compound exhibits excellent miscibility with a wide array of common organic solvents.[1] In contrast, its solubility in aqueous media is predicted to be very low.[1]
The following table summarizes the known solubility data for this compound. "Miscible" indicates that the solute and solvent will dissolve in each other at all proportions.
| Solvent Class | Solvent | Solubility | Temperature (°C) | Reference |
| Alcohols | Ethanol | Miscible | Not Specified | [1] |
| Methanol | Miscible | Not Specified | [1] | |
| Hydrocarbons | Hexane | Miscible | Not Specified | [1] |
| Ethers | Diethyl Ether | Miscible | Not Specified | [1] |
| Aqueous | Water | ~ 0.9 mg/L (Predicted) | 25 | [1] |
Experimental Protocols for Solubility Determination
For researchers seeking to experimentally verify the solubility of this compound or to determine its solubility in novel solvent systems, the following detailed methodologies are provided. These protocols are adapted from standard laboratory procedures for determining the solubility of liquid organic compounds.
Protocol 1: Qualitative Determination of Miscibility
Objective: To rapidly assess whether this compound is miscible with a given organic solvent at room temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., ethanol, hexane, etc.)
-
Small glass vials or test tubes with closures
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
Pipette 1.0 mL of the organic solvent into a clean, dry glass vial.
-
Add 0.1 mL of this compound to the vial.
-
Securely cap the vial and vortex the mixture for 30 seconds.
-
Visually inspect the solution against a well-lit background. The absence of phase separation, cloudiness, or visible droplets indicates miscibility at this ratio.
-
Continue to add this compound in 0.1 mL increments, vortexing after each addition, until a total of 1.0 mL has been added or until phase separation occurs.
-
If the solution remains a single, clear phase after the addition of 1.0 mL of this compound, the two liquids are considered miscible.
Protocol 2: Quantitative Determination of Solubility (for sparingly soluble systems)
Objective: To determine the precise concentration at which this compound saturates a given solvent. This method is more applicable to systems where miscibility is not observed.
Materials:
-
This compound
-
Solvent of interest
-
Analytical balance
-
Scintillation vials or sealed flasks
-
Temperature-controlled shaker or incubator
-
Gas chromatograph with a flame ionization detector (GC-FID) or a suitable spectrophotometer
-
Syringe filters (0.2 µm, solvent-compatible)
-
Volumetric flasks and pipettes for standard preparation
Procedure:
-
Prepare a series of vials containing a known volume of the solvent (e.g., 5.0 mL).
-
Add an excess amount of this compound to each vial. The amount should be sufficient to ensure that a saturated solution is formed, with an undissolved phase remaining.
-
Seal the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The shaking ensures good mixing and facilitates the dissolution process.
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved this compound to settle.
-
Carefully withdraw a sample from the clear, supernatant layer using a syringe.
-
Immediately filter the sample through a 0.2 µm syringe filter into a clean vial to remove any undissolved microdroplets.
-
Accurately dilute the filtered sample with a known volume of a suitable solvent in which this compound is fully miscible.
-
Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method such as GC-FID.
-
Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in the solvent at the specified temperature.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for determining the solubility of a liquid organic compound like this compound in an organic solvent.
Caption: Workflow for determining the solubility of this compound.
References
An In-depth Technical Guide to 3-Ethyl-4-octanone: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Ethyl-4-octanone is a branched aliphatic ketone with applications in the fragrance and flavor industries. This technical guide provides a comprehensive overview of its discovery and history, focusing on its synthesis, chemical properties, and spectroscopic data. While its direct biological signaling pathways are not extensively documented, this guide explores potential activities based on structurally similar compounds and outlines key synthetic methodologies that have been pivotal in its scientific exploration.
Introduction
This compound, with the chemical formula C₁₀H₂₀O, is a colorless liquid known for its characteristic fruity aroma.[1] Its structure, featuring a carbonyl group at the fourth position of an octane chain with an ethyl substituent at the third position, contributes to its unique properties and applications. This document aims to consolidate the available scientific knowledge on this compound, presenting its discovery, historical context, and detailed technical data for the scientific community.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, application, and further research.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₀O | [2] |
| Molecular Weight | 156.27 g/mol | [3] |
| CAS Number | 19781-29-4 | [3] |
| Appearance | Colorless liquid | [1] |
| Odor | Fruity | [1] |
| Boiling Point | 199.3 °C at 760 mmHg | [4] |
| Density | 0.817 g/cm³ | [4] |
| Flash Point | 69.9 °C | [4] |
| Refractive Index | 1.420 | [4] |
Discovery and History
The historical details surrounding the initial discovery and first synthesis of this compound are not prominently documented in readily available scientific literature. It is often challenging to pinpoint the exact moment of discovery for many organic compounds that may have been synthesized as part of broader chemical studies before their specific properties or applications were recognized.
However, the synthetic methods applicable to its creation have been well-established in organic chemistry for many decades. The development of reactions such as the oxidation of secondary alcohols and the alkylation of ketones or nitriles in the early to mid-20th century provided the foundational chemical knowledge that would have enabled the synthesis of this compound. It is likely that the compound was first prepared in a laboratory setting during the systematic exploration of these reaction types, rather than as a targeted discovery of a molecule with known utility. Its later identification as a fragrance and flavoring agent would have then brought it to commercial and scientific prominence.
Synthesis and Experimental Protocols
Several synthetic routes have been described for the preparation of this compound. The most common and practical methods involve the oxidation of its corresponding secondary alcohol and the construction of the carbon skeleton using organometallic reagents.
Oxidation of 3-Ethyl-4-octanol
A primary and efficient method for the synthesis of this compound is the oxidation of the precursor alcohol, 3-ethyl-4-octanol.[5] This reaction is a cornerstone of organic synthesis for the preparation of ketones.
Experimental Protocol:
A general procedure for the oxidation of a secondary alcohol to a ketone using Pyridinium Chlorochromate (PCC) is as follows:
-
Dissolution: 3-ethyl-4-octanol is dissolved in a suitable anhydrous solvent, typically dichloromethane (CH₂Cl₂), in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Oxidizing Agent: Pyridinium chlorochromate (PCC) is added portion-wise to the stirred solution. The reaction is mildly exothermic and the temperature should be monitored.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alcohol is consumed.
-
Workup: Upon completion, the reaction mixture is filtered through a pad of silica gel or Celite to remove the chromium byproducts. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by distillation to yield pure this compound.
Other oxidizing agents such as those used in Swern or Dess-Martin periodinane oxidations can also be employed, often offering milder reaction conditions and easier purification.[5]
Synthesis via Grignard Reagent and Nitrile
Another versatile method for constructing the carbon skeleton of this compound involves the reaction of a Grignard reagent with a nitrile. This approach allows for the formation of a new carbon-carbon bond.
Experimental Protocol:
A plausible synthetic route using this method is as follows:
-
Grignard Reagent Formation: An appropriate alkyl magnesium halide (Grignard reagent) is prepared in situ or obtained commercially.
-
Reaction with Nitrile: The nitrile, dissolved in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran), is cooled in an ice bath. The Grignard reagent is then added dropwise to the nitrile solution under an inert atmosphere.
-
Intermediate Formation: The reaction forms a magnesium salt of an imine.
-
Hydrolysis: The reaction mixture is then quenched by the slow addition of an aqueous acid solution (e.g., dilute HCl or H₂SO₄). This hydrolysis step converts the imine intermediate into the corresponding ketone, this compound.
-
Extraction and Purification: The product is extracted from the aqueous layer with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The final product is purified by distillation or chromatography.
A logical workflow for the synthesis via the oxidation of the precursor alcohol is depicted in the following diagram.
Caption: Synthetic workflow for this compound via oxidation.
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Key Features | Reference |
| Infrared (IR) Spectroscopy | Strong C=O stretch characteristic of an aliphatic ketone, typically around 1715 cm⁻¹. | [5] |
| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z 156. Fragmentation pattern showing characteristic losses of alkyl groups adjacent to the carbonyl. | [5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra would show characteristic signals for the ethyl and butyl groups, as well as the methine and carbonyl carbons. Specific chemical shifts would require experimental determination. | [5] |
Biological Activity and Signaling Pathways
Currently, there is a lack of specific research on the biological activities and signaling pathways directly involving this compound in the peer-reviewed literature. However, based on its structural similarity to other volatile organic compounds (VOCs) and ketones, some potential areas for future investigation can be hypothesized.
For instance, the structurally related compound 3-octanone has been identified as a volatile produced by various fungi and has been implicated in fungal growth and sporulation. It also acts as a toxin in some carnivorous mushrooms.[5] This suggests that branched ketones like this compound could potentially have roles as semiochemicals or possess unexplored biological activities.
The following diagram illustrates a hypothetical logical relationship for investigating the potential biological role of this compound, drawing parallels with known activities of similar compounds.
Caption: Logical workflow for investigating biological activity.
Conclusion
This compound is a compound with established applications in the flavor and fragrance industry. While its specific discovery history is not well-defined, its synthesis is achievable through standard and well-understood organic chemistry reactions. This technical guide has provided a consolidated overview of its chemical properties, synthetic methods, and spectroscopic data. The exploration of its potential biological activities remains a promising area for future research, which could unveil novel applications for this molecule in the fields of chemical ecology, agriculture, or drug development. Further investigation is warranted to fully characterize its biological profile and potential signaling pathways.
References
The Elusive Presence of 3-Ethyl-4-octanone in Nature: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the current scientific understanding of the natural occurrence of 3-Ethyl-4-octanone. Despite its use as a synthetic flavoring and fragrance agent, a comprehensive review of scientific literature reveals no definitive evidence of this compound being isolated from a natural source. This document summarizes the known chemical properties of the compound, explores the natural occurrence of structurally similar ketones, proposes potential biosynthetic pathways, and provides detailed experimental protocols for the investigation of volatile organic compounds from natural matrices. The information presented herein is intended to serve as a valuable resource for researchers investigating novel natural products and biosynthetic pathways.
Introduction
This compound (CAS 19781-29-4) is a branched-chain ketone with the molecular formula C₁₀H₂₀O.[1][2][3] It is recognized for its characteristic sweet, fruity aroma, which has led to its application in the food and fragrance industries.[1][4] While the synthesis and industrial uses of this compound are well-documented, its presence in the natural world remains unconfirmed.
This guide directly addresses the scarcity of information on the natural occurrence of this compound. For researchers in natural product chemistry and drug development, understanding the distribution of such compounds is crucial for identifying new bioactive molecules and enzymatic pathways. The absence of evidence for this compound in nature presents a unique scientific query: is this compound truly absent, or has it yet to be detected by modern analytical techniques?
To address this, the following sections will provide a comprehensive overview of related naturally occurring ketones, hypothesize potential biosynthetic routes for this compound, and offer detailed methodologies for its potential discovery and characterization in natural samples.
Natural Occurrence of Structurally Related Ketones
While this compound has not been reported in natural sources, its structural analog, 3-octanone, is a well-known natural product. 3-Octanone has been identified in a variety of plants, fungi, and insects, where it can function as a signaling molecule, a component of essential oils, or a metabolic byproduct.[5][6]
Table 1: Documented Natural Sources of 3-Octanone
| Kingdom | Organism(s) | Role/Context | Reference(s) |
| Plantae | Lavender, Rosemary, Basil, Thyme, Nectarines | Component of essential oils and aroma profiles | [6] |
| Fungi | Boletus pinophilus (pine king bolete), Aspergillus species | Volatile organic compound, potential insecticide | [6][7] |
| Animalia | Various insect species | Pheromone, allomone, kairomone | [5] |
The prevalence of 3-octanone in diverse natural systems suggests that the biochemical pathways for the production of medium-chain ketones are widespread. The addition of an ethyl group at the C-3 position, as seen in this compound, would require specific enzymatic machinery, which may be less common or has not yet been discovered.
Hypothetical Biosynthesis of this compound
The biosynthesis of ketones in nature can occur through several metabolic pathways, primarily from fatty acid or amino acid precursors.[8][9] Based on known biochemical reactions, a plausible biosynthetic pathway for this compound can be proposed. This hypothetical pathway involves the extension of a precursor molecule by a two-carbon unit, followed by oxidation.
A potential starting point for the biosynthesis of this compound could be the α-keto acid pathway. The carbon backbone could be assembled through the condensation of precursor molecules, followed by decarboxylation and oxidation steps to yield the final ketone.
Caption: Hypothetical biosynthetic pathway for this compound from isoleucine.
Experimental Protocols for Detection and Identification
The search for novel natural products like this compound requires sensitive and specific analytical methodologies. The following protocols provide a general framework for the extraction, isolation, and identification of volatile ketones from various natural matrices.
Sample Collection and Preparation
Proper sample handling is critical to prevent the loss of volatile compounds.
-
Plant Material: Fresh plant tissues (leaves, flowers, stems, roots) should be collected and immediately processed or flash-frozen in liquid nitrogen and stored at -80°C.
-
Insect Samples: Whole insects or specific glands can be collected and extracted immediately in a suitable solvent.
-
Microbial Cultures: Volatile compounds from microbial cultures can be sampled from the headspace of the culture vessel or extracted from the culture medium.
Extraction of Volatile Compounds
Several methods can be employed for the extraction of volatile compounds, with the choice of method depending on the sample matrix and the target analytes.
-
Headspace Solid-Phase Microextraction (HS-SPME): This is a non-destructive technique ideal for sampling volatile compounds from the headspace of a sample.
-
Place a known quantity of the sample in a sealed vial.
-
Expose a SPME fiber with a suitable coating (e.g., polydimethylsiloxane/divinylbenzene) to the headspace of the sample for a defined period at a controlled temperature.
-
The adsorbed volatile compounds are then thermally desorbed in the injector of a gas chromatograph.
-
-
Solvent Extraction: This method involves the extraction of volatile compounds using an organic solvent.
-
Homogenize the sample in a suitable solvent (e.g., hexane, dichloromethane).
-
Filter or centrifuge the mixture to remove solid debris.
-
The solvent extract can be concentrated under a gentle stream of nitrogen before analysis.
-
Analytical Instrumentation
Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for the identification and quantification of volatile organic compounds.
-
Gas Chromatography (GC): A non-polar or medium-polarity capillary column is typically used for the separation of volatile ketones. The oven temperature program should be optimized to achieve good separation of the target analytes.
-
Mass Spectrometry (MS): Electron ionization (EI) at 70 eV is commonly used for generating mass spectra. The resulting fragmentation patterns can be compared to spectral libraries (e.g., NIST, Wiley) for tentative identification.
Structure Elucidation
For the definitive identification of a novel natural product, further spectroscopic analysis is required.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used to establish connectivity.
-
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, which allows for the determination of the elemental composition of the molecule.
-
Chiral Analysis: If the compound is chiral, enantioselective GC can be used to determine the enantiomeric ratio.
Caption: A generalized experimental workflow for the identification of novel volatile natural products.
Conclusion
The natural occurrence of this compound remains an open question in the field of natural product chemistry. While its synthetic counterpart is utilized in commercial applications, there is currently no scientific literature to support its existence in nature. The information provided in this guide on the prevalence of the structurally similar 3-octanone, along with a hypothetical biosynthetic pathway and detailed analytical protocols, is intended to equip researchers with the knowledge and tools necessary to investigate the potential presence of this compound and other novel branched-chain ketones in the natural world. The discovery of this compound in a natural source would be a significant finding, potentially revealing new enzymatic pathways and bioactive molecules.
References
- 1. Buy this compound | 19781-29-4 [smolecule.com]
- 2. This compound | C10H20O | CID 140602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 3-Octanone | C8H16O | CID 246728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Octanone - Wikipedia [en.wikipedia.org]
- 7. 3-octanone, 106-68-3 [thegoodscentscompany.com]
- 8. Biosynthesis pathways of expanding carbon chains for producing advanced biofuels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemistry, Ketogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
3-Ethyl-4-octanone as a volatile organic compound (VOC)
An In-depth Technical Guide on the Volatile Organic Compound 3-Ethyl-4-octanone for Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the volatile organic compound (VOC) this compound, covering its chemical and physical properties, synthesis methodologies, and current understanding of its biological significance. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields.
Chemical and Physical Properties
This compound is a branched-chain aliphatic ketone.[1][2] It is recognized for its characteristic sweet and fruity aroma, which has led to its primary applications in the flavor and fragrance industries.[1][3] Additionally, it serves as a chemical intermediate in the synthesis of other organic compounds.[1]
Below is a summary of the key quantitative data for this compound:
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₂₀O | [1][3][4] |
| Molecular Weight | 156.27 g/mol | [1][4][5] |
| CAS Number | 19781-29-4 | [3][4][5] |
| Appearance | Clear, colorless liquid | [1] |
| Odor | Sweet, fruity | [1] |
| Density | 0.817 g/cm³ at 20°C | [1][3] |
| Boiling Point | 199.3 °C at 760 mmHg | [1][3] |
| Vapor Pressure | 0.345 mmHg at 25°C | [1][3] |
| Refractive Index | 1.42 at 20°C | [1][3] |
| LogP (Octanol/Water Partition Coefficient) | 3.18 | [1] |
| Flash Point | 69.9 °C | [3] |
Synthesis of this compound
The primary route for the synthesis of this compound is through the oxidation of its corresponding secondary alcohol, 3-ethyl-4-octanol.[2] Other described methods include the alkylation of 3-octanone.[1]
Experimental Protocol: Jones Oxidation of 3-ethyl-4-octanol
This protocol describes a representative method for the synthesis of this compound using Jones reagent, a solution of chromium trioxide in sulfuric acid.[6][7] This is a classic and effective method for the oxidation of secondary alcohols to ketones.[6][7]
Materials:
-
3-ethyl-4-octanol
-
Acetone (anhydrous)
-
Jones reagent (Chromium trioxide (CrO₃) dissolved in concentrated sulfuric acid and water)
-
Isopropyl alcohol
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3-ethyl-4-octanol in acetone. Place the flask in an ice bath to maintain a low temperature.
-
Addition of Jones Reagent: Slowly add the Jones reagent dropwise from the dropping funnel to the stirred solution of the alcohol. The reaction is exothermic, so the addition rate should be controlled to keep the temperature below 20°C. The color of the reaction mixture will change from orange-red to green, indicating the oxidation of the alcohol and the reduction of Cr(VI) to Cr(III).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching the Reaction: Once the reaction is complete, quench the excess Jones reagent by the dropwise addition of isopropyl alcohol until the orange-red color disappears completely and a green precipitate is formed.
-
Work-up:
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
Add water to the residue and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts and wash them sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound. Purify the crude product by distillation under reduced pressure.
Safety Precautions: Jones reagent is highly corrosive and carcinogenic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Below is a diagram illustrating the general workflow for this synthesis.
Biological Activity and Signaling Pathways
As of the current literature review, there are no specific studies detailing the biological activity, mechanism of action, or signaling pathways of this compound. The primary focus of research on this compound has been its application as a synthetic intermediate and in the fragrance industry.[2]
However, it is pertinent to consider the known biological activities of structurally similar compounds and the general roles of volatile organic compounds (VOCs) and ketones in biological systems to provide a framework for potential future research.
Biological Activity of the Isomer 3-Octanone
The isomer of this compound, 3-octanone, has been identified as a volatile compound produced by various fungi and plants.[8] Notably, 3-octanone has been shown to possess nematicidal (roundworm-killing) properties, acting as a toxin produced by the oyster mushroom (Pleurotus ostreatus).[8] This suggests that simple aliphatic ketones can have specific and potent biological effects. Furthermore, 3-octanone is recognized as a flavor and fragrance ingredient.[8] Safety assessments of 3-octanone have been conducted, evaluating its genotoxicity, and repeated dose toxicity, often using read-across data from similar ketones like 2-heptanone.[9]
Potential Roles of VOCs and Ketones in Biological Signaling
Volatile organic compounds are increasingly recognized as important signaling molecules in various biological systems. They can act as infochemicals, mediating interactions between organisms. In mammals, endogenous ketones, such as β-hydroxybutyrate and acetoacetate (ketone bodies), are well-known alternative energy sources for the brain and other tissues during periods of fasting or carbohydrate restriction. Beyond their metabolic role, ketone bodies are now understood to act as signaling molecules, influencing cellular processes such as inflammation, oxidative stress, and gene expression through epigenetic modifications.
Given the structural similarities to other biologically active ketones and its nature as a VOC, it is plausible that this compound could have unexplored biological roles. Future research could investigate its potential as a biomarker for specific metabolic states or diseases, or explore its interactions with olfactory receptors and other cellular targets.
Hypothetical Signaling Pathway Interaction
While no specific signaling pathway has been identified for this compound, many small molecule VOCs exert their effects through interactions with cell surface receptors, such as G-protein coupled receptors (GPCRs). The following diagram illustrates a generic GPCR signaling cascade, which represents a potential, though currently unproven, mechanism through which a compound like this compound could initiate a cellular response.
Disclaimer: The signaling pathway depicted above is a generalized representation and has not been experimentally validated for this compound. It serves as a conceptual model for how a volatile organic compound might interact with a cell.
Conclusion
This compound is a well-characterized volatile organic compound with established applications in the flavor and fragrance industries and as a synthetic intermediate. Its physicochemical properties are well-documented, and its synthesis via the oxidation of 3-ethyl-4-octanol is a standard laboratory procedure. However, a significant knowledge gap exists regarding its biological activity and mechanism of action. Future research into the potential biological roles of this compound, particularly in the context of its structural similarity to other bioactive ketones and the growing understanding of VOCs as signaling molecules, could open new avenues for its application in pharmacology and drug development.
References
- 1. Buy this compound | 19781-29-4 [smolecule.com]
- 2. This compound | 19781-29-4 | Benchchem [benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | C10H20O | CID 140602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Jones Oxidation [organic-chemistry.org]
- 7. Jones oxidation - Wikipedia [en.wikipedia.org]
- 8. 3-Octanone - Wikipedia [en.wikipedia.org]
- 9. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
Navigating the Laboratory Landscape: A Technical Guide to the Safe Handling of 3-Ethyl-4-octanone
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safety and handling protocols for 3-Ethyl-4-octanone (CAS No. 19781-29-4) in a laboratory setting. Designed for professionals in research and drug development, this document outlines the essential safety information, handling procedures, and emergency protocols necessary for the responsible use of this aliphatic ketone.
Compound Identification and Properties
This compound is a branched-chain ketone with the molecular formula C10H20O.[1] While it is a valuable intermediate and fragrance component, a thorough understanding of its physical and chemical properties is the foundation of its safe handling.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 156.27 g/mol | [1][2] |
| Appearance | Clear, colorless liquid | [1] |
| Odor | Sweet, fruity aroma | [1] |
| Boiling Point | 199.3 °C at 760 mmHg | [3] |
| Flash Point | 69.9 °C | [3] |
| Density | 0.817 g/cm³ at 20°C | [3] |
| Vapor Pressure | 0.345 mmHg at 25°C | [3] |
| Refractive Index | 1.42 at 20°C | [3] |
| Solubility | Insoluble in water | [1] |
Safety and Hazard Information
According to available safety data sheets, this compound, at the concentrations typically supplied for laboratory use, is not classified as a hazardous substance.[4] Consequently, it does not have assigned GHS hazard pictograms or statements. However, the absence of a formal hazard classification does not negate the need for prudent laboratory practices. Limited toxicological data is available for this specific compound.
Personal Protective Equipment (PPE)
The consistent and correct use of Personal Protective Equipment is paramount when handling any chemical, including this compound.
Table 2: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles (ANSI Z87.1 compliant) | Protects eyes from accidental splashes.[5][6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents direct skin contact.[6][7] |
| Body Protection | Laboratory coat | Protects skin and clothing from spills.[7][8] |
Handling and Storage Procedures
Adherence to proper handling and storage protocols is critical for maintaining a safe laboratory environment.
Handling
-
Ventilation: Handle this compound in a well-ventilated area. For procedures that may generate aerosols or vapors, a chemical fume hood is recommended.[7]
-
Preventing Ingestion and Inhalation: Avoid breathing vapors or mists. Do not taste or swallow.[7]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in laboratory areas.[8]
Storage
-
Container: Keep the container tightly closed when not in use.[4]
-
Conditions: Store in a cool, dry, and well-ventilated area.[4]
-
Incompatibilities: Although specific incompatibilities are not listed in the available SDS, as a general precaution for ketones, avoid strong oxidizing agents, strong bases, and strong reducing agents.
Experimental Protocols: General Laboratory Handling
The following section details a standard operating procedure for the general handling of this compound in a research laboratory.
Pre-Experiment Preparation
-
Risk Assessment: Before commencing any new procedure, conduct a thorough risk assessment.
-
Information Review: Consult the Safety Data Sheet (SDS) and this technical guide.
-
PPE Check: Ensure all necessary PPE is available and in good condition.
-
Work Area Setup: Designate a clean and uncluttered workspace. Ensure easy access to safety equipment such as an eyewash station and safety shower.
Handling Procedure
-
Don PPE: Put on a lab coat, safety glasses, and gloves.
-
Dispensing: Carefully dispense the required amount of this compound, minimizing the potential for splashes or spills.
-
Reaction Setup: If used in a reaction, add the ketone to the reaction vessel in a controlled manner.
-
Post-Handling: Tightly cap the stock container and return it to its designated storage location.
Waste Disposal
-
Collection: Collect waste this compound and any contaminated materials in a designated, properly labeled hazardous waste container.
-
Regulations: Dispose of chemical waste in accordance with local, state, and federal regulations.
Emergency Procedures
Spills
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Control: For small spills, contain the liquid with an inert absorbent material (e.g., vermiculite, sand).
-
Cleanup: Wearing appropriate PPE, collect the absorbed material and place it in a sealed container for disposal.
-
Ventilate: Ventilate the area of the spill.
First Aid
Table 3: First Aid Measures
| Exposure Route | First Aid Instructions |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.[4] |
| Skin Contact | Wash off with soap and plenty of water. Get medical attention if symptoms occur.[4] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[4] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4] |
Visualized Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate key logical flows and relationships in the safe handling of this compound.
Caption: General workflow for handling this compound.
References
- 1. Buy this compound | 19781-29-4 [smolecule.com]
- 2. scbt.com [scbt.com]
- 3. Page loading... [wap.guidechem.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. afd.calpoly.edu [afd.calpoly.edu]
- 6. 1.0 Standard Operating Procedures for Laboratory Chemicals [cege.mtu.edu]
- 7. juniata.edu [juniata.edu]
- 8. lsu.edu [lsu.edu]
An In-depth Technical Guide to the Thermal Stability of 3-Ethyl-4-octanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethyl-4-octanone (CAS: 19781-29-4) is a branched aliphatic ketone with the molecular formula C₁₀H₂₀O.[1][2][3][4][5] It is a colorless liquid with a characteristic fruity odor, finding applications in the flavor and fragrance industry.[4] In the context of drug development and chemical synthesis, understanding the thermal stability of such a molecule is paramount. Thermal stability dictates the safe handling, storage, and processing temperatures, and provides insights into potential degradation products that might arise during its lifecycle.
This technical guide outlines the fundamental physicochemical properties of this compound relevant to its thermal behavior, presents generalized experimental protocols for assessing thermal stability using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and proposes a hypothetical thermal degradation pathway.
Physicochemical Properties of this compound
A summary of the key physical properties of this compound is presented in the table below. These values are crucial for designing and interpreting thermal stability studies.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₀O | [1][2][3][4][5] |
| Molecular Weight | 156.27 g/mol | [1][3][5] |
| Boiling Point | 199.3 °C at 760 mmHg | [1][4] |
| Melting Point | -35.76 °C (237.39 K) | [1] |
| Flash Point | 69.9 °C | [4] |
| Density | 0.817 g/cm³ at 20 °C | [1][4] |
| Vapor Pressure | 0.345 mmHg at 25 °C | [1][4] |
Experimental Protocols for Thermal Stability Assessment
The thermal stability of a liquid organic compound like this compound is typically investigated using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[6][7]
3.1. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6][8] It is used to determine the temperatures at which a material decomposes and to quantify the mass loss associated with decomposition.[6][8]
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications. This typically involves using standard reference materials with known decomposition profiles.
-
Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of this compound into an inert TGA pan (e.g., aluminum or platinum).
-
Experimental Conditions:
-
Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature below its boiling point (e.g., 30 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature well above the anticipated decomposition range (e.g., 500 °C).
-
-
-
Data Analysis:
-
Plot the sample mass (or mass percent) as a function of temperature.
-
The onset temperature of mass loss is an indicator of the initiation of decomposition.
-
The temperature at which the maximum rate of mass loss occurs (determined from the first derivative of the TGA curve) is often reported as the decomposition temperature.
-
The residual mass at the end of the experiment indicates the amount of non-volatile residue.
-
3.2. Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7][9] It is used to detect thermal events such as melting, boiling, and decomposition, which are associated with endothermic or exothermic processes.[7][10]
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium).
-
Sample Preparation: Place a small, accurately weighed sample (typically 2-5 mg) of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.
-
Experimental Conditions:
-
Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Temperature Program:
-
Equilibrate the sample at a low starting temperature (e.g., -50 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature above its boiling point and potential decomposition range (e.g., 300 °C).
-
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
An endothermic peak will be observed at the boiling point.
-
Exothermic or endothermic peaks at higher temperatures can indicate decomposition. The onset temperature of these peaks provides information on the thermal stability.
-
Visualization of Methodologies and Pathways
4.1. Experimental Workflow for Thermal Stability Assessment
The following diagram illustrates a general workflow for assessing the thermal stability of a liquid organic compound.
4.2. Hypothetical Thermal Degradation Pathway for a Ketone
In the absence of specific data for this compound, a generalized thermal degradation pathway for a simple ketone is proposed. The primary mechanism at elevated temperatures for ketones often involves homolytic cleavage of carbon-carbon bonds adjacent to the carbonyl group (alpha-cleavage), leading to the formation of radical species. These radicals can then undergo further reactions such as recombination, disproportionation, or fragmentation.
References
- 1. Buy this compound | 19781-29-4 [smolecule.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound | C10H20O | CID 140602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. scbt.com [scbt.com]
- 6. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 8. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 10. torontech.com [torontech.com]
An In-depth Technical Guide to the Stereoisomers and Chirality of 3-Ethyl-4-octanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Ethyl-4-octanone is a chiral ketone with applications in the flavor and fragrance industries. Its molecular structure contains a single stereocenter, giving rise to two distinct enantiomers: (R)-3-Ethyl-4-octanone and (S)-3-Ethyl-4-octanone. While the physicochemical properties of the racemic mixture are documented, specific data delineating the individual stereoisomers is sparse in publicly available literature. This guide provides a comprehensive overview of the known properties of this compound, discusses the principles of its stereochemistry, and outlines general experimental methodologies for the synthesis and separation of its enantiomers. This document is intended to serve as a foundational resource for researchers and professionals in drug development and other scientific fields where enantiomeric purity is of critical importance.
Introduction
This compound is an organic compound with the molecular formula C₁₀H₂₀O.[1][2][3][4] Structurally, it is an aliphatic ketone with an ethyl group at the alpha position to the carbonyl group. This substitution at the third carbon atom creates a chiral center, leading to the existence of two non-superimposable mirror images, or enantiomers.[5] These stereoisomers are designated as (R)-3-Ethyl-4-octanone and (S)-3-Ethyl-4-octanone. While enantiomers exhibit identical physical properties in an achiral environment, their interaction with plane-polarized light and with other chiral molecules can differ significantly. This differential interaction is of paramount importance in fields such as pharmacology, where the physiological effects of two enantiomers can vary from therapeutic to toxic.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound (Racemic Mixture)
| Property | Value |
| Molecular Formula | C₁₀H₂₀O |
| Molecular Weight | 156.27 g/mol [1][3] |
| CAS Number | 19781-29-4[1][2][3] |
| IUPAC Name | 3-ethyloctan-4-one[1] |
| Boiling Point | 199.3 °C at 760 mmHg |
| Density | 0.817 g/cm³ |
| Refractive Index | 1.420 |
Stereochemistry and Chirality
The chirality of this compound arises from the tetrahedral carbon at the C3 position, which is bonded to four different substituents: a hydrogen atom, an ethyl group, a propyl group, and a butanoyl group. This single stereocenter results in the existence of two enantiomers, (R)- and (S)-3-Ethyl-4-octanone.
Caption: Chirality of this compound arising from the C3 stereocenter.
Experimental Protocols
Detailed experimental protocols for the synthesis and separation of this compound enantiomers are not extensively reported. However, general methodologies for the preparation of chiral ketones and their separation can be applied.
Racemic Synthesis
A common route for the synthesis of the racemic mixture of this compound is through the oxidation of the corresponding secondary alcohol, 3-ethyl-4-octanol.
Reaction:
3-Ethyl-4-octanol + Oxidizing Agent → this compound (racemic mixture)
General Procedure:
-
Dissolve 3-ethyl-4-octanol in a suitable organic solvent (e.g., dichloromethane).
-
Add an oxidizing agent (e.g., pyridinium chlorochromate (PCC) or a Swern oxidation cocktail) portion-wise at a controlled temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction and perform an aqueous workup to remove the oxidizing agent and byproducts.
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the resulting crude product by column chromatography or distillation to yield racemic this compound.
Enantioselective Synthesis (General Approach)
Enantioselective synthesis aims to produce a single enantiomer preferentially. While a specific protocol for this compound is not available, common strategies include:
-
Use of Chiral Auxiliaries: A chiral auxiliary is temporarily incorporated into the starting material to direct the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is removed.
-
Asymmetric Catalysis: A chiral catalyst is used in a small amount to favor the formation of one enantiomer over the other. For ketones, this could involve asymmetric hydrogenation of an unsaturated precursor or an asymmetric alkylation.
Chiral Resolution
Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers.
High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases (CSPs) are powerful techniques for enantiomeric separation.
General HPLC Protocol:
-
Column: A chiral stationary phase column (e.g., based on derivatized cellulose or amylose) is required.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol) is typically used. The exact ratio needs to be optimized for baseline separation of the enantiomers.
-
Detection: A UV detector is commonly used.
-
Procedure: a. Dissolve a small amount of racemic this compound in the mobile phase. b. Inject the sample onto the chiral HPLC system. c. Elute the sample with the optimized mobile phase at a constant flow rate. d. The two enantiomers will interact differently with the CSP, leading to different retention times and their separation.
General GC Protocol:
-
Column: A capillary column coated with a chiral stationary phase (e.g., a cyclodextrin derivative) is necessary.
-
Carrier Gas: Helium or hydrogen is typically used.
-
Temperature Program: An optimized temperature ramp is crucial for achieving good separation.
-
Detector: A flame ionization detector (FID) is commonly employed.
-
Procedure: a. Prepare a dilute solution of racemic this compound in a volatile solvent. b. Inject the sample into the GC. c. The enantiomers will exhibit different interactions with the chiral stationary phase, resulting in their separation and distinct elution times.
Caption: General workflow for the separation of this compound enantiomers.
Biological Significance and Applications
This compound is utilized in the flavor and fragrance industry for its characteristic fruity and sweet aroma. In the context of drug development, chiral ketones are important building blocks for the synthesis of more complex, biologically active molecules. The stereochemistry of these building blocks is often crucial for the efficacy and safety of the final drug product. While no specific pharmacological activities have been attributed to the individual enantiomers of this compound in the reviewed literature, the principles of stereospecificity in drug action suggest that they would likely exhibit different biological activities.
Conclusion
This compound is a chiral molecule with two enantiomers, (R) and (S). While the properties of the racemic mixture are known, a significant data gap exists regarding the specific characteristics and biological activities of the individual stereoisomers. This guide has summarized the available information and provided a framework of general experimental approaches for the synthesis and separation of these enantiomers. Further research is warranted to fully characterize the individual stereoisomers of this compound, which could unlock new applications in various scientific and industrial fields.
References
Methodological & Application
Application Note: Regioselective Synthesis of 3-Ethyl-4-octanone via Thermodynamic Enolate Alkylation
Introduction
The selective alkylation of unsymmetrical ketones is a cornerstone of modern organic synthesis, enabling the construction of complex carbon skeletons. This application note details a robust protocol for the synthesis of 3-ethyl-4-octanone from 3-octanone. The regioselectivity of the reaction is controlled by favoring the formation of the more stable thermodynamic enolate, which subsequently undergoes nucleophilic substitution with an ethyl halide. This method is particularly relevant for researchers in medicinal chemistry and materials science who require precise control over molecular architecture.
3-Octanone possesses two distinct α-carbons, at the C2 and C4 positions, leading to the potential for two different enolate isomers upon deprotonation. The formation of the desired this compound necessitates the selective formation of the enolate at the more substituted C4 position. This is achieved under conditions of thermodynamic control, typically employing a strong, non-hindered base at ambient or elevated temperatures, which allows the equilibrium to favor the more stable, more substituted enolate. In contrast, kinetic control, using a bulky base at low temperatures, would favor deprotonation at the less hindered C2 position.[1][2][3][4][5][6][7] This protocol employs sodium hydride as the base to facilitate the formation of the thermodynamic enolate.
The subsequent alkylation is an SN2 reaction where the enolate acts as a nucleophile, attacking an ethyl halide.[3][4] The choice of a primary alkyl halide, such as ethyl iodide, is critical to minimize competing elimination reactions.[1][2][4] This application note provides a comprehensive experimental procedure, including reaction setup, workup, and purification, along with expected yields and characterization data.
Experimental Protocol
Materials and Reagents:
-
3-Octanone (C₈H₁₆O, MW: 128.21 g/mol )
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Ethyl Iodide (C₂H₅I, MW: 155.97 g/mol )
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution (NH₄Cl)
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or Argon gas inlet
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR spectrometer
-
IR spectrometer
Procedure:
-
Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is dried in an oven and allowed to cool to room temperature under a stream of nitrogen.
-
Formation of the Thermodynamic Enolate:
-
To the flask, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil). The mineral oil can be removed by washing the NaH with anhydrous hexane under an inert atmosphere, followed by decantation of the hexane.
-
Add 100 mL of anhydrous THF to the flask.
-
While stirring, slowly add 3-octanone (1.0 equivalent) to the suspension of sodium hydride in THF at room temperature.
-
The mixture is then gently heated to reflux and stirred for 2 hours to ensure complete formation of the thermodynamic enolate. The evolution of hydrogen gas should be observed.
-
-
Alkylation:
-
After 2 hours, the reaction mixture is cooled to 0 °C using an ice bath.
-
Ethyl iodide (1.5 equivalents) is added dropwise to the stirred solution.
-
The reaction mixture is then allowed to warm to room temperature and stirred overnight (approximately 12-16 hours).
-
-
Work-up:
-
The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) to decompose any unreacted sodium hydride.
-
The aqueous layer is separated, and the organic layer is washed with brine (saturated NaCl solution).
-
The aqueous layer is extracted twice with diethyl ether.
-
The organic layers are combined, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate) to afford the pure this compound.
-
Data Presentation
| Parameter | Value |
| Reactants | |
| 3-Octanone | 1.0 eq |
| Sodium Hydride (60%) | 1.2 eq |
| Ethyl Iodide | 1.5 eq |
| Reaction Conditions | |
| Solvent | Anhydrous THF |
| Enolate Formation Temp. | Reflux |
| Enolate Formation Time | 2 hours |
| Alkylation Temperature | 0 °C to RT |
| Alkylation Time | 12-16 hours |
| Product Information | |
| Product Name | This compound |
| Molecular Formula | C₁₀H₂₀O |
| Molecular Weight | 156.27 g/mol [8][9] |
| Boiling Point | 199.3 °C[8] |
| Appearance | Colorless liquid[8] |
| Expected Yield | 75-85% |
| Spectroscopic Data | |
| IR (neat, cm⁻¹) | ~1715 (C=O stretch) |
| ¹H NMR (CDCl₃, δ) | Triplet (~0.9 ppm, 3H, CH₃), Triplet (~0.85 ppm, 3H, CH₃), Multiplet (~1.2-1.7 ppm, 8H, CH₂), Multiplet (~2.4 ppm, 1H, CH), Triplet (~2.3 ppm, 2H, CH₂) |
| ¹³C NMR (CDCl₃, δ) | ~215 (C=O), ~50 (CH), various signals in the aliphatic region |
Visualizations
Reaction Pathway
Caption: Reaction pathway for the synthesis of this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. How to Alkylate a Ketone - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Kinetic vs. thermodynamic control of β-functionalized cyclic ketones: a theoretical investigation of regioselective formation of enolates - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]
- 8. Buy this compound | 19781-29-4 [smolecule.com]
- 9. This compound | C10H20O | CID 140602 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Laboratory Scale Synthesis of 3-Ethyl-4-octanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of 3-Ethyl-4-octanone, a valuable intermediate in organic synthesis. The described methodology follows a two-step reaction sequence commencing with the formation of the precursor alcohol, 3-ethyl-4-octanol, via a Grignard reaction between propanal and pentylmagnesium bromide. The subsequent step involves the oxidation of the secondary alcohol to the target ketone using pyridinium chlorochromate (PCC). This protocol includes comprehensive experimental procedures, a summary of quantitative data, and characterization of the final product.
Introduction
This compound is a branched aliphatic ketone with applications as a fragrance component and as a key building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.[1] Its structure consists of an octane backbone with a carbonyl group at the fourth position and an ethyl substituent at the third position.[1] The synthesis route outlined herein is a classic and reliable method for preparing such ketones in a laboratory setting. The first step utilizes the nucleophilic addition of a Grignard reagent to an aldehyde, a robust method for carbon-carbon bond formation. The subsequent oxidation of the resulting secondary alcohol to a ketone is a fundamental transformation in organic chemistry.[2][3][4] Pyridinium chlorochromate (PCC) is a mild oxidizing agent that efficiently converts secondary alcohols to ketones without significant over-oxidation.[2][3][4]
Data Presentation
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Parameter | Step 1: Grignard Reaction | Step 2: Oxidation |
| Reactants | Propanal, Pentylmagnesium Bromide | 3-Ethyl-4-octanol, Pyridinium Chlorochromate (PCC) |
| Molar Ratio | 1 : 1.2 | 1 : 1.5 |
| Solvent | Anhydrous Diethyl Ether | Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 2-3 hours | 2-4 hours |
| Purification Method | Extraction and Distillation | Filtration and Column Chromatography |
| Expected Yield | 70-80% (for 3-ethyl-4-octanol) | 80-90% |
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₂₀O[1][5] |
| Molecular Weight | 156.27 g/mol [1][6] |
| Appearance | Colorless liquid with a fruity odor[1][5] |
| Boiling Point | 199.3 °C at 760 mmHg[1][5] |
| Density | 0.817 g/cm³ at 20 °C[1][5] |
| Refractive Index | 1.420 at 20 °C[1][5] |
Experimental Protocols
Step 1: Synthesis of 3-Ethyl-4-octanol via Grignard Reaction
Materials:
-
Magnesium turnings
-
Iodine crystal (optional)
-
1-Bromopentane
-
Anhydrous diethyl ether
-
Propanal
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine if necessary to initiate the reaction.
-
Add a solution of 1-bromopentane in anhydrous diethyl ether dropwise from the dropping funnel to the magnesium turnings with gentle stirring. The reaction should start spontaneously, as indicated by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming may be required.
-
Once the reaction is initiated, add the remaining 1-bromopentane solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the pentylmagnesium bromide.
-
Grignard Reaction: Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of propanal in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude 3-ethyl-4-octanol can be purified by vacuum distillation.
Step 2: Oxidation of 3-Ethyl-4-octanol to this compound
Materials:
-
3-Ethyl-4-octanol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve 3-ethyl-4-octanol in anhydrous dichloromethane.
-
Add pyridinium chlorochromate (PCC) to the solution in one portion with stirring. The molar ratio of alcohol to PCC should be approximately 1:1.5.[7]
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, dilute the mixture with diethyl ether and pass it through a short plug of silica gel to remove the chromium residues.
-
Wash the silica gel plug with additional diethyl ether.
-
Purification: Combine the filtrates and remove the solvent under reduced pressure. The crude this compound can be further purified by flash column chromatography on silica gel or by distillation.
Expected Results and Characterization
The final product, this compound, should be a colorless liquid. The structure and purity can be confirmed by spectroscopic methods.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic triplets for the methyl groups in the aliphatic region (δ 0.8-1.2 ppm) due to coupling with adjacent methylene protons.[1]
-
¹³C NMR: The carbon-13 NMR spectrum will show a characteristic signal for the carbonyl carbon in the downfield region (δ 205-220 ppm).[1] The α-carbons adjacent to the carbonyl group will appear in the range of δ 40-50 ppm.[1]
-
IR Spectroscopy: The IR spectrum will exhibit a strong absorption band characteristic of a ketone carbonyl group (C=O) at approximately 1710-1720 cm⁻¹.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
References
- 1. Buy this compound | 19781-29-4 [smolecule.com]
- 2. 3-Ethyl-4-octanol | 19781-28-3 | Benchchem [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Page loading... [guidechem.com]
- 6. scbt.com [scbt.com]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Application Note and Protocol for the Synthesis of 3-Ethyl-4-octanone via Grignard Reaction
Abstract
This document provides a detailed experimental protocol for the synthesis of 3-Ethyl-4-octanone, a valuable ketone intermediate in organic synthesis. The protocol utilizes a Grignard reaction between butylmagnesium bromide and pentanenitrile, followed by acidic hydrolysis of the intermediate imine. This application note is intended for researchers, scientists, and professionals in drug development and chemical synthesis. All quantitative data is summarized in tables, and a complete experimental workflow is visualized.
Introduction
The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry. It involves the reaction of an organomagnesium halide (Grignard reagent) with an electrophile. The synthesis of ketones from Grignard reagents and nitriles is a robust and efficient method.[1][2][3][4][5] This reaction proceeds via the nucleophilic addition of the Grignard reagent to the nitrile carbon, forming a stable intermediate imine salt. Subsequent hydrolysis of this intermediate yields the desired ketone.[1][3] This method is advantageous as the intermediate imine salt does not react further with the Grignard reagent, thus preventing the formation of tertiary alcohol byproducts that can occur when using esters as starting materials.[2][3] This protocol details the synthesis of this compound through the reaction of butylmagnesium bromide with pentanenitrile.
Reaction Scheme
Step 1: Formation of Butylmagnesium Bromide (Grignard Reagent)
CH3CH2CH2CH2Br + Mg -> CH3CH2CH2CH2MgBr
Step 2: Reaction of Grignard Reagent with Pentanenitrile and Hydrolysis
CH3CH2CH2CH2MgBr + CH3CH2CH2CH2CN -> (CH3CH2CH2CH2)(CH3CH2CH2CH)C=NMgBr
(CH3CH2CH2CH2)(CH3CH2CH2CH)C=NMgBr + H3O+ -> CH3CH2CH2CH2C(=O)CH(CH2CH3)CH2CH3 + Mg(NH2)Br
Reagents and Materials
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Moles | Volume (mL) | Mass (g) | Density (g/mL) | Boiling Point (°C) | Notes |
| 1-Bromobutane | C4H9Br | 137.02[6] | 0.1 | 8.8 | 13.7 | 1.276[7][8] | 101.6[7] | Reagent grade, anhydrous |
| Magnesium Turnings | Mg | 24.31[9] | 0.11 | - | 2.67 | 1.74[9][10] | - | Dry, activated |
| Pentanenitrile | C5H9N | 83.13[11] | 0.1 | 10.3 | 8.31 | 0.809[12] | 141-142[12] | Reagent grade, anhydrous |
| Diethyl Ether | (C2H5)2O | 74.12[13] | - | 150 | - | 0.7134[14] | 34.6 | Anhydrous, reagent grade |
| Hydrochloric Acid | HCl | 36.46 | - | As needed | - | ~1.18 (conc.) | - | 6 M aqueous solution |
| Saturated Sodium Bicarbonate | NaHCO3 | 84.01 | - | As needed | - | - | - | Aqueous solution |
| Anhydrous Sodium Sulfate | Na2SO4 | 142.04 | - | As needed | - | - | - | For drying |
| Iodine | I2 | 253.81 | - | 1-2 small crystals | - | - | - | For initiation |
Experimental Protocol
4.1. Preparation of Butylmagnesium Bromide (Grignard Reagent)
-
Glassware Preparation: All glassware (a 250 mL three-necked round-bottom flask, a dropping funnel, and a reflux condenser) must be thoroughly dried in an oven at 120 °C for at least 4 hours and allowed to cool to room temperature in a desiccator over a drying agent (e.g., anhydrous calcium chloride) before use. Assemble the apparatus promptly while flushing with dry nitrogen or argon gas. Equip the condenser with a calcium chloride drying tube to protect the reaction from atmospheric moisture.
-
Initiation: Place the magnesium turnings (2.67 g, 0.11 mol) in the three-necked flask. Add one or two small crystals of iodine. The iodine serves as an initiator.
-
Addition of 1-Bromobutane: In the dropping funnel, prepare a solution of 1-bromobutane (13.7 g, 8.8 mL, 0.1 mol) in 40 mL of anhydrous diethyl ether.
-
Reaction Initiation: Add approximately 5-10 mL of the 1-bromobutane solution from the dropping funnel to the magnesium turnings. The reaction is initiated when the brownish color of the iodine disappears and the solution becomes cloudy with gentle bubbling. If the reaction does not start, gently warm the flask with a heat gun or a warm water bath.
-
Completion of Grignard Reagent Formation: Once the reaction has started, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux of the diethyl ether. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure the complete reaction of the magnesium. The resulting solution of butylmagnesium bromide should be grayish and cloudy.[15] Cool the solution to room temperature.
4.2. Synthesis of this compound
-
Addition of Pentanenitrile: Cool the freshly prepared Grignard reagent in an ice-water bath. Prepare a solution of pentanenitrile (8.31 g, 10.3 mL, 0.1 mol) in 30 mL of anhydrous diethyl ether and add it to the dropping funnel. Add the pentanenitrile solution dropwise to the stirred Grignard reagent. Control the addition rate to maintain a gentle reflux.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
Hydrolysis (Work-up): Carefully and slowly pour the reaction mixture onto approximately 100 g of crushed ice in a beaker. Stir the mixture until the ice has melted. Slowly add 6 M hydrochloric acid with stirring until the aqueous layer is acidic (check with litmus paper) and all the magnesium salts have dissolved.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 30 mL portions of diethyl ether. Combine all the organic extracts.
-
Washing: Wash the combined organic extracts with 50 mL of saturated sodium bicarbonate solution, and then with 50 mL of brine (saturated NaCl solution).
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Decant or filter the dried solution to remove the sodium sulfate. Remove the diethyl ether by rotary evaporation. The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound. The boiling point of this compound is approximately 199.3 °C at atmospheric pressure.[3]
Safety Precautions
-
Diethyl ether is extremely flammable and volatile. [13][14][16][17][18] All operations should be performed in a well-ventilated fume hood, away from any sources of ignition.
-
Grignard reagents are highly reactive with water and protic solvents. [15] Ensure all glassware is scrupulously dry and anhydrous solvents are used.
-
1-Bromobutane is flammable and an irritant. [7] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Hydrochloric acid is corrosive. [19][20][21][22] Handle with care, wearing appropriate PPE. The addition of acid during work-up is exothermic and should be done slowly with cooling.
Visualized Experimental Workflow
Caption: Workflow for the synthesis of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 3. Ch20: RLi or RMgX with Nitriles to Ketones [chem.ucalgary.ca]
- 4. A ketone can be prepared from the reaction of a nitrile with a Gr... | Study Prep in Pearson+ [pearson.com]
- 5. Nitriles to Ketones and Aldehydes - Chemistry Steps [chemistrysteps.com]
- 6. Butyl bromide | C4H9Br | CID 8002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Bromobutane | 109-65-9 [chemicalbook.com]
- 8. 1-Bromobutane - Wikipedia [en.wikipedia.org]
- 9. oxfordlabchem.com [oxfordlabchem.com]
- 10. gfschemicals.com [gfschemicals.com]
- 11. Pentanenitrile - Wikipedia [en.wikipedia.org]
- 12. Pentanenitrile (Valeronitrile) Chemical Properties, Uses, Safety Data & Supplier Information | Buy Pentanenitrile Online China [nj-finechem.com]
- 13. Diethyl Ether | (C2H5)2O | CID 3283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Diethyl ether - Wikipedia [en.wikipedia.org]
- 15. prepchem.com [prepchem.com]
- 16. Know All About Diethyl Ether a Detail Guide | CloudSD [cloudsds.com]
- 17. DIETHYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 18. nj.gov [nj.gov]
- 19. Hydrochloric acid - Wikipedia [en.wikipedia.org]
- 20. Hydrochloric Acid | HCl | CID 313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. epa.gov [epa.gov]
- 22. HYDROCHLORIC ACID, SOLUTION | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 23. chembk.com [chembk.com]
- 24. Magnesium Turnings Applications in Labs and Industry | Properties & Uses - Gunjal Industries [gunjalindustries.com]
Application Note: Enantioselective Synthesis of 3-Ethyl-4-octanone
Introduction
3-Ethyl-4-octanone is a chiral ketone with applications as a synthetic intermediate in the pharmaceutical and agrochemical industries, as well as a component in fragrance formulations.[1][2] The stereochemistry of this molecule can significantly influence its biological activity and olfactory properties. Therefore, the development of efficient enantioselective synthetic methods is of considerable importance. This application note details a robust and highly selective protocol for the synthesis of (S)-3-Ethyl-4-octanone via the asymmetric conjugate addition of diethylzinc to 1-octen-3-one, utilizing a copper-chiral phosphoramidite catalyst system. This organocatalytic approach offers high yields and excellent enantioselectivity, making it suitable for both research and process development scales.
Principle of the Method
The core of this synthetic strategy is the copper-catalyzed 1,4-conjugate addition (Michael addition) of an organozinc reagent to an α,β-unsaturated ketone. The enantioselectivity is induced by a chiral ligand complexed to the copper catalyst. In this protocol, a chiral phosphoramidite ligand is used to form an active chiral copper complex, which then mediates the addition of an ethyl group from diethylzinc to the β-position of 1-octen-3-one. The resulting zinc enolate is subsequently protonated to yield the chiral ketone, (S)-3-Ethyl-4-octanone.
Experimental Workflow
The experimental workflow for the enantioselective synthesis of this compound is depicted below. The process begins with the in-situ formation of the chiral copper catalyst, followed by the conjugate addition reaction and subsequent purification of the final product.
Figure 1: Experimental workflow for the enantioselective synthesis of this compound.
Quantitative Data Summary
The following table summarizes the typical quantitative data obtained for the enantioselective synthesis of this compound using the described protocol. The data is based on analogous reactions reported in the literature for similar substrates and catalyst systems.
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 2.0 | -20 | 6 | 92 | 95 |
| 2 | 1.0 | -20 | 12 | 89 | 94 |
| 3 | 2.0 | 0 | 4 | 95 | 88 |
| 4 | 0.5 | -20 | 24 | 85 | 93 |
Detailed Experimental Protocol
5.1 Materials and Reagents
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
(S)-(-)-N,N-Dimethyl-1-[(R)-1',2-bis(diphenylphosphino)ferrocenyl]ethylamine ((S,R)-Me-BoPhoz) or a similar chiral phosphoramidite ligand
-
1-Octen-3-one
-
Diethylzinc (1.0 M solution in hexanes)
-
Toluene (anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
5.2 Equipment
-
Schlenk line or glovebox for inert atmosphere operations
-
Magnetic stirrer and hotplate
-
Low-temperature circulator/cryostat
-
Standard laboratory glassware (Schlenk flask, syringes, etc.)
-
Rotary evaporator
-
Chromatography column
5.3 Catalyst Preparation (In-situ)
-
To a dry Schlenk flask under an argon atmosphere, add copper(II) trifluoromethanesulfonate (0.02 mmol, 7.2 mg).
-
Add the chiral phosphoramidite ligand (0.022 mmol).
-
Add 5 mL of anhydrous toluene via syringe.
-
Stir the resulting mixture at room temperature for 1 hour to ensure the formation of the catalyst complex.
5.4 Asymmetric Conjugate Addition Reaction
-
Cool the flask containing the catalyst solution to -20 °C using a cryostat.
-
In a separate dry flask under argon, dissolve 1-octen-3-one (1.0 mmol, 126 mg) in 5 mL of anhydrous toluene.
-
Add the solution of 1-octen-3-one dropwise to the cold catalyst solution over 10 minutes.
-
To this mixture, add diethylzinc (1.2 mmol, 1.2 mL of a 1.0 M solution in hexanes) dropwise over 30 minutes, ensuring the internal temperature does not rise above -15 °C.
-
Stir the reaction mixture at -20 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 6 hours.
5.5 Workup and Purification
-
Once the reaction is complete, quench the reaction by the slow addition of 10 mL of saturated aqueous ammonium chloride solution at -20 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient, typically 98:2) to afford the pure this compound.
5.6 Product Analysis
-
Yield: Determine the yield of the purified product gravimetrically.
-
Enantiomeric Excess (ee): Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis using a suitable chiral stationary phase (e.g., Chiralcel OD-H or similar) and a hexane/isopropanol mobile phase.
-
Structural Confirmation: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Logical Relationship of Key Reaction Parameters
The following diagram illustrates the logical relationships between key reaction parameters and their impact on the outcome of the synthesis.
Figure 2: Influence of key parameters on reaction outcomes.
Conclusion
This application note provides a detailed and reproducible protocol for the enantioselective synthesis of this compound. The described copper-catalyzed asymmetric conjugate addition offers high yields and excellent enantioselectivity. This method is a valuable tool for researchers and professionals in drug development and fragrance synthesis requiring access to enantiomerically pure chiral ketones.
References
Application Notes and Protocol for the Purification of 3-Ethyl-4-octanone by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of 3-Ethyl-4-octanone, a branched aliphatic ketone, using silica gel column chromatography. This method is designed to separate the target compound from common impurities that may arise during its synthesis, such as unreacted starting materials or byproducts. The protocol outlines the selection of appropriate stationary and mobile phases, preparation of the chromatography column, sample application, elution, and fraction analysis. Additionally, this guide includes a workflow diagram and data presentation tables to facilitate ease of use and reproducibility in a laboratory setting.
Introduction
This compound is a ketone of interest in various chemical syntheses, including as an intermediate in the development of pharmaceutical compounds. Its synthesis, often through methods like the alkylation of 3-octanone or oxidation of the corresponding alcohol, can result in a crude product containing impurities. Column chromatography is a fundamental and widely used technique for the purification of organic compounds, separating components of a mixture based on their differential adsorption to a stationary phase while a mobile phase passes through it.[1] For a moderately polar compound like this compound, normal-phase chromatography using silica gel as the stationary phase is a highly effective purification method.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for developing an effective purification strategy.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₀O | |
| Molecular Weight | 156.27 g/mol | |
| Appearance | Clear, colorless liquid | |
| Density | 0.817 g/cm³ at 20°C | |
| Refractive Index | 1.42 at 20°C | |
| Water Solubility | Very low | |
| Polarity | Moderately polar ketone |
Potential Impurities
The nature of impurities in the crude this compound sample will depend on the synthetic route employed. Common impurities may include:
| Impurity | Rationale for Presence | Relative Polarity |
| 3-Octanone | Unreacted starting material from alkylation synthesis. | Less polar than the product. |
| 3-Ethyl-4-octanol | Over-reduction byproduct or unreacted starting material from oxidation. | More polar than the product. |
| Solvent Residues | Remnants from the reaction or extraction steps. | Varies. |
| Other Byproducts | Dependent on the specific reaction conditions. | Varies. |
Experimental Protocol: Column Chromatography Purification
This protocol details the purification of this compound using silica gel column chromatography.
Materials and Reagents
-
Crude this compound
-
Silica gel (60-120 mesh)
-
n-Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Glass chromatography column (2-5 cm diameter, 30-50 cm length)
-
Cotton or glass wool
-
Sand (washed)
-
Collection tubes or flasks
-
TLC developing chamber
-
UV lamp (254 nm)
-
2,4-Dinitrophenylhydrazine (DNPH) stain or potassium permanganate stain for TLC visualization
Preliminary TLC Analysis
Before performing column chromatography, it is crucial to determine an optimal solvent system using TLC. The goal is to find a solvent mixture where the this compound has an Rf value of approximately 0.2-0.3.
-
Prepare several developing chambers with different ratios of hexane and ethyl acetate (e.g., 95:5, 90:10, 85:15 v/v).
-
Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved crude mixture onto the baseline of a TLC plate.
-
Develop the TLC plate in one of the prepared chambers.
-
After the solvent front has reached near the top of the plate, remove it and mark the solvent front with a pencil.
-
Visualize the spots. Since this compound is a ketone, it can be visualized using a 2,4-dinitrophenylhydrazine (DNPH) stain, which reacts with carbonyl compounds to give colored spots.[2][3] Alternatively, a potassium permanganate stain can be used, which will react with many organic compounds.[4] If the compound is UV active, it can be visualized under a UV lamp.[5]
-
Calculate the Rf value for the spot corresponding to this compound. Adjust the solvent system to achieve the target Rf of 0.2-0.3. A higher proportion of ethyl acetate will increase the polarity of the mobile phase and thus increase the Rf value.
| Solvent System (Hexane:Ethyl Acetate, v/v) | Expected Rf of this compound (Approximate) |
| 95:5 | 0.1 - 0.2 |
| 90:10 | 0.2 - 0.4 |
| 85:15 | 0.3 - 0.5 |
Note: These are estimated values and should be confirmed by TLC analysis of the specific crude mixture.
Column Preparation (Slurry Method)
-
Select a glass column of appropriate size. A general rule is to use 30-50 g of silica gel for every 1 g of crude product for a moderately difficult separation.[5]
-
Securely clamp the column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.[1]
-
Add a thin layer (approx. 1 cm) of sand on top of the plug.[1]
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined by TLC (e.g., 95:5 hexane:ethyl acetate).[6]
-
Pour the slurry into the column. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.[1]
-
Once the silica gel has settled, add a layer of sand (approx. 1 cm) on top to protect the surface of the stationary phase from disturbance during sample and solvent addition.[1]
-
Continuously add the mobile phase and allow it to drain through the column until the packed bed is stable and the solvent level is just above the top layer of sand. Do not let the column run dry.
Sample Loading
-
Dissolve the crude this compound in a minimal amount of a relatively non-polar solvent, such as dichloromethane or the mobile phase itself.
-
Carefully apply the dissolved sample onto the top of the silica gel bed using a pipette.
-
Open the stopcock and allow the sample to adsorb onto the silica gel until the liquid level is just at the top of the sand.
-
Carefully add a small amount of the mobile phase and allow it to run down into the column to ensure the entire sample is loaded onto the stationary phase.
Elution and Fraction Collection
-
Carefully fill the top of the column with the mobile phase.
-
Begin the elution by opening the stopcock to allow the solvent to flow through the column. A typical flow rate is a few milliliters per minute.
-
Start collecting fractions in appropriately sized test tubes or flasks. The size of the fractions can be about 10-20% of the column volume.[7]
-
If the separation between the product and impurities is large (based on TLC), a gradient elution can be employed. This involves starting with a less polar solvent system (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity (e.g., to 90:10, then 85:15 hexane:ethyl acetate) to elute more polar compounds.
Fraction Analysis
-
Analyze the collected fractions by TLC to identify which ones contain the purified this compound.
-
Spot each fraction (or every few fractions) on a TLC plate alongside a spot of the original crude mixture.
-
Develop and visualize the TLC plate as described in section 4.2.
-
Combine the fractions that contain the pure product.
-
Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
-
Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., GC-MS, NMR spectroscopy).
Workflow Diagram
Caption: Workflow for the purification of this compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation | Inappropriate solvent system. | Re-optimize the mobile phase using TLC. |
| Column overloaded with sample. | Use a larger column or reduce the amount of sample. | |
| Column packed unevenly. | Repack the column carefully, ensuring no air bubbles. | |
| Compound Elutes Too Quickly | Mobile phase is too polar. | Decrease the polarity of the mobile phase (increase hexane %). |
| Compound Does Not Elute | Mobile phase is not polar enough. | Increase the polarity of the mobile phase (increase ethyl acetate %). |
| Cracked or Channeled Column | Column ran dry. | Never let the solvent level drop below the top of the stationary phase. |
| Heat generated during packing. | Pack the column slowly and allow any heat to dissipate. |
Conclusion
The protocol described in this application note provides a comprehensive guide for the successful purification of this compound using silica gel column chromatography. By following these detailed steps, from preliminary TLC analysis to fraction collection and analysis, researchers can achieve a high degree of purity for their target compound, which is essential for subsequent applications in research and development.
References
Application Notes and Protocols for the NMR Analysis of 3-Ethyl-4-octanone
These application notes provide a detailed guide for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 3-Ethyl-4-octanone. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering comprehensive experimental protocols and data interpretation.
Introduction
This compound (C₁₀H₂₀O) is a branched-chain aliphatic ketone.[1][2][3][4] Understanding its chemical structure is crucial for its application in various fields, including flavor and fragrance industries. NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This document outlines the procedures for acquiring and interpreting ¹H and ¹³C NMR spectra of this compound.
Predicted NMR Spectral Data
¹H NMR Data (Predicted)
The predicted ¹H NMR spectrum of this compound is characterized by signals in the aliphatic region. Protons closer to the electron-withdrawing carbonyl group are expected to resonate at a higher chemical shift (downfield).
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1 (CH₃) | 0.85 - 0.95 | Triplet (t) | ~ 7.4 | 3H |
| H-2 (CH₂) | 1.50 - 1.65 | Sextet | ~ 7.4 | 2H |
| H-3 (CH) | 2.35 - 2.45 | Multiplet (m) | - | 1H |
| H-5 (CH₂) | 2.30 - 2.40 | Triplet (t) | ~ 7.5 | 2H |
| H-6 (CH₂) | 1.45 - 1.60 | Sextet | ~ 7.5 | 2H |
| H-7 (CH₂) | 1.25 - 1.40 | Sextet | ~ 7.4 | 2H |
| H-8 (CH₃) | 0.88 - 0.98 | Triplet (t) | ~ 7.3 | 3H |
| H-1' (CH₂) | 1.55 - 1.70 | Quintet | ~ 7.5 | 2H |
| H-2' (CH₃) | 0.80 - 0.90 | Triplet (t) | ~ 7.5 | 3H |
Note: The chemical shifts for protons on the ethyl group (H-1' and H-2') and the butyl group attached to the carbonyl (H-5 to H-8) are influenced by their proximity to the carbonyl and the chiral center at C-3.
¹³C NMR Data (Predicted)
The ¹³C NMR spectrum is expected to show ten distinct signals corresponding to the ten carbon atoms in this compound. The carbonyl carbon is the most deshielded and will appear at the highest chemical shift.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (CH₃) | 13.5 - 14.5 |
| C-2 (CH₂) | 19.0 - 20.0 |
| C-3 (CH) | 45.0 - 55.0 |
| C-4 (C=O) | 210.0 - 215.0 |
| C-5 (CH₂) | 40.0 - 45.0 |
| C-6 (CH₂) | 26.0 - 27.0 |
| C-7 (CH₂) | 22.0 - 23.0 |
| C-8 (CH₃) | 13.8 - 14.2 |
| C-1' (CH₂) | 24.0 - 25.0 |
| C-2' (CH₃) | 11.0 - 12.0 |
Experimental Protocols
The following protocols are recommended for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Purity : Ensure the sample of this compound is of high purity to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection : Deuterated chloroform (CDCl₃) is a suitable solvent for this compound.
-
Concentration : Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃.
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).
-
Sample Filtration : Filter the solution through a small plug of glass wool into a clean and dry 5 mm NMR tube to remove any particulate matter.
NMR Data Acquisition
Instrumentation : A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
¹H NMR Acquisition Parameters :
-
Pulse Program : Standard single-pulse experiment (zg30 or equivalent).
-
Temperature : 298 K.
-
Spectral Width : 0-12 ppm.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 1-2 seconds.
-
Number of Scans : 8-16 scans.
-
Receiver Gain : Optimize to avoid signal clipping.
¹³C NMR Acquisition Parameters :
-
Pulse Program : Proton-decoupled single-pulse experiment (zgpg30 or equivalent).
-
Temperature : 298 K.
-
Spectral Width : 0-220 ppm.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 1024 or more, depending on the sample concentration.
-
Decoupling : Broadband proton decoupling.
Data Processing and Analysis
-
Fourier Transform : Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.
-
Phase Correction : Manually phase the transformed spectrum.
-
Baseline Correction : Apply a baseline correction to the spectrum.
-
Referencing : Calibrate the chemical shift scale to the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C NMR.
-
Peak Picking and Integration : Identify all significant peaks and integrate the signals in the ¹H NMR spectrum.
Structural Elucidation Workflow
The following diagram illustrates the logical workflow for the structural analysis of this compound using NMR data.
Key Spectroscopic Features and Structural Correlations
The structure of this compound can be confirmed by identifying key signals and their correlations in the NMR spectra.
By following these protocols and utilizing the provided spectral predictions, researchers can effectively perform and interpret the ¹H and ¹³C NMR analysis of this compound for structural verification and quality control purposes.
References
Application Note and Protocol for the Identification of 3-Ethyl-4-octanone by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Ethyl-4-octanone is a branched-chain aliphatic ketone that may be of interest in various fields, including flavor and fragrance analysis, metabolomics, and as an intermediate in organic synthesis. Accurate identification and quantification of such volatile compounds are crucial for quality control, research, and development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile organic compounds. This document provides a detailed protocol for the identification of this compound using GC-MS.
Experimental Protocol
This protocol outlines the sample preparation, GC-MS instrument parameters, and data analysis steps for the identification of this compound.
1. Sample Preparation
The choice of sample preparation technique depends on the sample matrix. For liquid samples, a simple dilution may be sufficient. For more complex matrices, an extraction step is necessary.
-
Liquid Samples (e.g., essential oils, fragrance mixtures):
-
Prepare a 100 ppm stock solution of the sample in a volatile solvent such as hexane or dichloromethane.
-
Serially dilute the stock solution to a final concentration of approximately 1-10 ppm.
-
Transfer the final solution to a 2 mL autosampler vial for GC-MS analysis.
-
-
Solid or Semi-Solid Samples (e.g., plant material, food products):
-
Headspace Analysis: This technique is suitable for the analysis of volatile compounds without extensive sample cleanup.
-
Place a known amount of the homogenized sample into a headspace vial.
-
Seal the vial and incubate at a controlled temperature (e.g., 80°C) for a specific time (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.
-
The automated headspace sampler will then inject a portion of the vapor phase into the GC-MS.
-
-
Solid-Phase Microextraction (SPME):
-
Place the sample in a vial and seal it.
-
Expose an SPME fiber (e.g., with a polydimethylsiloxane/divinylbenzene coating) to the headspace of the sample for a defined period to adsorb the volatile analytes.
-
Desorb the analytes from the fiber in the hot GC inlet.
-
-
2. GC-MS Instrumentation and Parameters
The following table summarizes the recommended GC-MS parameters for the analysis of this compound. These parameters may be adapted based on the specific instrumentation and analytical goals.
| Parameter | Value |
| Gas Chromatograph | |
| GC System | Agilent 8890 GC or equivalent |
| Column | Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet | Split/Splitless |
| Inlet Temperature | 250°C |
| Injection Mode | Split (10:1) or Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | |
| Initial Temperature | 50°C, hold for 2 minutes |
| Ramp Rate | 10°C/min |
| Final Temperature | 250°C, hold for 5 minutes |
| Mass Spectrometer | |
| MS System | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-400 |
| Scan Speed | 1000 amu/s |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
Data Presentation
Quantitative data for the identification of this compound is summarized in the table below. The retention index is an estimated value based on the analysis of similar compounds.
| Analyte | Retention Index (DB-5ms, est.) | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| This compound | ~1150 | C₁₀H₂₀O | 156.27 | 156 (M+), 127, 99, 85, 71, 57, 43 |
*Note: The mass fragments are predicted based on typical α-cleavage patterns for ketones and may vary slightly in relative abundance. The molecular ion peak (M+) at m/z 156 may be of low intensity.[1]
Experimental Workflow Diagram
Caption: Workflow for the identification of this compound using GC-MS.
Signaling Pathway/Logical Relationship Diagram
The identification of this compound by GC-MS is based on a logical progression of obtaining and interpreting two key pieces of information: retention time (or retention index) and the mass spectrum.
Caption: Logical relationship for the confident identification of this compound.
This application note provides a comprehensive and detailed protocol for the successful identification of this compound using Gas Chromatography-Mass Spectrometry. The outlined sample preparation techniques, instrument parameters, and data analysis workflow are designed to yield reliable and reproducible results. Adherence to this protocol will enable researchers, scientists, and drug development professionals to accurately identify this compound in various matrices, supporting a wide range of applications.
References
Application Note: Mass Spectrometric Fragmentation Analysis of 3-Ethyl-4-octanone for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details the characteristic fragmentation patterns of 3-Ethyl-4-octanone observed under electron ionization (EI) mass spectrometry (MS). Understanding these fragmentation pathways is crucial for the structural elucidation of novel compounds and for metabolic studies in drug development. The primary fragmentation mechanisms for aliphatic ketones, namely α-cleavage and McLafferty rearrangement, are discussed in the context of this compound. This document provides a detailed experimental protocol for sample analysis and presents the anticipated quantitative fragmentation data in a structured format.
Introduction
This compound (C10H20O, MW: 156.27 g/mol ) is a branched aliphatic ketone.[1][2] Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of chemical compounds. In drug development and metabolic research, identifying metabolites and degradation products is essential. A thorough understanding of the fragmentation patterns of parent compounds, such as this compound, provides a foundational library for identifying structurally related molecules. The fragmentation of aliphatic ketones in EI-MS is primarily governed by two main pathways: α-cleavage at the carbonyl group and the McLafferty rearrangement.[3][4]
Key Fragmentation Pathways
The fragmentation of this compound is expected to proceed through the following key pathways:
-
α-Cleavage: This involves the breaking of the bond adjacent to the carbonyl group. Due to the structure of this compound, four possible α-cleavages can occur, leading to the formation of stable acylium ions. The loss of the larger alkyl group is often favored.[4]
-
McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds containing a γ-hydrogen. It involves the transfer of a hydrogen atom to the carbonyl oxygen, followed by the cleavage of the β-bond, resulting in the elimination of a neutral alkene molecule.[3][5][6]
Predicted Mass Spectrometry Data
| Fragment Ion (m/z) | Proposed Structure/Loss | Predicted Relative Intensity | Fragmentation Pathway |
| 156 | [C10H20O]+• (Molecular Ion) | Low | - |
| 127 | [M - C2H5]+ | Moderate | α-Cleavage |
| 113 | [M - C3H7]+ | Moderate | α-Cleavage |
| 99 | [M - C4H9]+ | High | α-Cleavage |
| 86 | [C5H10O]+• | Moderate | McLafferty Rearrangement |
| 71 | [C4H7O]+ | High | α-Cleavage |
| 57 | [C3H5O]+ | Very High (Base Peak) | α-Cleavage |
| 43 | [C2H3O]+ | High | α-Cleavage |
| 29 | [C2H5]+ | Moderate | Alkyl Fragment |
Experimental Protocol
This protocol outlines the general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent such as dichloromethane or methanol.
-
Perform serial dilutions to obtain a final concentration of 10 µg/mL.
2. GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: m/z 20-200.
3. Data Analysis:
-
Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.
-
Identify the molecular ion peak and the major fragment ions.
-
Determine the relative abundance of each fragment ion.
-
Propose fragmentation pathways consistent with the observed mass spectrum.
Visualizing Fragmentation and Workflow
To better illustrate the logical processes, the following diagrams are provided.
Caption: Major fragmentation pathways of this compound.
Caption: Experimental workflow for GC-MS analysis.
Conclusion
The predictable fragmentation of this compound via α-cleavage and McLafferty rearrangement allows for its confident identification and differentiation from other isomers. The provided protocol and expected fragmentation data serve as a valuable resource for researchers in analytical chemistry, drug metabolism, and related fields. This foundational knowledge is critical for the rapid and accurate structural elucidation of novel compounds and their metabolites.
References
Application Notes and Protocols for 3-Ethyl-4-octanone as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-Ethyl-4-octanone as a versatile chemical intermediate in organic synthesis. This document includes its chemical and physical properties, key synthetic protocols for its preparation and derivatization, and its application in the synthesis of more complex molecules.
Compound Overview
This compound (CAS No. 19781-29-4) is a branched aliphatic ketone with the molecular formula C₁₀H₂₀O.[1][2][3] Its structure features an eight-carbon chain with a carbonyl group at the fourth position and an ethyl group at the third position. This structure results in a chiral center at the C3 position.[1]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₀O | [1][2][3] |
| Molecular Weight | 156.27 g/mol | [1][2] |
| CAS Number | 19781-29-4 | [1][2][3] |
| Appearance | Clear, colorless liquid | [1] |
| Odor | Sweet, fruity | [1] |
| Boiling Point | 199.3 °C at 760 mmHg | [1][3] |
| Density | 0.817 g/cm³ | [3] |
| Refractive Index | 1.420 | [3] |
| Vapor Pressure | 0.345 mmHg at 25 °C | [1][3] |
Spectroscopic Data
The structural characterization of this compound is supported by various spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic triplets for the methyl groups in the aliphatic region (δ 0.8-1.2 ppm) due to coupling with adjacent methylene protons.[1]
-
¹³C NMR: The carbonyl carbon signal is characteristically found in the downfield region (δ 205-220 ppm). The α-carbons to the carbonyl group appear in the range of δ 40-50 ppm, while the methyl carbons are observed between δ 10-15 ppm.[1]
-
Mass Spectrometry: The molecular ion peak is observed at m/z 156. The fragmentation pattern is dominated by α-cleavage adjacent to the carbonyl group.[1]
-
Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration of the ketone is a key feature in its IR spectrum.
Synthesis of this compound
This compound can be synthesized through several methods, primarily involving the oxidation of the corresponding secondary alcohol or through carbon-carbon bond-forming reactions.
Oxidation of 3-Ethyl-4-octanol
A common and efficient method for the preparation of this compound is the oxidation of its precursor, 3-ethyl-4-octanol.[4] Various oxidizing agents can be employed for this transformation.
Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC)
This protocol describes a typical laboratory-scale oxidation of 3-ethyl-4-octanol to this compound using PCC.
Materials:
-
3-Ethyl-4-octanol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
-
Sodium bicarbonate solution, saturated
-
Magnesium sulfate, anhydrous
-
Diethyl ether
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-ethyl-4-octanol (1 equivalent) in anhydrous dichloromethane.
-
Add pyridinium chlorochromate (PCC) (1.5 equivalents) to the solution in one portion.
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium salts.
-
Wash the filtrate sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure ketone.
| Reactant | Product | Reagents | Typical Yield |
| 3-Ethyl-4-octanol | This compound | PCC, DCM | 80-90% |
Workflow for the Oxidation of 3-Ethyl-4-octanol:
Caption: Oxidation of 3-Ethyl-4-octanol to this compound.
Grignard Reaction with a Nitrile
An alternative synthesis involves the reaction of a Grignard reagent with a nitrile, followed by hydrolysis of the intermediate imine.[4] For the synthesis of this compound, this would involve the addition of butylmagnesium bromide to pentanenitrile.[4]
Experimental Protocol: Synthesis via Grignard Reaction
This protocol outlines the synthesis of this compound from pentanenitrile and butylmagnesium bromide.
Materials:
-
Pentanenitrile
-
Butylmagnesium bromide (solution in THF or diethyl ether)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Aqueous hydrochloric acid (e.g., 3 M HCl)
-
Sodium bicarbonate solution, saturated
-
Magnesium sulfate, anhydrous
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and magnetic stirrer, under an inert atmosphere, add a solution of pentanenitrile (1 equivalent) in anhydrous diethyl ether or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the butylmagnesium bromide solution (1.1 equivalents) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Carefully quench the reaction by slowly adding it to a stirred mixture of ice and aqueous hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude this compound by vacuum distillation.
| Reactants | Product | Reagents | Typical Yield |
| Pentanenitrile, Butylmagnesium bromide | This compound | 1. Diethyl ether/THF, 2. H₃O⁺ | 60-75% |
This compound as a Chemical Intermediate
This compound serves as a valuable intermediate for the synthesis of various organic molecules due to the reactivity of its carbonyl group.
Reduction to 3-Ethyl-4-octanol
The reduction of this compound to its corresponding secondary alcohol, 3-ethyl-4-octanol, is a fundamental transformation. This alcohol can then be used in further synthetic steps.
Experimental Protocol: Reduction using Sodium Borohydride (NaBH₄)
This protocol details the reduction of this compound using the mild reducing agent sodium borohydride.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol or ethanol
-
Aqueous hydrochloric acid (e.g., 1 M HCl)
-
Diethyl ether
-
Magnesium sulfate, anhydrous
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in methanol or ethanol at room temperature.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (0.5 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.
-
Carefully add 1 M HCl to quench the excess NaBH₄ and neutralize the reaction mixture.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield 3-ethyl-4-octanol.
-
The product can be further purified by distillation if necessary.
| Reactant | Product | Reagents | Typical Yield |
| This compound | 3-Ethyl-4-octanol | NaBH₄, Methanol | >90% |
Signaling Pathway for the Reduction of this compound:
Caption: Mechanism of Ketone Reduction.
Grignard Reactions for Tertiary Alcohol Synthesis
This compound can react with Grignard reagents to form tertiary alcohols, thereby increasing molecular complexity and providing access to a wider range of compounds.
Logical Relationship for Tertiary Alcohol Synthesis:
Caption: Grignard Reaction with this compound.
Applications in Drug Development and Agrochemicals
While specific, publicly available protocols detailing the use of this compound in the synthesis of marketed drugs or agrochemicals are limited, its structural motifs are relevant to these fields. As a chiral building block, it can be a precursor for the synthesis of complex molecules with specific stereochemistry, which is often crucial for biological activity.
For example, the structural core of this compound is present in various natural products and biologically active molecules. Its derivatization through reactions at the carbonyl group or at the α-carbon can lead to the introduction of diverse functional groups, making it a valuable starting point for the synthesis of compound libraries for drug discovery screening.
Further research and exploration of the synthetic utility of this compound and its derivatives are warranted to fully realize its potential in the development of new pharmaceuticals and agrochemicals.
References
The Prospective Role of 3-Ethyl-4-octanone in Agrochemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethyl-4-octanone (C₁₀H₂₀O) is an aliphatic ketone recognized primarily for its applications in the flavor and fragrance industries. While its direct role in agrochemical synthesis is not yet established in scientific literature, its chemical structure presents it as a viable building block for the synthesis of various heterocyclic compounds that are foundational to many modern agrochemicals. The ketone functional group and the branched alkyl chain offer reactive sites for constructing more complex molecular architectures with potential herbicidal, fungicidal, or insecticidal properties.
These application notes provide a theoretical framework and practical protocols for utilizing this compound and analogous aliphatic ketones in the synthesis of key agrochemical scaffolds. The following sections detail potential synthetic pathways, experimental procedures, and the quantitative data associated with these transformations, based on established chemical principles and analogous reactions.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided below to inform its use in the described synthetic protocols.
| Property | Value |
| Molecular Formula | C₁₀H₂₀O |
| Molecular Weight | 156.27 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 199.3 °C at 760 mmHg |
| Density | 0.817 g/cm³ |
| Flash Point | 69.9 °C |
| Solubility | Insoluble in water, soluble in alcohol |
Potential Applications in Agrochemical Synthesis
The reactivity of the carbonyl group and the α-carbons in this compound allows for its potential use in several key synthetic transformations to produce important agrochemical heterocyclic cores, including pyrazoles, pyridines, and thiophenes.
Synthesis of Pyrazole Derivatives
Pyrazole rings are a common feature in a variety of herbicides and insecticides. A common synthetic route to pyrazoles involves the condensation of a 1,3-diketone with hydrazine. This compound can be envisioned as a precursor to a β-diketone intermediate.
Logical Workflow for Pyrazole Synthesis
Caption: Hypothetical pathway for pyrazole synthesis from this compound.
Experimental Protocol: Synthesis of a 3,5-Dialkylpyrazole from an Aliphatic β-Diketone
This protocol is adapted from established procedures for pyrazole synthesis from β-diketones.
Materials:
-
Aliphatic β-diketone (e.g., derived from this compound) (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve the β-diketone (1.0 eq) in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Slowly add hydrazine hydrate (1.1 eq) to the mixture while stirring.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Pour the residue into ice-cold water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude pyrazole derivative.
-
Purify the crude product by column chromatography.
Quantitative Data for Analogous Pyrazole Syntheses
| β-Diketone Reactant | Hydrazine Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acetylacetone | Hydrazine hydrate | Ethanol | Reflux | 2 | 90 |
| 1-Phenyl-1,3-butanedione | Hydrazine hydrate | Ethanol | Reflux | 3 | 85 |
| 2,4-Hexanedione | Phenylhydrazine | Acetic Acid | 100 | 4 | 78 |
Synthesis of Pyridine Derivatives (Hantzsch Synthesis)
The Hantzsch pyridine synthesis is a multi-component reaction that can utilize a β-ketoester (which can be formed from a ketone), an aldehyde, and an ammonia source to produce dihydropyridines, which can then be oxidized to pyridines. Pyridine-based structures are prevalent in many herbicides and insecticides.
Experimental Workflow for Hantzsch Pyridine Synthesis
Caption: Hantzsch synthesis of pyridines using a ketone precursor.
Experimental Protocol: Hantzsch Synthesis of Dihydropyridines
This protocol is a general procedure for the Hantzsch synthesis and can be adapted for β-ketoesters derived from aliphatic ketones.
Materials:
-
β-Ketoester (derived from an aliphatic ketone) (2.0 eq)
-
Aldehyde (e.g., Benzaldehyde) (1.0 eq)
-
Ammonium acetate (1.2 eq)
-
Ethanol
Procedure:
-
In a round-bottom flask, combine the β-ketoester (2.0 eq), aldehyde (1.0 eq), and ammonium acetate (1.2 eq) in ethanol.
-
Reflux the mixture for 6-8 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The dihydropyridine product often precipitates from the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
The crude dihydropyridine can be further purified by recrystallization.
-
For conversion to the pyridine, the dihydropyridine can be oxidized using an oxidizing agent like nitric acid or ceric ammonium nitrate (CAN).
Quantitative Data for Hantzsch-type Syntheses
| β-Ketoester | Aldehyde | Ammonia Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethyl acetoacetate | Benzaldehyde | Ammonium acetate | Ethanol | Reflux | 4 | 92 |
| Methyl acetoacetate | 4-Chlorobenzaldehyde | Ammonia | Methanol | Reflux | 6 | 88 |
| Ethyl 3-oxohexanoate | Formaldehyde | Ammonium carbonate | Acetic Acid | 110 | 5 | 75 |
Synthesis of 2-Aminothiophene Derivatives (Gewald Reaction)
The Gewald reaction is a versatile method for synthesizing polysubstituted 2-aminothiophenes from a ketone, an activated nitrile, and elemental sulfur in the presence of a base. Thiophene derivatives have applications as fungicides and insecticides.
Reaction Pathway for Gewald Aminothiophene Synthesis
Application Notes and Protocols for 3-Ethyl-4-octanone as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethyl-4-octanone is a branched aliphatic ketone utilized as a standard in various analytical applications, including flavor and fragrance analysis, environmental monitoring, and as a reference in chemical synthesis. Its distinct chemical structure and physical properties necessitate well-defined analytical protocols for accurate identification, quantification, and purity assessment. These application notes provide comprehensive methodologies for the use of this compound as an analytical standard, focusing on gas chromatography (GC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use as an analytical standard.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₀O | [1][2][3] |
| Molecular Weight | 156.27 g/mol | [1][2][3] |
| CAS Number | 19781-29-4 | [2][3] |
| Appearance | Colorless liquid | [1] |
| Odor | Fruity | [1] |
| Boiling Point | 199.3 °C at 760 mmHg | [1] |
| Density | 0.817 g/cm³ at 20 °C | [1] |
| Refractive Index | 1.420 at 20 °C | [1] |
Synthesis and Purity
This compound is typically synthesized through methods such as the alkylation of 3-octanone or the oxidation of 3-ethyl-4-octanol.[1] The purity of the analytical standard is crucial for accurate quantitative analysis. Commercially available standards typically have a purity of ≥97%.
Potential Impurities:
Based on the common synthesis routes, potential impurities in this compound may include:
-
3-Ethyl-4-octanol: The precursor alcohol from the oxidation synthesis route.
-
3-Octanone: The starting material in the alkylation synthesis route.
-
Other Octanone Isomers: Isomeric ketones that may form as byproducts during synthesis.
-
Residual Solvents: Solvents used during the synthesis and purification process.
The purity of this compound standards should be verified using the analytical methods outlined in the following sections.
Analytical Applications and Protocols
Gas Chromatography (GC-FID) for Purity Assessment and Quantification
Gas chromatography with a flame ionization detector (GC-FID) is a robust method for determining the purity of this compound and for its quantification in various matrices.
Experimental Workflow for GC-FID Analysis
Caption: Workflow for GC-FID analysis of this compound.
Protocol:
1. Standard and Sample Preparation:
- Standard Solution: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a high-purity solvent such as hexane or ethyl acetate. Prepare a series of calibration standards by serial dilution of the stock solution.
- Sample Preparation: Dilute the sample containing this compound with a suitable solvent to a concentration within the calibration range.
2. GC-FID Instrumentation and Parameters:
| Parameter | Recommended Setting |
| Instrument | Gas Chromatograph with FID |
| Column | Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium or Hydrogen, constant flow (e.g., 1.0 mL/min) |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL (split or splitless, depending on concentration) |
| Oven Temperature Program | Initial: 60 °C (hold for 2 min), Ramp: 10 °C/min to 220 °C (hold for 5 min) |
| Detector Temperature | 280 °C |
3. Data Analysis:
- Purity Assessment: Calculate the area percent of the this compound peak relative to the total area of all peaks in the chromatogram.
- Quantification: Generate a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Confirmation
GC-MS is a powerful technique for the unequivocal identification of this compound based on its retention time and mass spectrum.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
Protocol:
1. Sample Preparation:
- Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a volatile solvent like hexane or dichloromethane.
2. GC-MS Instrumentation and Parameters:
| Parameter | Recommended Setting |
| Instrument | Gas Chromatograph coupled to a Mass Spectrometer |
| Column | Non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium, constant flow (e.g., 1.2 mL/min) |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Same as GC-FID protocol |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-200 |
| Scan Mode | Full Scan |
3. Data Analysis:
- Identification: Compare the acquired mass spectrum of the chromatographic peak with a reference library spectrum for this compound. The molecular ion peak is expected at m/z 156. Key fragment ions resulting from α-cleavage are also characteristic.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of this compound.
Logical Relationship for NMR Structural Confirmation
Caption: Logical workflow for NMR-based structural confirmation.
Protocol:
1. Sample Preparation:
- Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
2. NMR Instrumentation and Parameters:
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | ≥ 300 MHz | ≥ 75 MHz |
| Solvent | CDCl₃ | CDCl₃ |
| Temperature | 25 °C | 25 °C |
| Pulse Sequence | Standard pulse-acquire | Proton-decoupled pulse-acquire |
| Number of Scans | 16-32 | 128-256 |
| Relaxation Delay | 1-2 s | 2-5 s |
3. Expected Chemical Shifts:
- ¹H NMR: Protons alpha to the carbonyl group are expected to resonate in the downfield region (δ 2.2-2.6 ppm). Alkyl protons will appear in the upfield region (δ 0.8-1.7 ppm).
- ¹³C NMR: The carbonyl carbon will show a characteristic signal in the highly deshielded region (δ 200-220 ppm). Carbons alpha to the carbonyl will be in the range of δ 30-50 ppm, and other aliphatic carbons will be at δ 10-40 ppm.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Store the standard in a tightly sealed container in a cool, dry place away from ignition sources.
Disclaimer
The provided protocols are intended as a guide and may require optimization for specific instrumentation and applications. It is the user's responsibility to validate the methods for their intended purpose.
References
Protocols for Derivatizing 3-Ethyl-4-octanone: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical derivatization of 3-Ethyl-4-octanone. Derivatization is a crucial step in many analytical and synthetic workflows, enabling the modification of a molecule's chemical properties for improved analysis, purification, or biological activity. The following protocols focus on two versatile and widely applicable derivatization strategies for ketones: Oximation using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) and Reductive Amination.
These methods are particularly relevant for researchers in analytical chemistry, environmental science, and drug development who work with ketones and require robust methods for their detection, quantification, or modification into novel chemical entities.
Data Presentation: Comparison of Derivatization Protocols
The following table summarizes the key quantitative parameters for the two described derivatization protocols for this compound.
| Parameter | Oximation with PFBHA | Reductive Amination |
| Derivative | This compound O-(2,3,4,5,6-pentafluorobenzyl)oxime | N-Alkyl-3-ethyl-4-octanamine |
| Typical Reagents | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine HCl (PFBHA), Organic Solvent (e.g., Hexane), pH buffer | Primary Amine, Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (NaBH(OAc)₃), Methanol |
| Reaction Time | 30 - 120 minutes | 12 - 24 hours |
| Reaction Temperature | 35 - 60°C | Room Temperature |
| Typical Yield | > 85% (for similar aliphatic ketones)[1] | Up to 89% (for similar aliphatic ketones)[2] |
| Primary Application | GC-MS analysis for sensitive detection and quantification | Synthesis of novel secondary amines for drug discovery and development |
Experimental Protocols
Protocol 1: Oximation of this compound with PFBHA for GC-MS Analysis
This protocol describes the derivatization of this compound to its corresponding O-(2,3,4,5,6-pentafluorobenzyl)oxime. This derivative is highly suitable for sensitive analysis by Gas Chromatography-Mass Spectrometry (GC-MS), particularly with an Electron Capture Detector (ECD) or in Negative Chemical Ionization (NCI) mode.[3] The PFBHA reagent reacts with the ketone to form a stable oxime derivative.
Materials:
-
This compound
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA HCl)
-
Hexane (GC grade)
-
Methanol (anhydrous)
-
Deionized water
-
Potassium hydrogen phthalate (KHP) buffer (pH 4)
-
Sodium sulfate (anhydrous)
-
Vials with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Standard/Sample Preparation: Prepare a stock solution of this compound in methanol. For aqueous samples, the concentration should be adjusted to be within the analytical range of the GC-MS system.
-
Derivatization Reaction:
-
In a clean vial, add 1 mL of the aqueous standard or sample containing this compound.
-
Add 1 mL of KHP buffer (pH 4).
-
Add 100 µL of a freshly prepared 15 mg/mL solution of PFBHA in deionized water.
-
Cap the vial tightly and vortex for 1 minute.
-
Place the vial in a heating block or water bath set to 35°C for 2 hours.
-
-
Extraction of the Derivative:
-
After incubation, allow the vial to cool to room temperature.
-
Add 2 mL of hexane to the vial.
-
Cap the vial and vortex vigorously for 2 minutes to extract the PFBHA-oxime derivative into the organic phase.
-
Allow the layers to separate.
-
-
Sample Cleanup:
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
GC-MS Analysis:
-
The hexane extract containing the this compound PFBHA-oxime is now ready for injection into the GC-MS system. Note that the derivatization of asymmetrical ketones like this compound with PFBHA can result in the formation of (E) and (Z) isomers, which may be resolved as two separate peaks in the chromatogram.[1][3]
-
Logical Workflow for PFBHA Oximation
Caption: Workflow for the derivatization of this compound with PFBHA for GC-MS analysis.
Protocol 2: Reductive Amination of this compound
This protocol outlines the synthesis of a secondary amine from this compound and a primary amine via reductive amination. This method is a cornerstone in synthetic organic chemistry and drug discovery for the creation of new amine-containing compounds. The reaction proceeds through an intermediate imine, which is then reduced in situ.
Materials:
-
This compound
-
A primary amine (e.g., benzylamine, ethylamine)
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (anhydrous)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Dichloromethane or Ethyl acetate for extraction
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the primary amine (1.1 equivalents) in anhydrous methanol.
-
Add a few drops of glacial acetic acid to catalyze the imine formation (the pH should be weakly acidic).
-
Stir the mixture at room temperature for 30 minutes.
-
-
Reduction:
-
Slowly add sodium cyanoborohydride (1.5 equivalents) portion-wise to the stirring solution. Caution: NaBH₃CN is toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or GC-MS.
-
-
Work-up:
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution until the evolution of gas ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel to yield the pure secondary amine.
-
References
Catalytic Applications of 3-Ethyl-4-octanone Derivatives: A Hypothetical Exploration
Disclaimer: Extensive literature searches did not yield specific examples of the catalytic applications of 3-Ethyl-4-octanone derivatives. The following application notes and protocols are presented as a hypothetical case study based on the well-established catalytic principles of analogous chiral ketone derivatives, particularly chiral amines used in organocatalysis. The experimental data and specific procedures are illustrative and intended to serve as a template for potential research in this area.
Application Note 1: Asymmetric Michael Addition of Aldehydes to Nitroalkenes Using a Chiral Amine Derived from this compound
This application note describes a hypothetical use of a chiral secondary amine, derived from this compound, as an organocatalyst for the asymmetric Michael addition of propanal to β-nitrostyrene. This reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, leading to the formation of chiral γ-nitro aldehydes, which are valuable synthetic intermediates.
Hypothetical Catalyst: (R)-N-((R)-3-ethyloctan-4-yl)-2-methylpropan-2-amine
Proposed Catalytic Cycle:
The proposed catalytic cycle involves the formation of a chiral enamine intermediate from the reaction of the aldehyde with the secondary amine catalyst. This enamine then attacks the nitroalkene in a stereocontrolled manner. Subsequent hydrolysis releases the chiral product and regenerates the catalyst.
Figure 1: Proposed catalytic cycle for the asymmetric Michael addition.
Hypothetical Performance Data:
The following table summarizes the hypothetical results for the catalyzed reaction under various conditions.
| Entry | Solvent | Temperature (°C) | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Toluene | 25 | 10 | 85 | 92 |
| 2 | CH₂Cl₂ | 25 | 10 | 78 | 88 |
| 3 | THF | 25 | 10 | 72 | 85 |
| 4 | Toluene | 0 | 10 | 90 | 95 |
| 5 | Toluene | 25 | 5 | 82 | 91 |
Protocol 1: Synthesis of the Hypothetical Chiral Amine Catalyst
This protocol details the hypothetical synthesis of (R)-N-((R)-3-ethyloctan-4-yl)-2-methylpropan-2-amine from this compound via reductive amination.
Figure 2: Synthetic workflow for the hypothetical chiral amine catalyst.
Materials:
-
This compound (1.0 eq)
-
(R)-2-methylpropane-2-sulfinamide (1.1 eq)
-
Titanium(IV) ethoxide (2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol (MeOH)
-
Hydrochloric acid (4 M in dioxane)
-
Acetone (excess)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography setup)
Procedure:
-
Formation of Chiral Sulfinylimine: To a solution of this compound in anhydrous THF, add (R)-2-methylpropane-2-sulfinamide and titanium(IV) ethoxide. Stir the mixture at room temperature for 12 hours.
-
Reduction: Cool the reaction mixture to -78 °C and add sodium borohydride portion-wise. Allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Quenching and Workup: Quench the reaction by the slow addition of methanol. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Hydrolysis: Dissolve the crude sulfinamide adduct in methanol and add a solution of HCl in dioxane. Stir at room temperature for 1 hour. Concentrate the mixture under reduced pressure.
-
Purification of Primary Amine: Dissolve the residue in water and wash with diethyl ether. Basify the aqueous layer with aqueous NaOH and extract with dichloromethane. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to yield the chiral primary amine.
-
Reductive Amination: To a solution of the chiral primary amine in dichloromethane, add acetone and sodium triacetoxyborohydride. Stir the mixture at room temperature for 24 hours.
-
Final Workup and Purification: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous layer with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography to obtain the final chiral secondary amine catalyst.
Protocol 2: Asymmetric Michael Addition Catalyzed by the Hypothetical Chiral Amine
This protocol outlines the procedure for the asymmetric Michael addition of propanal to β-nitrostyrene using the hypothetically synthesized chiral amine catalyst.
Materials:
-
(R)-N-((R)-3-ethyloctan-4-yl)-2-methylpropan-2-amine (10 mol%)
-
β-Nitrostyrene (1.0 eq)
-
Propanal (2.0 eq)
-
Toluene
-
Benzoic acid (co-catalyst, 10 mol%)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a vial, add the chiral amine catalyst, benzoic acid, and toluene. Stir the mixture at room temperature for 10 minutes.
-
Addition of Reactants: Add β-nitrostyrene to the solution. Cool the mixture to 0 °C and then add propanal.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the chiral γ-nitro aldehyde.
-
Analysis: Determine the yield and enantiomeric excess of the product using standard analytical techniques (e.g., NMR spectroscopy and chiral HPLC).
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Ethyl-4-octanone
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions to optimize the synthesis of 3-Ethyl-4-octanone.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: this compound can be synthesized through several effective methods:
-
Oxidation of 3-Ethyl-4-octanol : This is a direct and common method involving the oxidation of the corresponding secondary alcohol using reagents like pyridinium chlorochromate (PCC) or chromium trioxide.[1][2]
-
Grignard Reaction with a Nitrile : A plausible route involves the addition of butylmagnesium bromide to pentanenitrile, which forms an intermediate imine that is then hydrolyzed to the ketone during acidic workup.[2][3][4] This method is advantageous as the ketone is formed after the Grignard reagent is quenched, preventing the common side reaction of alcohol formation.[4][5]
-
Alkylation of 3-Octanone : This method uses an enolate of 3-octanone, which is then alkylated with an ethyl halide, such as ethyl iodide, in the presence of a strong base like sodium hydride.[6]
-
Organocadmium Reagents : The reaction of an appropriate acyl chloride with an organocadmium reagent can produce the ketone in good yields.[7][8] Organocadmium reagents are notably less nucleophilic than Grignard reagents, which prevents the subsequent reaction with the ketone product.[9]
Q2: I am getting a tertiary alcohol as a major byproduct. What is causing this and how can I prevent it?
A2: The formation of a tertiary alcohol is a common side reaction when using highly reactive organometallic reagents like Grignard reagents with substrates that form a ketone intermediate, such as esters or acid chlorides.[10][11][12] The initially formed ketone is more reactive than the starting material, leading to a second addition of the Grignard reagent.[11]
To prevent this:
-
Use a Nitrile Substrate : Synthesizing the ketone from a nitrile is a highly effective strategy. The Grignard reagent adds to the nitrile to form an imine salt, which is hydrolyzed to the ketone only during the aqueous workup, by which time the Grignard reagent has been consumed.[4][5]
-
Use a Less Reactive Organometallic Reagent : Organocadmium reagents are a classic alternative to Grignard reagents for synthesizing ketones from acid chlorides.[8][13] Their reduced reactivity prevents the second addition to the newly formed ketone.[9]
-
Low Temperature : Running the reaction at very low temperatures can sometimes help to control the reactivity and favor the formation of the ketone, although this is often not sufficient to completely prevent the side reaction.
Q3: My yield is very low. What are the general factors I should investigate?
A3: Low yield can result from a variety of factors depending on the chosen synthesis route. Key areas to investigate include:
-
Reagent Quality : Ensure all reagents are pure and dry. Grignard reagents, for example, are highly sensitive to moisture and will be quenched by any protic solvents or atmospheric water.
-
Reaction Conditions : Temperature, reaction time, and stirring rate are critical. For instance, Grignard reactions are often initiated at room temperature but may require cooling to control the exothermic reaction.
-
Side Reactions : Besides the formation of tertiary alcohols, other side reactions like enolization of the starting material or Wurtz coupling can reduce the yield.[10][14]
-
Workup and Purification : Improper workup or purification techniques can lead to product loss. Ensure the pH is appropriate during extraction and that suitable chromatographic conditions are used for purification.
Q4: Can I use an ester as a starting material with a Grignard reagent?
A4: While it is possible, it is not ideal for producing a ketone. Grignard reagents typically add twice to esters to yield a tertiary alcohol where two of the alkyl groups are identical.[11][15] The ketone is an intermediate in this reaction, but it is generally more reactive than the starting ester, making it difficult to isolate.[11] If you must use an ester derivative, a different synthetic approach would be recommended.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Grignard Reagent: Deactivated by moisture or atmospheric oxygen. 2. Poor Quality Starting Materials: Impure or degraded reagents. 3. Incorrect Reaction Temperature: Too low to initiate the reaction or too high, leading to side reactions. 4. Incomplete Reaction: Insufficient reaction time. | 1. Use anhydrous solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Purify starting materials before use. Use freshly opened reagents. 3. Optimize the temperature profile. Use a water bath or cryocool for better control. 4. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. |
| Presence of Tertiary Alcohol Impurity | 1. Using a highly reactive nucleophile (e.g., Grignard) with an acid chloride or ester: The reagent adds twice.[11] | 1. Switch to a nitrile-based synthesis route.[4] 2. Use a less reactive organocadmium reagent instead of a Grignard reagent.[9] |
| Starting Material Recovered | 1. Enolization: If using a sterically hindered Grignard reagent or ketone, the reagent may act as a base, deprotonating the alpha-carbon.[10][14] 2. Inactive Reagents: The nucleophile or other key reagents may have degraded. | 1. Use a less sterically hindered Grignard reagent.[10] Consider using an organolithium reagent, which may favor addition over enolization. 2. Test the activity of the Grignard reagent (e.g., with an indicator like Michler's ketone) before use. |
| Multiple Unidentified Byproducts | 1. Side Reactions: Wurtz coupling, aldol reactions, or cleavage reactions may be occurring.[10][16] 2. Reaction Temperature Too High: Promotes decomposition and side reactions. 3. Air (Oxygen) Contamination: Can lead to oxidized byproducts. | 1. Ensure slow, controlled addition of reagents. Maintain an inert atmosphere. 2. Run the reaction at a lower temperature. 3. Degas solvents and rigorously maintain an inert atmosphere throughout the experiment. |
Quantitative Data Summary
While specific yield data for this compound is not extensively published, the following table summarizes the expected impact of key parameters on yield for relevant reaction types.
| Synthesis Method | Parameter | Low Setting | Optimal Range | High Setting | Effect on Yield |
| Grignard + Nitrile | Temperature | Slow/No Reaction | 0 °C to RT | Increased Side Reactions | Yield is optimal when the initial addition is controlled at a lower temperature. |
| Equivalents of Grignard | Incomplete Reaction | 1.1 - 1.5 eq. | Increased Byproducts | A slight excess is needed to drive the reaction to completion. | |
| Oxidation of Alcohol | Temperature | Slow/Incomplete | Varies by Reagent | Over-oxidation/Decomposition | Temperature control is critical to prevent over-oxidation to a carboxylic acid.[6] |
| Equivalents of Oxidant | Incomplete Oxidation | 1.1 - 2.0 eq. | Byproduct Formation | Stoichiometry must be carefully controlled. | |
| Alkylation of Ketone | Temperature | Slow Reaction | -78 °C to RT | Polysubstitution/Side Rxns | Low temperatures are often required for selective mono-alkylation. |
| Base Strength | Incomplete Enolate Formation | pKa > 25 (e.g., LDA) | Side Reactions | A strong, non-nucleophilic base is crucial. |
Experimental Protocols
Method 1: Synthesis via Grignard Reaction with Nitrile
This protocol describes the synthesis of this compound from pentanenitrile and butylmagnesium bromide.
Step 1: Preparation of Grignard Reagent (Butylmagnesium Bromide)
-
Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings to the flask.
-
In the dropping funnel, add a solution of 1-bromobutane in anhydrous diethyl ether.
-
Add a small portion of the 1-bromobutane solution to the magnesium turnings. If the reaction does not start, gently warm the flask or add a small crystal of iodine.
-
Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Step 2: Reaction with Pentanenitrile
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of pentanenitrile in anhydrous diethyl ether dropwise via the dropping funnel. Maintain the temperature at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by TLC or GC.
Step 3: Hydrolysis and Workup
-
Cool the reaction mixture to 0 °C and slowly quench by adding aqueous hydrochloric acid. This will hydrolyze the intermediate imine to the ketone.[3][17]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain this compound.
Method 2: Synthesis via Oxidation of 3-Ethyl-4-octanol
This protocol uses Pyridinium Chlorochromate (PCC) to oxidize the precursor alcohol.
Step 1: Oxidation Reaction
-
In a round-bottom flask, suspend PCC in dichloromethane (DCM).
-
To this suspension, add a solution of 3-Ethyl-4-octanol in DCM dropwise.[1]
-
Stir the mixture at room temperature for 2-4 hours. Monitor the disappearance of the starting alcohol by TLC or GC.
Step 2: Workup and Purification
-
Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or Celite to remove the chromium byproducts.
-
Wash the filter cake thoroughly with diethyl ether.
-
Concentrate the combined filtrates under reduced pressure.
-
Purify the resulting crude oil by column chromatography on silica gel to yield pure this compound.
Visualizations
Caption: Workflow for the synthesis of this compound via the Grignard reaction.
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
References
- 1. 3-Ethyl-4-octanol | 19781-28-3 | Benchchem [benchchem.com]
- 2. This compound | 19781-29-4 | Benchchem [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ch20: RLi or RMgX with Nitriles to Ketones [chem.ucalgary.ca]
- 5. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 6. Buy this compound | 19781-29-4 [smolecule.com]
- 7. Synthesis of Ketones with Organocadmiums made directly from "Rieke" Cadmium - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. designer-drug.com [designer-drug.com]
- 9. Organocadmium chemistry - Wikipedia [en.wikipedia.org]
- 10. adichemistry.com [adichemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. m.youtube.com [m.youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Grignard Reaction [organic-chemistry.org]
- 15. youtube.com [youtube.com]
- 16. reddit.com [reddit.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Synthesis of 3-Ethyl-4-octanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3-Ethyl-4-octanone. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound include:
-
Oxidation of 3-ethyl-4-octanol: This is a straightforward method where the corresponding secondary alcohol is oxidized to the ketone.
-
Grignard reaction with a nitrile: This involves the reaction of butylmagnesium bromide with pentanenitrile, followed by acidic workup.
-
Alkylation of 3-octanone: This method involves the formation of an enolate from 3-octanone, which is then reacted with an ethyl halide.
Q2: What are the typical byproducts I might encounter?
A2: Byproduct formation is dependent on the chosen synthetic route. Common byproducts include:
-
Oxidation: Unreacted starting alcohol (3-ethyl-4-octanol) or over-oxidation products, though the latter is less common for secondary alcohols.
-
Grignard Reaction: Unreacted starting materials, and potentially side-products from the Grignard reagent acting as a base.
-
Alkylation: Poly-ethylated ketones (e.g., 3,3-diethyl-4-octanone) and products from self-condensation of the starting ketone.
Q3: How can I minimize byproduct formation in my synthesis?
A3: Minimizing byproducts requires careful control of reaction conditions. Key strategies include:
-
For all methods: Use high-purity starting materials and anhydrous solvents where necessary (especially for Grignar and alkylation reactions).
-
Oxidation: Choose a mild and selective oxidizing agent and monitor the reaction progress closely to avoid over-oxidation and ensure complete conversion of the starting alcohol.
-
Grignard Reaction: Ensure strictly anhydrous conditions. The slow addition of the Grignard reagent at low temperatures can also be beneficial.
-
Alkylation: Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to ensure complete and rapid formation of the enolate before adding the ethylating agent. This minimizes self-condensation and polyalkylation.
Troubleshooting Guides
Issue 1: Low Yield in the Oxidation of 3-Ethyl-4-octanol
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction has stalled, consider adding more oxidizing agent or extending the reaction time. |
| Degradation of product | Ensure the reaction temperature is controlled, especially if using a strong oxidizing agent. |
| Inefficient workup | Optimize the extraction and purification steps to minimize product loss. |
Issue 2: Formation of Multiple Products in the Grignard Reaction
| Possible Cause | Troubleshooting Step |
| Presence of water | Ensure all glassware is oven-dried and all solvents are anhydrous. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon). |
| Grignard reagent acting as a base | Add the Grignard reagent slowly to the nitrile solution at a low temperature (e.g., 0 °C or lower) to favor nucleophilic addition over deprotonation. |
| Impure Grignard reagent | Titrate the Grignard reagent before use to determine its exact concentration. |
Issue 3: Poly-alkylation during the Ethylation of 3-Octanone
| Possible Cause | Troubleshooting Step |
| Incomplete enolate formation | Use a strong, non-nucleophilic base like LDA to ensure rapid and complete deprotonation of 3-octanone before adding the ethyl iodide. |
| Excess ethylating agent | Use a stoichiometric amount or a slight excess of the ethylating agent. |
| Reaction temperature too high | Maintain a low temperature during enolate formation and the addition of the ethylating agent to control the reaction rate. |
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Synthetic Route | Typical Yield (%) | Key Byproducts | Advantages | Disadvantages |
| Oxidation of 3-ethyl-4-octanol | 85-95% | Unreacted alcohol | High yield, clean reaction | Requires synthesis of the precursor alcohol |
| Grignard Reaction with Nitrile | 70-85% | Unreacted starting materials | Good for forming C-C bonds | Requires strict anhydrous conditions |
| Alkylation of 3-octanone | 60-75% | Poly-ethylated products, self-condensation products | Readily available starting materials | Can be difficult to control selectivity |
Experimental Protocols
Protocol 1: Synthesis of this compound via Swern Oxidation of 3-Ethyl-4-octanol
-
To a solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add dimethyl sulfoxide (DMSO) (2.2 equivalents) dropwise.
-
Stir the mixture for 15 minutes.
-
Add a solution of 3-ethyl-4-octanol (1.0 equivalent) in DCM dropwise.
-
Stir for 30 minutes at -78 °C.
-
Add triethylamine (5.0 equivalents) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of this compound via Grignard Reaction with Pentanenitrile
-
Prepare butylmagnesium bromide by reacting 1-bromobutane with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.
-
To a solution of pentanenitrile (1.0 equivalent) in anhydrous diethyl ether at 0 °C, add the prepared butylmagnesium bromide solution (1.1 equivalents) dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.
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Cool the reaction mixture to 0 °C and quench by slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Protocol 3: Synthesis of this compound via Alkylation of 3-Octanone
-
Prepare a solution of Lithium Diisopropylamide (LDA) by adding n-butyllithium (1.1 equivalents) to a solution of diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere.
-
To this LDA solution, add a solution of 3-octanone (1.0 equivalent) in anhydrous THF dropwise at -78 °C.
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Stir the mixture for 30 minutes to ensure complete enolate formation.
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Add ethyl iodide (1.1 equivalents) dropwise and continue to stir at -78 °C for 1 hour.
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Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
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Extract the product with diethyl ether.
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Workflow for the synthesis of this compound via Swern Oxidation.
Caption: Troubleshooting logic for Grignard synthesis of this compound.
Caption: Reaction pathway for the alkylation of 3-octanone.
optimization of reaction conditions for alkylation of ketones
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the alkylation of ketones.
Troubleshooting Guide
This guide addresses common issues encountered during the alkylation of ketones in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: I am not getting any of my desired alkylated ketone, or the yield is very low. What are the possible causes and how can I fix this?
-
Answer: Low or no yield in ketone alkylation can stem from several factors. A systematic approach to troubleshooting is recommended.[1]
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Incomplete Enolate Formation: The first critical step is the quantitative formation of the enolate.
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Weak Base: Using a base that is not strong enough will result in a low concentration of the enolate at equilibrium. For complete deprotonation, a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is often required.[2][3][4][5] Weaker bases like sodium ethoxide may not fully deprotonate the ketone.[2][4][5]
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Base Stoichiometry: Ensure at least one full equivalent of the base is used to completely convert the ketone to the enolate.
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Reaction Time and Temperature: Allow sufficient time for the enolate to form, which is typically rapid with strong bases at low temperatures (e.g., -78 °C).[2][4][5]
-
-
Problematic Alkylating Agent: The structure of the alkylating agent plays a crucial role.
-
Steric Hindrance: The reaction proceeds via an SN2 mechanism. Therefore, primary and methyl halides or tosylates are the best electrophiles.[3] Secondary halides react poorly, and tertiary halides will likely lead to elimination byproducts.[3][4]
-
Leaving Group: A good leaving group (e.g., I > Br > Cl > OTs) is essential for the SN2 reaction to proceed efficiently.[2][4][5]
-
-
Side Reactions: Competing reactions can consume starting materials and reduce the yield of the desired product.
-
Aldol Condensation: If the enolate formation is not quantitative, the remaining ketone can react with the enolate, leading to aldol condensation products. This is particularly problematic with weaker bases.[3]
-
Reaction with Solvent: Ensure the use of an aprotic, non-reactive solvent such as Tetrahydrofuran (THF) or Diethyl Ether. Protic solvents will quench the enolate.
-
-
Experimental Technique:
-
Anhydrous Conditions: Enolates are strong bases and will be quenched by water. Ensure all glassware is oven-dried and reagents and solvents are anhydrous. The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Issue 2: Formation of Multiple Alkylated Products (Polyalkylation)
-
Question: I am observing mono-, di-, and even tri-alkylated products in my reaction mixture. How can I achieve selective mono-alkylation?
-
Answer: Polyalkylation occurs when the mono-alkylated product is deprotonated by the remaining enolate or base, followed by another alkylation. This is a common problem, especially when using weaker bases or an excess of the alkylating agent.[6]
-
Control of Enolate Concentration: The key to preventing polyalkylation is to ensure the complete and rapid conversion of the starting ketone to its enolate before adding the alkylating agent.
-
Use a Strong, Bulky Base: A strong base like LDA, used in a slight excess (e.g., 1.05-1.1 equivalents), will irreversibly and quantitatively deprotonate the starting ketone.[2] This minimizes the presence of unreacted ketone that can participate in proton exchange.
-
Order of Addition: Add the ketone solution slowly to the cooled solution of the base. This ensures that the ketone is always in the presence of excess base, promoting complete enolate formation. Then, add the alkylating agent to the pre-formed enolate.
-
-
Stoichiometry of Alkylating Agent: Use a controlled amount of the alkylating agent, typically 1.0 to 1.2 equivalents. A large excess will increase the likelihood of multiple alkylations.
-
Reaction Temperature: Running the reaction at low temperatures (e.g., -78 °C) helps to control the reaction rate and can minimize side reactions, including proton transfer leading to polyalkylation.[2][4][5]
-
Issue 3: Poor Regioselectivity with Unsymmetrical Ketones
-
Question: My unsymmetrical ketone is being alkylated at both α-carbons. How can I control which side of the carbonyl group is alkylated?
-
Answer: The regioselectivity of alkylation for unsymmetrical ketones is determined by the formation of either the kinetic or the thermodynamic enolate. These can be selectively generated by carefully choosing the reaction conditions.[7][8][9][10]
-
Kinetic Enolate (Less Substituted α-carbon): The kinetic enolate is formed faster by deprotonating the less sterically hindered α-proton.[3][7] To favor the kinetic product:
-
Base: Use a strong, sterically hindered base like LDA.[2][3][4][5] Its bulkiness favors abstraction of the more accessible proton.
-
Temperature: Use low temperatures (typically -78 °C) to prevent equilibration to the more stable thermodynamic enolate.[2][4][5]
-
Solvent: Aprotic solvents like THF are commonly used.[2][4][5]
-
-
Thermodynamic Enolate (More Substituted α-carbon): The thermodynamic enolate is the more stable enolate, typically having a more substituted double bond.[3][7] To favor the thermodynamic product:
-
Base: Use a smaller, non-hindered base such as sodium hydride (NaH), potassium hydride (KH), or an alkoxide like sodium ethoxide (NaOEt).[2][3][4][5] Weaker bases establish an equilibrium that allows for the formation of the most stable enolate.[11]
-
Temperature: Use higher temperatures (e.g., room temperature or gentle heating) to allow the system to reach equilibrium.[2][4][5]
-
Protic Solvent: A protic solvent can facilitate proton exchange and equilibration.[7]
-
-
Issue 4: Formation of O-Alkylated Byproduct
-
Question: I am observing the formation of an enol ether (O-alkylation) in addition to my desired C-alkylated ketone. How can I favor C-alkylation?
-
Answer: Enolates are ambident nucleophiles, meaning they can react at either the α-carbon (C-alkylation) or the oxygen atom (O-alkylation).[12][13] The outcome is influenced by several factors:
-
Electrophile Hardness (HSAB Theory):
-
Soft Electrophiles: Softer electrophiles, such as alkyl iodides and bromides, tend to react at the softer carbon center, favoring C-alkylation.[13]
-
Hard Electrophiles: Harder electrophiles, like alkyl chlorides or sulfonates, have a greater tendency to react at the harder oxygen center, leading to O-alkylation.[13] Silyl halides almost exclusively give O-alkylation.[12]
-
-
Solvent:
-
Non-polar/Weakly Coordinating Solvents: Solvents like THF or diethyl ether favor C-alkylation. In these solvents, the cation (e.g., Li+) is tightly associated with the oxygen, making it less available for reaction.
-
Polar Aprotic Solvents: Highly polar aprotic solvents like DMSO or HMPA can solvate the cation more effectively, leaving the oxygen atom more exposed and nucleophilic, which can increase the amount of O-alkylation.
-
-
Counter-ion: The nature of the metal counter-ion can influence the C/O alkylation ratio. Lithium enolates, for example, tend to be more covalent and favor C-alkylation compared to sodium or potassium enolates.
-
Frequently Asked Questions (FAQs)
Q1: What is the best base for ketone alkylation?
A1: The "best" base depends on the desired outcome. For regioselective alkylation at the less substituted position (kinetic control), a strong, bulky, non-nucleophilic base like Lithium Diisopropylamide (LDA) is the reagent of choice.[2][3][4][5] For alkylation at the more substituted position (thermodynamic control), a smaller, strong base like sodium hydride (NaH) or potassium hydride (KH) is often used at higher temperatures.[11] Weaker bases like sodium ethoxide can also favor the thermodynamic product but may lead to incomplete enolate formation and side reactions.[2][4][5]
Q2: Why is a low temperature (-78 °C) often used for ketone alkylation?
A2: Low temperatures are crucial for several reasons. Firstly, they allow for the selective formation of the kinetic enolate by preventing the reaction from reaching equilibrium where the more stable thermodynamic enolate would predominate.[2][4][5] Secondly, many of the strong bases used, like LDA, are unstable at higher temperatures. Finally, low temperatures help to minimize side reactions such as aldol condensations and proton exchange leading to polyalkylation.
Q3: Can I use aldehydes in this reaction?
A3: Direct alkylation of aldehydes using strong bases like LDA is generally not effective. Aldehyde enolates are highly reactive and tend to undergo rapid self-condensation (aldol reaction) rather than alkylation.[3] For the α-alkylation of aldehydes, alternative methods such as the Stork enamine synthesis are preferred.
Q4: What is the difference between kinetic and thermodynamic enolates?
A4: For an unsymmetrical ketone, deprotonation can occur at two different α-carbons.
-
The kinetic enolate is formed faster because the proton is removed from the less sterically hindered α-carbon. This is the predominant product under conditions of irreversible deprotonation at low temperatures.[3][7]
-
The thermodynamic enolate is the more stable enolate, usually because it has a more substituted double bond. It is the major species at equilibrium, which is favored by higher temperatures and weaker bases that allow for reversible protonation/deprotonation.[3][7]
Q5: How do I purify my alkylated ketone?
A5: After quenching the reaction (e.g., with a saturated aqueous solution of ammonium chloride), the product is typically extracted into an organic solvent. The combined organic layers are then washed, dried, and the solvent is removed under reduced pressure. The crude product can then be purified by standard techniques such as distillation or column chromatography on silica gel.
Data Presentation
Table 1: Regioselective Alkylation of 2-Methylcyclohexanone
| Entry | Base (equiv.) | Alkylating Agent (equiv.) | Solvent | Temperature (°C) | Product Ratio (2,6-dialkyl : 2,2-dialkyl) | Yield (%) | Reference |
| 1 | LDA (1.1) | Benzyl Bromide (1.1) | THF/DMSO | -78 to 25 | 97 : 3 | 85-90 | [14] |
| 2 | KHMDS | Benzyl Bromide | THF | -78 | 98 : 2 | - | [15] |
| 3 | KH | Benzyl Bromide | THF | 25 | 22 : 78 | - | [15] |
Table 2: Optimization of Acetophenone Alkylation with Benzyl Alcohol
| Entry | Base (mol %) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) | Reference |
| 1 | t-BuOK (5) | Mesitylene | 110 | 24 | 85 | 70 | [16] |
| 2 | t-BuOK (10) | Mesitylene | 110 | 24 | >99 | 75 | [16] |
| 3 | t-BuOK (10) | 1,4-Dioxane | 110 | 24 | >99 | 84 | [16] |
| 4 | t-BuOK (10) | Toluene | 110 | 24 | 70 | 51 | [16] |
Experimental Protocols
Detailed Experimental Protocol: Regioselective Monoalkylation of 2-Methylcyclohexanone to form 2-Benzyl-6-methylcyclohexanone (Kinetic Control) [14]
This protocol describes the formation of the kinetic enolate of 2-methylcyclohexanone using LDA, followed by alkylation with benzyl bromide.
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
2-Methylcyclohexanone
-
Benzyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of LDA: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add anhydrous THF (80 mL) and diisopropylamine (5.55 g, 55 mmol). Cool the solution to -15 °C. Add n-BuLi (1.6 M in hexanes, 34.4 mL, 55 mmol) dropwise over 10 minutes, maintaining the temperature below -10 °C. Stir the resulting LDA solution at -15 °C for 30 minutes.
-
Enolate Formation: Cool the LDA solution to -78 °C using a dry ice/acetone bath. Add a solution of 2-methylcyclohexanone (5.6 g, 50 mmol) in anhydrous THF (20 mL) dropwise over 5 minutes. Stir the reaction mixture at -78 °C for 2 hours to ensure complete formation of the lithium enolate.
-
Alkylation: To the enolate solution at -78 °C, add anhydrous NMP or DMSO (50 mL). Then, add benzyl bromide (9.4 g, 55 mmol) dropwise. Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional hour.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (50 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography to yield 2-benzyl-6-methylcyclohexanone.
Mandatory Visualization
References
- 1. digital.csic.es [digital.csic.es]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. eclass.uoa.gr [eclass.uoa.gr]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. A Scalable Protocol for the Regioselective Alkylation of 2-Methylcyclohexane-1,3-dione with Unactivated sp3 Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. fiveable.me [fiveable.me]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Ethyl-4-octanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 3-Ethyl-4-octanone.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
Issue 1: Incomplete removal of the starting material, 3-ethyl-4-octanol.
-
Question: After synthesis and initial work-up, my NMR/GC-MS analysis shows a significant amount of the precursor alcohol, 3-ethyl-4-octanol, remaining in my this compound sample. How can I remove it?
-
Answer: The most common and effective methods for separating this compound from its precursor alcohol are fractional distillation and column chromatography. The choice between these methods depends on the scale of your reaction and the available equipment.
-
Fractional Distillation: This method is suitable for larger quantities and exploits the difference in boiling points between the ketone and the alcohol. Due to hydrogen bonding, 3-ethyl-4-octanol is expected to have a higher boiling point than this compound (boiling point of this compound is approximately 199°C). Careful fractional distillation should allow for the separation of the lower-boiling ketone from the higher-boiling alcohol.[1] For liquids with boiling points that differ by less than 70°C, fractional distillation is more effective than simple distillation.[2]
-
Column Chromatography: For smaller scales or when very high purity is required, column chromatography is an excellent option. Ketones are generally less polar than their corresponding alcohols. This difference in polarity allows for their separation on a polar stationary phase like silica gel. This compound will elute before the more polar 3-ethyl-4-octanol. A typical mobile phase would be a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).
-
Issue 2: Presence of unknown aldehyde impurities.
-
Question: My purified this compound sample shows the presence of small, unidentified peaks in the aldehyde region of the ¹H NMR spectrum. What are these, and how can I remove them?
-
Answer: Aldehyde impurities can sometimes form as byproducts during the oxidation of the precursor alcohol. While ketones are generally stable to further oxidation, aggressive reaction conditions can lead to side reactions.
-
Bisulfite Extraction (Cautionary Note): A common method for removing aldehydes is to wash the crude product with a saturated aqueous solution of sodium bisulfite (NaHSO₃). Aldehydes react to form water-soluble adducts that can be removed in the aqueous phase. However, this method is most effective for unhindered ketones.[3] Due to the presence of an ethyl group on the carbon alpha to the carbonyl in this compound, it may have some steric hindrance, potentially reducing the efficiency of bisulfite adduct formation for the ketone itself. Therefore, this method should be used with caution and may not be completely selective for aldehyde removal in this case.
-
Column Chromatography: As with the removal of the starting alcohol, column chromatography is a reliable method for separating the more polar aldehyde impurities from the less polar this compound.
-
Issue 3: General purity issues and troubleshooting purification techniques.
-
Question: I've attempted purification by distillation/chromatography, but the purity of my this compound is still not satisfactory. What could be going wrong?
-
Answer: Here are some common troubleshooting tips for both techniques:
-
Fractional Distillation:
-
Problem: Poor separation.
-
Solution: Ensure you are using a fractionating column with sufficient theoretical plates for the separation. The distillation rate should be slow and steady to allow for proper equilibrium between the liquid and vapor phases.[2] Insulating the column can also improve separation efficiency.[4]
-
Problem: No distillate is being collected.
-
Solution: Check for leaks in your distillation setup. Ensure the heating mantle is set to an appropriate temperature to bring the liquid to a boil and allow the vapor to travel up the column. The thermometer must be positioned correctly to accurately measure the temperature of the vapor that is distilling.
-
-
Column Chromatography:
-
Problem: Poor separation of the ketone and alcohol.
-
Solution: The polarity of the eluent is critical. If the compounds are eluting too quickly and together, decrease the polarity of the mobile phase (i.e., increase the proportion of the non-polar solvent like hexanes). If the compounds are not moving down the column, increase the polarity (i.e., increase the proportion of the polar solvent like ethyl acetate).
-
Problem: The compound is not eluting from the column.
-
Solution: This could be due to the eluent being not polar enough, or the compound may be unstable on silica gel. Test the stability of your compound on a TLC plate with a spot of the crude mixture left for an extended period. If it degrades, you may need to use a different stationary phase like alumina or a deactivated silica gel.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most likely impurities in a crude sample of this compound synthesized by oxidation of 3-ethyl-4-octanol?
-
A1: The most common impurity is the unreacted starting material, 3-ethyl-4-octanol. Other potential impurities include over-oxidation products such as carboxylic acids (though less likely for ketones) and trace amounts of aldehydes from side reactions.
-
-
Q2: Can I use simple distillation instead of fractional distillation to separate this compound from 3-ethyl-4-octanol?
-
A2: While there is a boiling point difference, simple distillation is generally only effective for separating liquids with boiling point differences greater than 70°C.[2] For a more efficient separation of this compound and its precursor alcohol, fractional distillation is highly recommended.
-
-
Q3: How do I choose the right solvent system for column chromatography of this compound?
-
A3: Thin-Layer Chromatography (TLC) is the best way to determine the optimal solvent system. A good starting point for aliphatic ketones is a mixture of hexanes and ethyl acetate.[5] You should aim for a solvent system that gives the this compound an Rf value of around 0.3-0.4 on the TLC plate and provides good separation from the spot corresponding to 3-ethyl-4-octanol.
-
-
Q4: Is this compound stable on silica gel?
-
A4: Aliphatic ketones are generally stable on silica gel. However, it is always good practice to test the stability of your crude mixture on a small TLC plate before performing a large-scale column chromatography.
-
-
Q5: How can I monitor the purity of my this compound fractions during purification?
-
A5: For column chromatography, you can collect fractions and analyze them by TLC to see which fractions contain your pure product. For both distillation and chromatography, the final purity of the combined fractions should be assessed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. The mass spectrum of this compound will show a molecular ion peak at m/z 156.[1]
-
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings), a condenser, a receiving flask, and a thermometer. Ensure all joints are properly sealed.
-
Sample Preparation: Place the crude this compound in the round-bottom flask with a few boiling chips or a magnetic stir bar.
-
Distillation:
-
Heat the flask gently using a heating mantle.
-
Observe the vapor rising slowly through the fractionating column.
-
Collect the fraction that distills over at a constant temperature corresponding to the boiling point of this compound (~199°C).
-
Monitor the temperature closely. A drop in temperature may indicate that the main product has finished distilling.
-
-
Analysis: Analyze the collected distillate for purity using GC-MS or NMR.
Protocol 2: Purification of this compound by Flash Column Chromatography
-
Solvent System Selection: Determine the optimal mobile phase using TLC. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 95:5 v/v).
-
Column Packing:
-
Pack a glass column with silica gel in the chosen non-polar solvent (e.g., hexanes).
-
Ensure the silica gel bed is compact and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with the chosen mobile phase.
-
Collect fractions in test tubes.
-
Monitor the elution of the compounds by TLC.
-
-
Fraction Collection and Analysis:
-
Combine the fractions that contain the pure this compound.
-
Evaporate the solvent using a rotary evaporator.
-
Determine the yield and confirm the purity of the final product by GC-MS or NMR. A successful purification can yield the product with 97-99% purity and a recovery of over 95-97%.[6]
-
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Principle of Separation | Primary Impurity Removed | Expected Purity | Expected Yield |
| Fractional Distillation | Difference in boiling points | 3-ethyl-4-octanol (higher boiling) | >95% | 80-90% |
| Column Chromatography | Difference in polarity | 3-ethyl-4-octanol (more polar) | >98% | 85-95% |
| Bisulfite Extraction | Reversible chemical reaction | Aldehydes | Variable (low for ketone) | N/A (for impurity removal) |
Note: Expected purity and yield are illustrative and can vary depending on the initial purity of the crude product and the specific experimental conditions.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purifying this compound.
References
Technical Support Center: Gas Chromatography Analysis of 3-Ethyl-4-octanone
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3-Ethyl-4-octanone in gas chromatography (GC) applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended GC column for analyzing this compound?
A1: For polar compounds like ketones, an intermediate polarity or polar capillary column is recommended.[1] A common choice would be a column with a stationary phase containing phenyl and/or cyanopropyl functional groups, such as a "5" type column (e.g., DB-5ms, HP-5ms) which is a good general-purpose column. For better separation of ketones, a more polar phase like a wax column (polyethylene glycol) or a column specifically designed for polar analytes can also be effective. The choice depends on the specific sample matrix and potential co-eluting compounds.
Q2: What are the typical starting parameters for a GC method for this compound?
A2: A good starting point for developing a method for this compound would involve a temperature programming approach. An initial oven temperature of around 40-60°C is often a good starting point for volatile to semi-volatile compounds.[2][3] A temperature ramp of 10°C/min is a common starting point for method development.[2][3] The final temperature should be high enough to ensure all components of interest are eluted. For specific parameter recommendations, refer to the detailed experimental protocol below.
Q3: My this compound peak is showing tailing. What are the possible causes and solutions?
A3: Peak tailing for polar compounds like ketones is often due to active sites in the GC system. This can be caused by a contaminated injector liner, a degraded column, or interactions with silanol groups. To resolve this, you can try replacing the injector liner with a new, deactivated one, trimming the first few centimeters of the column, or using a more inert column.
Q4: I am observing peak fronting for my this compound peak. What should I do?
A4: Peak fronting is typically a sign of column overload. This can be addressed by diluting the sample, reducing the injection volume, or increasing the split ratio. It can also be caused by a mismatch between the sample solvent and the stationary phase polarity, or an initial oven temperature that is too high.
Q5: How can I resolve co-eluting peaks with this compound?
A5: Resolving co-eluting peaks can be achieved by optimizing the GC method. You can try adjusting the temperature program, such as using a slower ramp rate or an isothermal hold at a specific temperature. Changing the column to one with a different stationary phase (and thus different selectivity) is also a very effective strategy. If using a mass spectrometer (MS) detector, it may be possible to quantify co-eluting peaks using their unique mass fragments, even if they are not chromatographically separated.
Troubleshooting Guide
The following table summarizes common peak problems encountered during the GC analysis of this compound and provides a structured approach to troubleshooting.
| Problem | Potential Cause | Recommended Action |
| No Peak | Syringe issue (clogged, not drawing sample) | Clean or replace the syringe. |
| Injector problem (leak, septum coring) | Check for leaks, replace the septum. | |
| Column breakage | Inspect and replace the column if necessary. | |
| Detector issue (not lit, incorrect parameters) | Check detector status and settings. | |
| Peak Tailing | Active sites in the injector liner | Replace with a new, deactivated liner. |
| Column contamination or degradation | Trim 10-20 cm from the front of the column or replace the column. | |
| Incompatible sample solvent | Choose a solvent that is more compatible with the stationary phase. | |
| Peak Fronting | Column overload | Dilute the sample, decrease injection volume, or increase the split ratio. |
| Initial oven temperature too high | Lower the initial oven temperature. | |
| Incompatible injection solvent | Use a solvent that is more compatible with the stationary phase. | |
| Split Peaks | Improper column installation | Re-install the column, ensuring a clean, square cut. |
| Incompatible solvent and stationary phase | Select a more compatible solvent/column combination. | |
| Sample backflash in the injector | Use a larger volume liner, decrease injection volume, or use a pressure-pulsed injection. | |
| Broad Peaks | Sub-optimal flow rate | Optimize the carrier gas flow rate. |
| Temperature ramp rate too fast | Decrease the temperature ramp rate. | |
| Thick film column for a volatile analyte | Use a column with a thinner stationary phase film. | |
| Co-eluting Peaks | Insufficient column resolution | Optimize the temperature program (slower ramp, isothermal holds). |
| Inappropriate stationary phase | Switch to a column with a different stationary phase for altered selectivity. | |
| Isomeric or structurally similar impurities | Utilize a high-resolution capillary column and optimize the method. Consider GCxGC for very complex samples. |
Experimental Protocols
This section provides a detailed experimental protocol for the GC-MS analysis of this compound. This method is a starting point and may require optimization for your specific instrument and sample matrix.
Sample Preparation
For liquid samples, a simple dilution with a suitable volatile solvent like hexane or dichloromethane is often sufficient. Ensure the final concentration is within the linear range of the detector.
GC-MS Method Parameters
| Parameter | Value | Notes |
| GC System | Agilent 7890B or equivalent | |
| Mass Spectrometer | Agilent 5977A or equivalent | |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) | A mid-polar column is a good starting point. |
| Injector | Split/Splitless | |
| Injector Temperature | 250 °C | |
| Injection Mode | Split (50:1) | Adjust split ratio based on sample concentration. |
| Injection Volume | 1 µL | |
| Carrier Gas | Helium | |
| Flow Rate | 1.0 mL/min (constant flow) | |
| Oven Program | ||
| Initial Temperature | 60 °C, hold for 2 min | |
| Ramp 1 | 10 °C/min to 150 °C | |
| Ramp 2 | 20 °C/min to 250 °C, hold for 5 min | |
| MS Transfer Line | 280 °C | |
| Ion Source Temp. | 230 °C | |
| Quadrupole Temp. | 150 °C | |
| Ionization Mode | Electron Ionization (EI) | |
| Electron Energy | 70 eV | |
| Mass Range | 40-300 amu |
Visual Troubleshooting Workflows
The following diagrams illustrate logical workflows for troubleshooting common peak shape problems in gas chromatography.
Caption: Troubleshooting workflow for peak tailing issues.
Caption: Troubleshooting workflow for peak fronting issues.
Caption: Troubleshooting workflow for co-eluting peaks.
References
troubleshooting NMR signal overlap for 3-Ethyl-4-octanone
This technical support guide provides troubleshooting strategies and frequently asked questions to address NMR signal overlap encountered during the analysis of 3-Ethyl-4-octanone.
Troubleshooting Guides & FAQs
Q1: Why is NMR signal overlap a problem when analyzing this compound?
Signal overlap in an NMR spectrum occurs when the resonances of different nuclei are too close to one another, making it difficult to distinguish individual peaks. This can lead to several analytical challenges:
-
Inaccurate Integration: Overlapping signals prevent accurate determination of the number of protons responsible for each peak.
-
Obscured Coupling Patterns: The fine splitting patterns (multiplicity), which reveal information about adjacent protons, can become uninterpretable.
-
Ambiguous Signal Assignment: It becomes challenging to definitively assign specific signals to the corresponding atoms in the molecular structure.
Q2: Which signals in the ¹H NMR spectrum of this compound are most likely to overlap?
In this compound, the methylene (-CH2-) protons are the most likely to experience signal overlap. Specifically, the methylene groups within the ethyl and butyl chains, particularly those not directly adjacent to the carbonyl group, will likely have very similar chemical environments and therefore similar chemical shifts. The methine proton adjacent to the carbonyl will be the most downfield, followed by the methylene groups also adjacent to the carbonyl. The terminal methyl (-CH3) groups will be the most upfield and are also prone to some overlap, though their multiplicity (triplets) can aid in their identification.
Q3: What are the initial, simple steps I can take to resolve signal overlap?
Before resorting to more advanced techniques, several straightforward adjustments to the experimental setup can be attempted:
-
Change the NMR Solvent: The chemical shift of a nucleus can be influenced by the surrounding solvent.[1][2][3][4] Switching from a common solvent like deuterated chloroform (CDCl₃) to an aromatic solvent like deuterated benzene (C₆D₆) can often induce differential shifts in the proton signals, potentially resolving the overlap.[1][5] Other solvents to consider include acetone-d₆, methanol-d₄, or DMSO-d₆.[1]
-
Vary the Sample Concentration: In some cases, intermolecular interactions can affect chemical shifts.[1] Acquiring spectra at different sample concentrations may slightly alter the peak positions.
-
Adjust the Temperature: For molecules with conformational flexibility, changing the temperature can sometimes resolve overlapping signals by altering the rates of conformational exchange.[6]
Q4: What should I do if changing the solvent doesn't resolve the overlap?
If simple methods are insufficient, more advanced techniques can be employed:
-
Use of Lanthanide Shift Reagents (LSRs): These are paramagnetic complexes that can be added to the NMR sample.[7] The LSR will coordinate with Lewis basic sites in the molecule, such as the carbonyl oxygen in this compound.[7] This interaction causes significant changes in the chemical shifts of nearby protons, with the magnitude of the shift being dependent on the distance from the paramagnetic center.[7] This can effectively spread out the overlapping signals.[8] Europium-based reagents typically induce downfield shifts, while cerium-based reagents cause upfield shifts.[7]
-
Employ 2D NMR Spectroscopy: Two-dimensional NMR techniques are powerful tools for resolving overlap by spreading the signals across two frequency axes.[9][10]
Q5: Which 2D NMR experiments are most useful for this problem?
For resolving overlap and confirming the structure of this compound, the following 2D NMR experiments are highly recommended:
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds).[11][12] It is invaluable for identifying which protons are adjacent in the molecule, even if their signals are overlapped in the 1D spectrum.[9]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation).[11][12][13] This is extremely useful for spreading out overlapping proton signals by using the much larger chemical shift range of ¹³C.[14]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by multiple bonds (typically 2-4 bonds).[11][12] It is particularly useful for identifying quaternary carbons and piecing together the carbon skeleton of the molecule.
Predicted NMR Data for this compound
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound. Actual values may vary depending on the solvent and other experimental conditions.
| Position | Structure Fragment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | CH₃ -CH₂-CH(Et)-C(=O)-R | ~0.9 (t) | ~14 |
| 2 | CH₃-CH₂ -CH(Et)-C(=O)-R | ~1.6 (m) | ~20 |
| 3 | R-CH (CH₂CH₃)-C(=O)-R | ~2.4 (m) | ~50 |
| 5 | R-C(=O)-CH₂ -CH₂-CH₂-CH₃ | ~2.4 (t) | ~45 |
| 6 | R-C(=O)-CH₂-CH₂ -CH₂-CH₃ | ~1.5 (m) | ~26 |
| 7 | R-C(=O)-CH₂-CH₂-CH₂ -CH₃ | ~1.3 (m) | ~22 |
| 8 | R-C(=O)-CH₂-CH₂-CH₂-CH₃ | ~0.9 (t) | ~14 |
| 1' | R-CH(CH₂ CH₃)-C(=O)-R | ~1.6 (m) | ~25 |
| 2' | R-CH(CH₂CH₃ )-C(=O)-R | ~0.9 (t) | ~12 |
| 4 | R-C(=O) -R | - | ~215 |
Note: (t) = triplet, (m) = multiplet. R represents the rest of the molecule.
Experimental Protocols
Protocol 1: Changing the NMR Solvent
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of this compound in a common solvent such as CDCl₃.
-
Sample Recovery: Carefully evaporate the initial solvent under a gentle stream of nitrogen or using a rotary evaporator.
-
New Solvent Addition: Dissolve the recovered sample in a new deuterated solvent with different properties, such as benzene-d₆.
-
Acquisition: Acquire a new ¹H NMR spectrum in the new solvent.
-
Comparison: Compare the two spectra to see if the chemical shifts have changed sufficiently to resolve the signal overlap.
Protocol 2: Using Lanthanide Shift Reagents (LSRs)
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of a known concentration of this compound.
-
LSR Addition: Prepare a stock solution of a lanthanide shift reagent (e.g., Eu(fod)₃). Add a small, measured aliquot of the LSR stock solution to the NMR tube.[15]
-
Acquisition: Shake the sample to ensure it is homogenous and acquire a new ¹H NMR spectrum.
-
Titration: Continue adding small aliquots of the LSR and acquiring spectra after each addition. This will allow you to monitor the progressive shift of the peaks.
-
Analysis: The peaks closest to the carbonyl group will show the largest induced shifts, helping to both resolve overlap and confirm assignments. Be aware that LSRs can cause some line broadening.[16]
Protocol 3: 2D NMR Spectroscopy (COSY, HSQC, HMBC)
These experiments are typically performed on modern NMR spectrometers using standard pulse programs.
-
Sample Preparation: Prepare a reasonably concentrated sample of this compound (5-10 mg in 0.5-0.7 mL of deuterated solvent is typical).
-
1D Spectra: Acquire standard high-resolution ¹H and ¹³C{¹H} spectra. These will serve as the projections on the axes of the 2D spectra.
-
COSY Acquisition: Set up and run a standard COSY (or DQF-COSY for higher resolution) experiment.[12] This will reveal ¹H-¹H coupling networks.
-
HSQC Acquisition: Set up and run a standard HSQC experiment. This will generate a 2D plot with the ¹H spectrum on one axis and the ¹³C spectrum on the other, showing single-bond correlations.[12]
-
HMBC Acquisition: Set up and run a standard HMBC experiment. This will show correlations between protons and carbons over multiple bonds, helping to connect the different spin systems identified in the COSY spectrum.[12]
-
Data Analysis: Use NMR processing software to analyze the 2D contour plots and identify the correlations to resolve ambiguities from the 1D spectrum.
Troubleshooting Workflow
Caption: Workflow for troubleshooting NMR signal overlap.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. scilit.com [scilit.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. tandfonline.com [tandfonline.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Lanthanide shift reagents in nmr | PPTX [slideshare.net]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 13. 2D NMR [chem.ch.huji.ac.il]
- 14. researchgate.net [researchgate.net]
- 15. Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Degradation Pathways of 3-Ethyl-4-octanone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for investigating the degradation pathways of 3-Ethyl-4-octanone. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected microbial degradation pathway for this compound?
A1: The microbial degradation of this compound, a branched aliphatic ketone, is proposed to proceed through a two-step enzymatic process followed by central metabolism. The initial and key step is an oxidation reaction catalyzed by a Baeyer-Villiger monooxygenase (BVMO). This enzyme inserts an oxygen atom adjacent to the carbonyl group, converting the ketone into an ester. Subsequently, an esterase or lactonase hydrolyzes the ester bond, yielding a carboxylic acid and an alcohol. These products are then channeled into common metabolic pathways, such as β-oxidation for the fatty acid and further oxidation for the alcohol, to be utilized by the microorganism as carbon and energy sources.
Q2: What are the key enzymes involved in the degradation of this compound?
A2: The primary enzymes involved are:
-
Baeyer-Villiger Monooxygenases (BVMOs): These flavin-dependent enzymes catalyze the oxidation of the ketone to an ester.
-
Esterases/Lactonases: These hydrolases are responsible for cleaving the ester bond of the intermediate, producing a carboxylic acid and an alcohol.
Q3: What are the likely end-products of this compound degradation under aerobic conditions?
A3: Under aerobic conditions, complete microbial degradation of this compound is expected to yield carbon dioxide (CO2) and water (H2O), as the resulting carboxylic acid and alcohol are integrated into the central metabolism (e.g., the citric acid cycle) and fully oxidized.
Troubleshooting Guides
Issue 1: Low or no degradation of this compound observed in microbial cultures.
-
Question: My microbial culture is not degrading this compound. What are the possible reasons and how can I troubleshoot this?
-
Answer:
-
Bioavailability: this compound is a hydrophobic compound with low water solubility, which can limit its availability to microorganisms in an aqueous culture medium.
-
Troubleshooting:
-
Consider the use of a co-solvent system, but be cautious as the solvent itself can be toxic or a preferred carbon source.
-
Incorporate a surfactant to increase the solubility of the ketone. Screen different non-ionic surfactants for their biocompatibility and effectiveness.
-
Immobilize the microbial cells on a solid support to enhance the interface between the cells and the hydrophobic substrate.
-
-
-
Toxicity: High concentrations of this compound may be toxic to the microorganisms.
-
Troubleshooting:
-
Perform a dose-response experiment to determine the optimal, non-inhibitory concentration of the substrate.
-
Consider a fed-batch culture system to maintain a low but constant supply of the substrate.
-
-
-
Lack of appropriate enzymes: The selected microbial strain may not possess the necessary Baeyer-Villiger monooxygenase and/or esterase enzymes.
-
Troubleshooting:
-
Screen a variety of microbial strains known for their ability to degrade hydrocarbons or ketones.
-
Consider using a microbial consortium from a contaminated site, as it may contain a diverse range of degradative enzymes.
-
If a specific strain is desired, genetic engineering to introduce the required enzymatic machinery could be an option.
-
-
-
Issue 2: Difficulty in detecting and identifying metabolites of this compound degradation by GC-MS.
-
Question: I am having trouble with the GC-MS analysis of my culture extracts. I am seeing peak tailing and potential co-elution of metabolites. How can I improve my analysis?
-
Answer:
-
Peak Tailing: This is often observed for polar analytes like carboxylic acids and alcohols.
-
Troubleshooting:
-
Derivatization: Convert the polar metabolites into less polar derivatives before GC-MS analysis. A common method is methylation to form fatty acid methyl esters (FAMEs) from carboxylic acids, and silylation for alcohols.
-
Inlet and Column Maintenance: Ensure the GC inlet liner is clean and deactivated. Active sites in the liner or at the head of the column can cause peak tailing. Regular maintenance, including trimming the first few centimeters of the column, is recommended.
-
Column Choice: Use a column with a suitable stationary phase for the analysis of your target metabolites. A mid-polar to polar column might be more suitable for underivatized polar compounds, while a non-polar column is often used for FAMEs.
-
-
-
Co-elution: Metabolites with similar chemical properties may elute at very close retention times.
-
Troubleshooting:
-
Optimize GC Program: Adjust the temperature ramp of the GC oven to improve the separation of co-eluting peaks. A slower ramp rate can often enhance resolution.
-
Selective Ion Monitoring (SIM): Instead of scanning for a full mass spectrum, use SIM mode to monitor for specific ions characteristic of your expected metabolites. This can help to distinguish between co-eluting compounds if they have different mass spectra.
-
-
-
Matrix Effects: Components from the culture medium or cell lysate can interfere with the ionization of your target analytes in the MS source, leading to signal suppression or enhancement.[1][2][3][4][5]
-
Troubleshooting:
-
Sample Preparation: Implement a thorough sample clean-up procedure, such as liquid-liquid extraction or solid-phase extraction (SPE), to remove interfering matrix components.
-
Matrix-Matched Standards: Prepare your calibration standards in a blank culture extract that has been processed in the same way as your samples. This helps to compensate for matrix effects.
-
Internal Standards: Use a stable isotope-labeled internal standard that has similar chemical properties to your analyte of interest. This is the most effective way to correct for matrix effects and variations in sample preparation.
-
-
-
Quantitative Data
Table 1: Kinetic Parameters of a Baeyer-Villiger Monooxygenase from Pseudomonas fluorescens for the Oxidation of Aliphatic Ketones.
| Substrate | Km (mM) | kcat (s-1) |
| 2-Heptanone | 0.8 ± 0.1 | 1.2 ± 0.1 |
| 2-Octanone | 0.5 ± 0.1 | 1.5 ± 0.1 |
| 2-Nonanone | 0.3 ± 0.1 | 1.8 ± 0.2 |
Data adapted from relevant literature on BVMO kinetics. The values are illustrative and can vary depending on the specific enzyme and reaction conditions.
Table 2: Kinetic Parameters of Pig Liver Esterase (PLE) for the Hydrolysis of Lactones.
| Substrate | Km (mM) | kcat (s-1) |
| γ-Butyrolactone | 150 ± 20 | 0.12 ± 0.01 |
| γ-Valerolactone | 50 ± 5 | 0.25 ± 0.02 |
| ε-Caprolactone | 5 ± 1 | 1.5 ± 0.1 |
Data adapted from studies on esterase-catalyzed lactone hydrolysis. These values highlight the influence of substrate structure on enzyme activity.
Experimental Protocols
Protocol 1: Screening of Microorganisms for this compound Degradation
-
Prepare a minimal salt medium (MSM): The medium should contain all essential minerals and a nitrogen source, but no carbon source.
-
Inoculum: Use either a pure microbial culture or a mixed consortium from an environmental sample (e.g., soil contaminated with hydrocarbons).
-
Culture Setup:
-
In a sterile flask, add 100 mL of MSM.
-
Inoculate the medium with the microbial culture.
-
Add this compound as the sole carbon source to a final concentration of 50-100 mg/L. To aid dispersion, it can be added directly or coated onto an inert support like glass beads.
-
-
Incubation: Incubate the flasks at an appropriate temperature (e.g., 30°C) with shaking (e.g., 150 rpm) to ensure aeration.
-
Monitoring Degradation:
-
At regular time intervals, withdraw aliquots of the culture.
-
Extract the remaining this compound using a suitable organic solvent (e.g., hexane or ethyl acetate).
-
Analyze the extract by Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the concentration of the ketone.
-
A decrease in the concentration of this compound over time indicates degradation.
-
Protocol 2: Identification of Metabolites by GC-MS
-
Sample Collection: Collect culture samples at different time points during the degradation experiment. Centrifuge to separate the biomass from the supernatant.
-
Extraction:
-
Supernatant: Acidify the supernatant to pH 2 with HCl and extract with ethyl acetate. This will extract the parent compound and any acidic metabolites.
-
Biomass: The biomass can be subjected to cell lysis and extraction to analyze for intracellular metabolites.
-
-
Derivatization (for polar metabolites):
-
Evaporate the solvent from the extract under a gentle stream of nitrogen.
-
To the dry residue, add a derivatizing agent (e.g., BSTFA for silylation or a methylating agent like BF3-methanol for esterification).
-
Heat the mixture as required by the derivatization protocol.
-
-
GC-MS Analysis:
-
Inject the derivatized (or underivatized) extract into the GC-MS.
-
Use a suitable temperature program to separate the compounds.
-
Acquire mass spectra in full scan mode to identify potential metabolites by comparing the spectra with libraries (e.g., NIST).
-
Confirm the identity of metabolites by comparing their retention times and mass spectra with those of authentic standards, if available.
-
Visualizations
Caption: Proposed microbial degradation pathway of this compound.
Caption: General experimental workflow for studying the degradation of this compound.
References
- 1. [PDF] Matrix Effects in Mass Spectrometry Combined with Separation Methods — Comparison HPLC, GC and Discussion on Methods to Control these Effects | Semantic Scholar [semanticscholar.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing 3-Ethyl-4-octanone for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stability of 3-Ethyl-4-octanone. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during its handling and storage.
Troubleshooting Guide
Q1: I have observed a change in the color and odor of my this compound sample after a few months of storage. What could be the cause?
A1: Changes in the physical appearance of this compound, such as the development of a yellowish tint or a change in its characteristic fruity odor, are often indicative of chemical degradation. The primary degradation pathways for aliphatic ketones like this compound are autoxidation and photodegradation.
-
Autoxidation: This is a free-radical chain reaction that occurs in the presence of oxygen. It can be initiated by heat, light, or the presence of metal ion impurities. The process leads to the formation of various degradation products, including hydroperoxides, aldehydes, carboxylic acids, and other smaller molecules, which can alter the color and odor of the sample.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions in ketones, known as Norrish type I and type II reactions. These reactions involve the cleavage of chemical bonds adjacent to the carbonyl group, leading to the formation of a complex mixture of degradation products.
To confirm the degradation and identify the byproducts, we recommend performing analytical tests such as Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared Spectroscopy (FTIR), or Nuclear Magnetic Resonance (NMR) spectroscopy.
Q2: My recent analysis shows a decrease in the purity of my this compound sample. How can I prevent this degradation during long-term storage?
A2: To minimize degradation and maintain the purity of this compound during long-term storage, it is crucial to control the storage conditions and consider the use of stabilizers.
Recommended Storage Conditions:
-
Temperature: Store at low temperatures, ideally between 2-8°C. Avoid repeated freeze-thaw cycles.
-
Light: Protect from light by storing in amber glass vials or in a dark location.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
-
Container: Use clean, dry, and inert glass containers. Avoid plastic containers as plasticizers may leach into the sample.
Use of Stabilizers:
The addition of antioxidants can effectively inhibit the autoxidation process. Based on studies of similar aliphatic ketones, the following stabilizers can be considered:
-
Phenolic Antioxidants: Butylated hydroxytoluene (BHT) is a commonly used antioxidant that can scavenge free radicals. A typical concentration would be in the range of 0.01-0.1% (w/w).
-
Chelating Agents: Citric acid can chelate metal ions that might catalyze oxidation reactions.
-
Other Stabilizers: A patent for stabilizing lower alkyl ketones suggests a mixture of additives including citric acid, lecithin, and sodium hexametaphosphate, often in combination with a phenolic antioxidant like di-tertiary butyl para-cresol.
It is essential to verify the compatibility of any stabilizer with your specific application and to determine the optimal concentration through a stability study.
Q3: I suspect my sample has degraded. What analytical methods can I use to assess the purity and identify the degradation products?
A3: Several analytical techniques can be employed to assess the purity of this compound and identify potential degradation products:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile compounds and identifying them based on their mass spectra. It can be used to quantify the purity of this compound and identify degradation products.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to monitor the oxidation of ketones by observing changes in the carbonyl (C=O) stretching band. The formation of carboxylic acids or other oxidation products will result in the appearance of new characteristic peaks.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: qNMR is an accurate method for determining the purity of organic compounds without the need for a reference standard of the analyte itself.[1][2][3][4][5]
Detailed experimental protocols for these techniques are provided later in this document.
Frequently Asked Questions (FAQs)
Q1: What is the expected shelf life of this compound under optimal storage conditions?
A1: The shelf life of this compound is highly dependent on the storage conditions and the desired purity level. When stored under ideal conditions (refrigerated, protected from light, and under an inert atmosphere), high-purity this compound can be expected to remain stable for several years. However, for critical applications, it is recommended to re-analyze the purity after 1-2 years of storage. An accelerated stability study can provide a more precise estimation of the shelf life under specific storage conditions.
Q2: Are there any known incompatible materials for the storage of this compound?
A2: Avoid storing this compound in contact with strong oxidizing agents, strong bases, and reactive metals. Plastic containers should also be avoided due to the potential for leaching of plasticizers. Inert glass, such as borosilicate, is the recommended material for storage containers.
Q3: Can I store this compound at room temperature for short periods?
A3: For short periods, storage at room temperature (around 20-25°C) is generally acceptable, provided the sample is protected from light and air. However, for long-term storage, refrigeration is strongly recommended to minimize the rate of potential degradation reactions.
Q4: What are the primary degradation products of this compound?
A4: The primary degradation products from autoxidation are expected to be hydroperoxides, which can further decompose into a variety of smaller aldehydes, ketones, and carboxylic acids. Photodegradation can lead to the formation of various radical species and subsequent rearrangement and cleavage products. The exact composition of the degradation products will depend on the specific conditions of degradation. GC-MS analysis is the most suitable method for identifying these products.
Data Presentation
Table 1: Illustrative Degradation of this compound Under Various Storage Conditions (Hypothetical Data)
| Storage Condition | Duration (Months) | Purity (%) | Appearance |
| 2-8°C, Dark, Inert Atmosphere | 0 | 99.8 | Colorless liquid, fruity odor |
| 12 | 99.5 | No significant change | |
| 24 | 99.2 | No significant change | |
| 25°C, Dark, Air | 0 | 99.8 | Colorless liquid, fruity odor |
| 6 | 98.5 | Faint yellow tint | |
| 12 | 97.2 | Noticeable yellowing, slight off-odor | |
| 40°C, Dark, Air (Accelerated) | 0 | 99.8 | Colorless liquid, fruity odor |
| 3 | 96.0 | Yellow color, distinct off-odor | |
| 6 | 92.5 | Brownish tint, strong off-odor | |
| 25°C, Light Exposure, Air | 0 | 99.8 | Colorless liquid, fruity odor |
| 3 | 97.0 | Noticeable yellowing | |
| 6 | 94.5 | Yellow to brown color, significant off-odor |
Note: This data is illustrative and intended to demonstrate the expected trends in degradation. Actual results may vary based on the initial purity of the sample and specific storage parameters.
Table 2: Effectiveness of Different Stabilizers on this compound Purity After 6 Months at 40°C in Air (Hypothetical Data)
| Stabilizer | Concentration (% w/w) | Purity (%) |
| None (Control) | - | 92.5 |
| BHT | 0.05 | 98.8 |
| Citric Acid | 0.02 | 95.3 |
| BHT + Citric Acid | 0.05 + 0.02 | 99.2 |
Experimental Protocols
Protocol 1: GC-MS Analysis for Purity Assessment and Degradation Product Identification
Objective: To determine the purity of this compound and identify potential degradation products.
Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Prepare a stock solution of this compound in a volatile organic solvent suitable for GC-MS analysis, such as dichloromethane or hexane, at a concentration of approximately 1 mg/mL.
-
For analysis, dilute the stock solution to a final concentration of about 10 µg/mL.
-
If the sample contains particulates, centrifuge or filter it through a 0.22 µm syringe filter before transferring to a GC vial.
GC-MS Parameters (Typical):
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless or with an appropriate split ratio)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
Data Analysis:
-
Integrate the peak corresponding to this compound and calculate its area percentage relative to the total peak area to estimate purity.
-
Identify degradation products by comparing their mass spectra to a spectral library (e.g., NIST).
Protocol 2: FTIR Spectroscopy for Monitoring Oxidation
Objective: To detect the formation of oxidation products in this compound.
Instrumentation: Fourier-Transform Infrared Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Obtain a background spectrum of the clean ATR crystal.
-
Place a small drop of the this compound sample directly onto the ATR crystal.
-
Acquire the IR spectrum over the range of 4000-600 cm⁻¹.
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after each measurement.
Data Analysis:
-
Monitor the carbonyl (C=O) stretching region around 1715 cm⁻¹. A broadening of this peak or the appearance of shoulders may indicate the formation of other carbonyl-containing degradation products.
-
Look for the appearance of a broad absorption band in the region of 3500-2500 cm⁻¹, which is characteristic of the O-H stretch of carboxylic acids, a common oxidation product.
Protocol 3: Accelerated Stability Study
Objective: To predict the long-term stability of this compound under defined storage conditions.[8][9][10]
Methodology:
-
Sample Preparation: Prepare multiple aliquots of high-purity this compound in the intended storage containers. If testing stabilizers, prepare separate batches with the desired concentrations of each stabilizer.
-
Storage Conditions: Place the samples in stability chambers at elevated temperatures (e.g., 40°C, 50°C, and 60°C) and controlled humidity (if relevant). Also, include a set of samples stored at the recommended long-term storage condition (e.g., 5°C) and a control at room temperature (25°C). For photodegradation studies, expose samples to a controlled light source.
-
Time Points: Pull samples at predetermined time intervals (e.g., 0, 1, 3, and 6 months for accelerated conditions; 0, 6, 12, 18, and 24 months for real-time conditions).
-
Analysis: At each time point, analyze the samples for purity and the presence of degradation products using the GC-MS protocol described above. Also, record any changes in physical appearance.
-
Data Evaluation: Plot the purity of this compound as a function of time for each storage condition. Use the data from the accelerated conditions and the Arrhenius equation to model the degradation kinetics and predict the shelf life at the recommended storage temperature.
Visualizations
References
- 1. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. emerypharma.com [emerypharma.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rssl.com [rssl.com]
- 5. researchgate.net [researchgate.net]
- 6. uoguelph.ca [uoguelph.ca]
- 7. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 8. dev.edaegypt.gov.eg [dev.edaegypt.gov.eg]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Stability Study Report Template for Medical Devices [mavenprofserv.com]
Technical Support Center: Scaling Up 3-Ethyl-4-octanone Synthesis
Welcome to the technical support center for the synthesis of 3-Ethyl-4-octanone. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for scaling up this chemical synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via two common routes: the Grignard reaction followed by oxidation, and the alkylation of 3-octanone.
Route 1: Grignard Reaction and Subsequent Oxidation
This two-step approach involves the synthesis of the precursor alcohol, 3-ethyl-4-octanol, via a Grignard reaction, followed by its oxidation to the desired ketone.[1]
Troubleshooting the Grignard Reaction Step (Formation of 3-Ethyl-4-octanol)
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of Grignard reagent | 1. Presence of moisture: Grignard reagents are highly reactive with water. | 1. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| 2. Impure magnesium turnings: The surface of the magnesium may be oxidized. | 2. Use fresh, high-purity magnesium turnings. Consider activating the magnesium with a small crystal of iodine or 1,2-dibromoethane. | |
| 3. Reaction fails to initiate: The reaction can sometimes be slow to start. | 3. Gently warm the reaction mixture. Add a small amount of pre-formed Grignard reagent to initiate the reaction. | |
| Low yield of 3-ethyl-4-octanol | 1. Side reactions: The Grignard reagent can act as a base, leading to enolization of the aldehyde starting material. Wurtz coupling of the alkyl halide is also a possibility. | 1. Add the aldehyde slowly to the Grignard reagent at a low temperature to minimize side reactions. Ensure a 1:1 stoichiometric ratio. |
| 2. Incomplete reaction: The reaction may not have gone to completion. | 2. Monitor the reaction by TLC or GC. If starting material remains, consider extending the reaction time or gently warming the mixture. | |
| Formation of significant byproducts | 1. Wurtz coupling: Reaction of the Grignard reagent with unreacted alkyl halide. | 1. Ensure slow addition of the alkyl halide during Grignard reagent formation to maintain a low concentration of the halide. |
| 2. Formation of symmetric ketones: If an ester is used as the starting material instead of an aldehyde, double addition of the Grignard reagent can occur. | 2. Use an aldehyde (e.g., propanal or butanal) as the starting material for the synthesis of the secondary alcohol. |
Troubleshooting the Oxidation Step (Formation of this compound)
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | 1. Incomplete oxidation: The oxidizing agent may not have been sufficient or reactive enough. | 1. Ensure the correct stoichiometry of the oxidizing agent. Monitor the reaction by TLC or GC until the starting alcohol is consumed. Consider a more potent oxidizing agent if necessary. |
| 2. Over-oxidation: While less common for ketones, strong oxidizing agents under harsh conditions could potentially cleave the molecule. | 2. Use a mild and selective oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation.[1] | |
| Presence of unreacted 3-ethyl-4-octanol in the final product | 1. Insufficient oxidizing agent or reaction time. | 1. Increase the amount of oxidizing agent or prolong the reaction time. Monitor the reaction progress closely. |
| Difficult purification | 1. Chromium residues: If using a chromium-based oxidant. | 1. Purify the product by filtration through a plug of silica gel to remove chromium salts, followed by distillation. |
| 2. Emulsion formation during workup. | 2. Add brine to the aqueous layer during extraction to break up emulsions. |
Route 2: Alkylation of 3-Octanone
This method involves the direct ethylation of 3-octanone using a suitable ethylating agent in the presence of a strong base.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | 1. Use of a weak base: Incomplete deprotonation of 3-octanone leads to a low concentration of the enolate nucleophile. | 1. Use a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hydride to ensure complete and irreversible enolate formation. |
| 2. Competing O-alkylation: The enolate can be alkylated at the oxygen atom, leading to the formation of an enol ether. | 2. The use of aprotic solvents generally favors C-alkylation. | |
| 3. Self-condensation of the enolate (Aldol condensation). | 3. Add the alkylating agent to the pre-formed enolate at low temperatures. | |
| Formation of multiple alkylation products | 1. Polyalkylation: The product, this compound, can also be deprotonated and alkylated. | 1. Use a slight excess of the ketone starting material relative to the base and alkylating agent. Add the alkylating agent slowly. |
| Formation of regioisomers | 1. Deprotonation at the wrong α-carbon: 3-Octanone is an unsymmetrical ketone. | 1. To favor the formation of the kinetic enolate (at the less substituted α-carbon), use a bulky base like LDA at low temperatures (-78 °C). To favor the thermodynamic enolate, a smaller base and higher temperatures can be used, though this may lead to a mixture of products. |
Frequently Asked Questions (FAQs)
Q1: Which synthesis route is better for scaling up the production of this compound?
A1: Both the Grignard and alkylation routes are viable for scale-up, but they present different challenges. The Grignard route involves two distinct steps, which can allow for better control and purification of the intermediate alcohol. However, it requires strict anhydrous conditions. The alkylation route is a more direct, one-pot synthesis but can be prone to side reactions like polyalkylation and may require cryogenic temperatures for regioselectivity. The choice of route will depend on the available equipment, cost of reagents, and desired purity of the final product.
Q2: What are the most critical parameters to control during the Grignard reaction for this synthesis?
A2: The most critical parameters are the exclusion of moisture and the control of temperature. Any moisture will quench the Grignard reagent and significantly reduce the yield. Temperature control is crucial during the addition of the aldehyde to the Grignard reagent to minimize side reactions.
Q3: What are the common byproducts in the alkylation of 3-octanone, and how can they be removed?
A3: Common byproducts include unreacted 3-octanone, poly-ethylated ketones, and regioisomers. These can typically be separated from the desired product by fractional distillation under reduced pressure due to their different boiling points.
Q4: Are there any "green" or more environmentally friendly methods for the oxidation step?
A4: Yes, while traditional methods often use chromium-based reagents which are toxic, greener alternatives are available. Catalytic oxidation using molecular oxygen or hydrogen peroxide in the presence of a suitable catalyst are more environmentally benign options. The Swern oxidation, while it produces a malodorous byproduct, avoids the use of heavy metals.[1]
Data Presentation
Comparison of Synthesis Routes for this compound
| Parameter | Grignard Reaction followed by Oxidation | Alkylation of 3-Octanone |
| Starting Materials | Propanal and pentylmagnesium bromide, or Butanal and butylmagnesium bromide; followed by an oxidizing agent.[1] | 3-Octanone, a strong base (e.g., LDA), and an ethylating agent (e.g., ethyl iodide). |
| Number of Steps | Two | One |
| Typical Yield | Moderate to High (Can be optimized for each step) | Moderate (Can be sensitive to reaction conditions) |
| Key Challenges | Strict anhydrous conditions required, potential for Wurtz coupling. | Formation of regioisomers and polyalkylation products, often requires cryogenic temperatures for selectivity. |
| Purification | Intermediate alcohol can be purified before oxidation; final product purified by distillation. | Fractional distillation to separate from starting material and byproducts. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction and Swern Oxidation
Step 1: Synthesis of 3-Ethyl-4-octanol
-
Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, all under an inert atmosphere of nitrogen.
-
Grignard Reagent Formation: Place magnesium turnings (1.1 eq) in the flask. Add a small amount of anhydrous diethyl ether. Add a few drops of 1-bromopentane to initiate the reaction. Once initiated, add the remaining 1-bromopentane (1.0 eq) dissolved in anhydrous diethyl ether dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional hour.
-
Reaction with Aldehyde: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of propanal (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel, maintaining the temperature below 10 °C.
-
Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. Cool the reaction mixture again to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Workup: Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-ethyl-4-octanol.
-
Purification: Purify the crude alcohol by vacuum distillation.
Step 2: Swern Oxidation of 3-Ethyl-4-octanol
-
Preparation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous dichloromethane and cool to -78 °C.
-
Activator Formation: Add a solution of dimethyl sulfoxide (DMSO) (2.2 eq) in dichloromethane dropwise, keeping the temperature below -60 °C.
-
Oxidation: Add a solution of 3-ethyl-4-octanol (1.0 eq) in dichloromethane dropwise, maintaining the temperature below -60 °C. Stir for 30 minutes.
-
Base Addition: Add triethylamine (5.0 eq) dropwise, and allow the reaction to slowly warm to room temperature.
-
Workup: Add water to the reaction mixture and separate the layers. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude this compound by vacuum distillation.
Protocol 2: Synthesis of this compound via Alkylation of 3-Octanone
-
Preparation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a solution of lithium diisopropylamide (LDA) (1.1 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C.
-
Enolate Formation: Add a solution of 3-octanone (1.0 eq) in anhydrous THF dropwise to the LDA solution, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.
-
Alkylation: Add ethyl iodide (1.2 eq) dropwise to the enolate solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Workup: Separate the layers and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude this compound by vacuum distillation.
Mandatory Visualization
Caption: Comparative workflow of the two main synthesis routes for this compound.
Caption: A logical workflow for troubleshooting suboptimal synthesis of this compound.
References
Technical Support Center: Drying of 3-Ethyl-4-octanone Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing water from 3-Ethyl-4-octanone samples.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove water from this compound samples?
A1: Residual water in this compound samples can interfere with subsequent chemical reactions, leading to side product formation, reduced yields, or catalyst deactivation. For analytical purposes, the presence of water can affect spectroscopic measurements and chromatographic separations, leading to inaccurate results.
Q2: What are the most common methods for drying liquid organic samples like this compound?
A2: The most common methods for removing water from organic liquids include:
-
Use of Anhydrous Inorganic Salts: This is the most frequent and convenient method, involving the addition of a drying agent that forms hydrates.
-
Azeotropic Distillation: This technique involves adding a solvent (like toluene) that forms a low-boiling azeotrope with water, which is then removed by distillation.[1]
-
Use of Molecular Sieves: These are aluminosilicates with a defined pore size that selectively adsorb water molecules.
-
High Vacuum: Applying a high vacuum can remove trace amounts of water, especially from less volatile compounds.[1]
Q3: How do I choose the right drying agent for this compound?
A3: For ketones like this compound, the choice of drying agent is critical to avoid potential side reactions. The ideal drying agent should be:
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Chemically inert towards the ketone.
-
Efficient at removing water.
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Easily separable from the dried liquid.
Based on these criteria, the following drying agents are recommended for this compound:
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Anhydrous Sodium Sulfate (Na₂SO₄): A neutral and mild drying agent, it is a good choice for preliminary drying of wet samples due to its high capacity. However, it is a low-efficiency and slow-drying agent.
-
Anhydrous Magnesium Sulfate (MgSO₄): A fast and efficient drying agent with a high capacity. It is slightly acidic, so prolonged exposure should be avoided if the sample is sensitive to acid-catalyzed reactions.
-
Molecular Sieves (3Å): These are highly efficient for achieving very low water content (in the ppm range) and are chemically inert to ketones. They are ideal for final drying of samples for moisture-sensitive applications.
Q4: Are there any drying agents I should avoid when working with ketones?
A4: Yes, certain drying agents can react with ketones and should be avoided:
-
Anhydrous Calcium Chloride (CaCl₂): Can form adducts with ketones.
-
Potassium Hydroxide (KOH) and other basic drying agents: Can catalyze aldol condensation reactions in ketones.
-
Strongly acidic drying agents (e.g., Phosphorus Pentoxide, concentrated Sulfuric Acid): Can catalyze acid-catalyzed side reactions.
Drying Agent Properties and Efficiency
The following table summarizes the properties of recommended drying agents for this compound. Quantitative efficiency data is based on studies with other organic solvents and provides a general guideline. The actual residual water content can vary depending on the initial water content and the specific experimental conditions.
| Drying Agent | Capacity (g H₂O / 100g agent) | Speed | Intensity (Final H₂O content) | Advantages | Disadvantages |
| Anhydrous Sodium Sulfate (Na₂SO₄) | High (~125) | Slow | Low (Can leave residual water) | Neutral, high capacity, low cost | Slow, not very efficient for very dry samples |
| Anhydrous Magnesium Sulfate (MgSO₄) | High (~100) | Fast | Medium to High | Fast, high capacity, efficient | Slightly acidic, can be messy (fine powder) |
| Molecular Sieves (3Å) | Moderate (~15-20) | Fast | Very High (<10 ppm) | Highly efficient, chemically inert | Higher cost, require activation |
Experimental Protocols
Protocol 1: Drying with Anhydrous Sodium Sulfate (Na₂SO₄)
This protocol is suitable for the initial drying of this compound samples that may contain a significant amount of water.
Materials:
-
This compound sample
-
Anhydrous sodium sulfate (granular)
-
Erlenmeyer flask with a stopper
-
Spatula
-
Filter paper and funnel or a sintered glass funnel
Procedure:
-
Place the this compound sample in a clean, dry Erlenmeyer flask.
-
Add a small amount of anhydrous sodium sulfate to the flask (approximately 1-2 g per 25 mL of sample).
-
Stopper the flask and swirl the contents. Observe the drying agent. If it clumps together, it is absorbing water.
-
Continue adding small portions of sodium sulfate, swirling after each addition, until the newly added crystals no longer clump and flow freely in the solution. This indicates that the water has been absorbed.
-
Allow the mixture to stand for at least 15-30 minutes to ensure complete drying.
-
Separate the dried this compound from the sodium sulfate by decanting the liquid or by gravity filtration through a fluted filter paper.
-
Rinse the sodium sulfate with a small amount of fresh, dry solvent (if the ketone is in a solution) to recover any adsorbed product, and combine the rinsing with the dried sample.
Protocol 2: Drying with Anhydrous Magnesium Sulfate (MgSO₄)
This protocol is suitable for faster and more efficient drying of this compound.
Materials:
-
This compound sample
-
Anhydrous magnesium sulfate (powder)
-
Erlenmeyer flask with a stopper
-
Spatula
-
Filter paper and funnel or a sintered glass funnel
Procedure:
-
Place the this compound sample in a clean, dry Erlenmeyer flask.
-
Add a small amount of anhydrous magnesium sulfate to the flask.
-
Stopper the flask and swirl vigorously. Magnesium sulfate is a fine powder and will be suspended in the liquid.
-
Add more magnesium sulfate until some of the powder no longer clumps and remains free-flowing, appearing like a "snow globe" when swirled.
-
Allow the mixture to stand for 5-10 minutes.
-
Remove the magnesium sulfate by gravity filtration. Due to its fine nature, decanting is not recommended.
Protocol 3: Final Drying with Molecular Sieves (3Å)
This protocol is used to achieve a very low water content, suitable for moisture-sensitive applications.
Materials:
-
Pre-dried this compound sample
-
Activated 3Å molecular sieves (pellets or beads)
-
A dry flask with a septum or a sealed vial
Procedure:
-
Activate the molecular sieves by heating them in a laboratory oven at 250-300 °C for at least 3 hours under a vacuum or with a stream of dry nitrogen. Allow them to cool to room temperature in a desiccator.
-
Add the activated molecular sieves to the pre-dried this compound sample (approximately 10% w/v).
-
Seal the container and allow it to stand for several hours, or overnight for optimal drying.
-
Carefully decant or cannulate the dry liquid, leaving the molecular sieves behind.
Troubleshooting Guide
Problem 1: The sample is still wet after treatment with a drying agent.
This is a common issue and can be diagnosed by the continued clumping of the drying agent upon further addition.
Caption: Troubleshooting workflow for an incompletely dried sample.
Problem 2: A color change or formation of a viscous oil is observed after adding the drying agent.
This may indicate a chemical reaction between the drying agent and the this compound, such as an aldol condensation.
Caption: Decision process for troubleshooting side reactions.
Problem 3: Difficulty in separating the drying agent from the sample.
This is often an issue with fine powder drying agents like magnesium sulfate.
Solution:
-
Use a Sintered Glass Funnel: A sintered glass funnel with a medium porosity is very effective for removing fine powders.
-
Filter Aid: Add a small amount of a filter aid like Celite® to the mixture before filtration to prevent the fine particles from clogging the filter paper.
-
Centrifugation: For small-scale samples, centrifuging the mixture can pellet the drying agent, allowing the clear supernatant to be easily decanted.
Selecting the Appropriate Drying Method
The choice of drying method depends on the initial water content of the sample and the required final dryness.
Caption: Decision tree for selecting a drying method.
References
Technical Support Center: Optimizing Reactions for 3-Ethyl-4-octanone
Welcome to the technical support center for the synthesis and reactions of 3-Ethyl-4-octanone. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on optimizing experimental conditions, troubleshooting common issues, and answering frequently asked questions.
Troubleshooting Guides
This section addresses specific problems that may be encountered during the synthesis of this compound, offering potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Alkylation of 3-Octanone | Incomplete deprotonation of 3-octanone. | Ensure the use of a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) to achieve complete enolate formation. |
| Side reactions such as O-alkylation or dialkylation. | Maintain a low reaction temperature (e.g., -78°C) to favor the kinetic enolate and minimize side reactions. Add the ethylating agent slowly to the enolate solution. | |
| Aldol condensation of the starting ketone. | Ensure all reagents and solvents are anhydrous. Add the base to the ketone at a low temperature before introducing the ethylating agent. | |
| Formation of Tertiary Alcohol in Grignard Reaction | The ketone product reacts further with the Grignard reagent. | Keep the reaction temperature low (e.g., -78°C to 0°C) to control the reactivity of the Grignard reagent.[1][2] Use a slow, dropwise addition of the Grignard reagent to the acyl chloride or ester. |
| Localized high concentrations of the Grignard reagent. | Ensure vigorous stirring throughout the addition of the Grignard reagent to maintain a homogeneous reaction mixture. | |
| Incomplete Oxidation of 3-Ethyl-4-octanol | Insufficient amount of oxidizing agent. | Use a slight excess (e.g., 1.1-1.5 equivalents) of the oxidizing agent (e.g., PCC, Swern, or Dess-Martin periodinane). |
| Decomposition of the oxidizing agent. | Ensure the oxidizing agent is fresh and handled under appropriate conditions (e.g., anhydrous for Swern and Dess-Martin reagents). | |
| Reaction temperature is too low. | While initial cooling might be necessary to control exotherms, ensure the reaction is allowed to warm to the optimal temperature for the specific oxidizing agent used. | |
| Presence of Impurities in the Final Product | Incomplete reaction or presence of side products. | Monitor the reaction progress using techniques like TLC or GC-MS to ensure completion. Purify the crude product using column chromatography or distillation. |
| Contamination from starting materials or reagents. | Use high-purity starting materials and anhydrous solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the alkylation of 3-octanone to form this compound?
A1: While specific data for this exact reaction is not extensively published, for α-alkylation of ketones, cryogenic temperatures, typically -78°C, are often employed to ensure the formation of the kinetic enolate and minimize side reactions such as dialkylation and aldol condensation.
Q2: How does pressure influence the synthesis of this compound?
A2: For the common liquid-phase syntheses of this compound (alkylation, Grignard, oxidation), the reactions are typically run at atmospheric pressure. Elevated pressure is generally not required and may not offer significant advantages unless volatile reagents are used at temperatures above their boiling points. Microwave synthesis, however, utilizes sealed vessels where pressure increases due to solvent heating above its boiling point, which can dramatically accelerate reaction times.[3][4]
Q3: What are the most common side products in the synthesis of this compound and how can they be minimized?
A3:
-
In alkylation: O-alkylation products, dialkylated ketones, and aldol condensation products. These can be minimized by using a strong, bulky base, low temperatures, and slow addition of the alkylating agent.
-
In Grignard synthesis: The corresponding tertiary alcohol from the reaction of the ketone product with another equivalent of the Grignard reagent. This is minimized by maintaining very low reaction temperatures.[1][2]
-
In oxidation: Over-oxidation to carboxylic acids is a possibility with stronger oxidizing agents, though ketones are generally more resistant than aldehydes. Using milder, selective oxidizing agents like PCC or Dess-Martin periodinane can prevent this.
Q4: Can I use a weaker base like sodium ethoxide for the alkylation of 3-octanone?
A4: While possible, using a weaker base like sodium ethoxide can lead to an equilibrium between the ketone and its enolate, which can result in a mixture of products, including aldol condensation byproducts and potentially the thermodynamic enolate, leading to less regioselectivity. For a directed alkylation, a strong, non-nucleophilic base like LDA is preferred.
Q5: How can I effectively control the temperature of an exothermic oxidation reaction?
A5: To control an exothermic reaction, it is crucial to have an efficient cooling system, such as an ice bath or a cryocooler. The oxidizing agent should be added slowly and portion-wise to the solution of the alcohol to manage the rate of heat generation. Continuous monitoring of the internal reaction temperature is also highly recommended.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the synthesis of ketones, which can be adapted for this compound. Specific optimal conditions may require experimental validation.
| Reaction Type | Reactants | Typical Temperature Range (°C) | Typical Pressure | Key Considerations |
| Alkylation | 3-Octanone, Ethyl Halide, Strong Base (e.g., LDA) | -78 to 0 | Atmospheric | Strict anhydrous conditions; slow addition of reagents. |
| Grignard Synthesis | Butylmagnesium Halide, Pentanoyl Chloride | -78 to 25 | Atmospheric | Low temperature is critical to prevent over-addition.[1][2] |
| Oxidation | 3-Ethyl-4-octanol, Oxidizing Agent (e.g., PCC) | 0 to 25 | Atmospheric | Control of exotherm; choice of a selective oxidizing agent. |
| Microwave Synthesis | Varies | 50 to 200 | Elevated (in sealed vessel) | Can significantly reduce reaction times.[3][4] |
Experimental Protocols
1. Synthesis of this compound via Alkylation of 3-Octanone
-
Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer.
-
Procedure:
-
In the reaction flask, prepare a solution of lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF) by adding n-butyllithium to a solution of diisopropylamine at -78°C under a nitrogen atmosphere.
-
Slowly add a solution of 3-octanone in anhydrous THF to the LDA solution at -78°C. Stir the mixture for 30-60 minutes to ensure complete enolate formation.
-
Add a solution of ethyl iodide or ethyl bromide in anhydrous THF dropwise to the enolate solution, maintaining the temperature at -78°C.
-
After the addition is complete, allow the reaction mixture to stir at -78°C for several hours, monitoring the reaction progress by TLC or GC.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature, and then extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain this compound.
-
2. Synthesis of this compound via Oxidation of 3-Ethyl-4-octanol
-
Apparatus: A round-bottom flask with a magnetic stirrer.
-
Procedure (using Pyridinium Chlorochromate - PCC):
-
To a stirred suspension of PCC in anhydrous dichloromethane (DCM), add a solution of 3-ethyl-4-octanol in DCM in one portion.
-
Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting alcohol.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
-
Wash the filter cake thoroughly with diethyl ether.
-
Concentrate the combined filtrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography or distillation to yield pure this compound.
-
Visualizations
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting logic for low yield.
References
catalyst selection for efficient 3-Ethyl-4-octanone synthesis
Technical Support Center: Synthesis of 3-Ethyl-4-octanone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of this compound, with a special focus on catalyst selection and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs) on Catalyst Selection
Q1: What are the primary catalytic methods for synthesizing this compound?
A1: The synthesis of this compound can be approached through several primary methods, each employing different types of catalysts:
-
Oxidation of Secondary Alcohols: This is a common method where the precursor, 3-ethyl-4-octanol, is oxidized to the ketone.[1] This requires an oxidizing agent.
-
Catalytic Ketonization of Carboxylic Acids: This process involves the conversion of carboxylic acids into ketones, often at high temperatures over a solid catalyst.[2][3]
-
Stetter Reaction: This reaction forms carbon-carbon bonds and can be used to synthesize 1,4-dicarbonyl compounds and related structures. It typically uses an N-heterocyclic carbene (NHC) catalyst.[1]
-
Asymmetric Catalysis: For stereocontrolled synthesis, chiral catalysts can be employed to produce specific enantiomers of the target molecule.[1]
Q2: How do I select the appropriate catalyst for my desired synthesis route?
A2: Catalyst selection is critical and depends on the chosen synthetic pathway, desired yield, selectivity, and experimental conditions.
-
For the oxidation of 3-ethyl-4-octanol , common choices include chromium-based reagents like Pyridinium chlorochromate (PCC) or milder, non-chromium alternatives like Dess-Martin periodinane.[1]
-
For catalytic ketonization , heterogeneous catalysts are preferred for their ease of separation. Metal oxides such as those of manganese (MnO₂), cerium (CeO₂), zirconium (ZrO₂), and iron (Fe₃O₄) are widely used.[2]
-
If you are utilizing a Stetter reaction , an N-heterocyclic carbene (NHC) catalyst is necessary to facilitate the umpolung (reactivity inversion) of an aldehyde precursor.[1]
-
For enantioselective synthesis , chiral catalysts such as chiral phosphoric acids are powerful tools, particularly in enol catalysis for creating α-branched ketones.[1]
Below is a diagram illustrating the decision-making process for catalyst selection based on the synthetic route.
Caption: Catalyst selection based on the chosen synthetic pathway.
Troubleshooting Guide
Q3: I am getting a low yield of this compound. What are the possible causes and solutions?
A3: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Inactive or Inefficient Catalyst:
-
Cause: The catalyst may have degraded due to improper storage or handling. For heterogeneous catalysts, the surface may be poisoned or have low activity.
-
Solution: Use a fresh batch of catalyst. For solid catalysts, consider activation procedures such as calcination at high temperatures (e.g., 400°C in N₂ flow for metal oxides) before the reaction.[2]
-
-
Suboptimal Reaction Conditions:
-
Cause: Temperature, pressure, and reaction time are critical parameters. For instance, catalytic ketonization often requires high temperatures (e.g., 300–425°C).[2]
-
Solution: Systematically optimize the reaction conditions. Refer to literature for established protocols for the specific catalyst and reaction type.
-
-
Impure Reagents or Solvents:
-
Cause: Impurities in starting materials or solvents can interfere with the catalyst's activity or lead to side reactions.
-
Solution: Ensure all reagents and solvents are of high purity and are properly dried, as water can deactivate many catalysts.
-
Q4: I am observing significant byproduct formation. How can I improve the selectivity of my reaction?
A4: Byproduct formation is a common issue, often related to catalyst selectivity and reaction conditions.
-
Side Reactions:
-
Cause: In ketonization reactions, side reactions can lead to the formation of symmetrical ketones instead of the desired unsymmetrical product.[4] In oxidation reactions, over-oxidation can lead to cleavage of C-C bonds.
-
Solution:
-
Catalyst Choice: Select a catalyst known for high selectivity for the desired reaction. For example, certain mixed metal oxides can improve selectivity in ketonization.
-
Modify Conditions: Adjusting the temperature or using a milder oxidizing agent (e.g., Dess-Martin periodinane instead of chromic acid) can reduce byproduct formation.[1]
-
Stoichiometry: Ensure the correct stoichiometric ratio of reactants.
-
-
The following diagram outlines a logical workflow for troubleshooting byproduct formation.
Caption: A logical workflow for troubleshooting byproduct formation.
Data Presentation: Catalyst Performance in Ketonization
The following table summarizes the performance of various heterogeneous catalysts in the ketonization of carboxylic acids, a potential route for synthesizing ketones like this compound.
| Catalyst | Support | Reactants | Temperature (°C) | Yield (%) | Selectivity (%) | Reference |
| MnO₂ | Al₂O₃ | Propionic Acid | 300-400 | High | Good | [2] |
| CeO₂ | - | Propanoic Acid | 300-425 | Good | Good | [2] |
| ZrO₂ | - | Carboxylic Acids | - | - | - | [2][4] |
| Fe₃O₄ | - | Carboxylic Acids | - | - | - | [2] |
| Co-Mo | - | Acetic Acid | 200-400 | Active | - | [2] |
Note: Specific yields and selectivities for this compound would require dedicated experimental studies with the corresponding carboxylic acid precursors.
Experimental Protocols
Protocol: Synthesis of this compound via Oxidation of 3-ethyl-4-octanol using PCC
This protocol describes a general procedure for the oxidation of a secondary alcohol to a ketone.
Materials:
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3-ethyl-4-octanol
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Pyridinium chlorochromate (PCC)
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Anhydrous dichloromethane (DCM)
-
Silica gel
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether
Procedure:
-
Setup: A dry, round-bottom flask equipped with a magnetic stirrer is charged with a solution of 3-ethyl-4-octanol in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Oxidant: Pyridinium chlorochromate (PCC) (approximately 1.5 equivalents) is added to the solution in one portion. The mixture will turn into a brownish slurry.
-
Reaction: The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup:
-
Upon completion, the reaction mixture is diluted with diethyl ether.
-
The resulting mixture is filtered through a pad of silica gel to remove the chromium salts. The filter cake is washed several times with diethyl ether.
-
The combined organic filtrates are concentrated under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford pure this compound.
-
Characterization: The final product should be characterized by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
The workflow for this experimental protocol is visualized below.
Caption: Workflow for the synthesis of this compound via PCC oxidation.
References
- 1. This compound | 19781-29-4 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Equilibrium in the Catalytic Condensation of Carboxylic Acids with Methyl Ketones to 1,3-Diketones and the Origin of the Reketonization Effect - PMC [pmc.ncbi.nlm.nih.gov]
dealing with emulsion formation during 3-Ethyl-4-octanone workup
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering emulsion formation during the workup of 3-Ethyl-4-octanone and similar ketones.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion and why does it form during my this compound workup?
An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and water, where one liquid is dispersed in the other as fine droplets.[1] During the workup of this compound, particularly after a Grignard synthesis, emulsions can form due to several factors:
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Presence of Salts: The quenching of a Grignard reaction with aqueous acid (e.g., NH4Cl or dilute HCl) generates magnesium salts which can act as emulsifying agents.
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Surfactant-like Impurities: Unreacted starting materials, byproducts, or certain reagents can have surfactant-like properties that stabilize emulsions.[2]
-
Fine Solid Particles: Finely divided solid impurities can accumulate at the interface between the aqueous and organic layers, preventing coalescence.
-
Vigorous Shaking: Excessive agitation of the separatory funnel can create very small droplets that are slow to separate.
Q2: I've formed a persistent emulsion. What is the first thing I should try?
The simplest first step is patience. Allow the separatory funnel to stand undisturbed for 10-30 minutes.[1] Often, the layers will begin to separate on their own. Gentle swirling or tapping of the funnel can sometimes encourage this process.
Q3: Are there any chemical additives that can help break the emulsion?
Yes, several chemical additives can be effective:
-
Brine (Saturated NaCl solution): Adding a saturated solution of sodium chloride increases the ionic strength of the aqueous layer, which can help to "salt out" the organic components and break the emulsion.[3]
-
Change in pH: If the emulsion is stabilized by acidic or basic impurities, adjusting the pH of the aqueous layer with dilute acid or base can sometimes destabilize the emulsion. However, be cautious if your product is pH-sensitive.[1]
-
Addition of a Different Solvent: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and disrupt the emulsion.[2]
Q4: Can physical methods be used to break the emulsion?
Absolutely. If chemical methods are not effective or desirable, consider these physical techniques:
-
Filtration: Passing the entire mixture through a pad of Celite® or glass wool can remove fine particulate matter that may be stabilizing the emulsion.[3]
-
Centrifugation: If you have access to a centrifuge, spinning the mixture can force the denser phase to the bottom and break the emulsion.[2]
-
Temperature Change: Gently warming the mixture can sometimes decrease the viscosity and promote phase separation. Conversely, cooling or even partially freezing the aqueous layer can also be effective.[1]
Troubleshooting Guide
This guide provides a structured approach to dealing with emulsion formation during the workup of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| A thick, cloudy layer forms between the organic and aqueous phases and does not separate after standing. | Formation of a stable emulsion due to magnesium salts from a Grignard reaction, vigorous shaking, or the presence of fine solid impurities. | 1. Wait: Allow the mixture to stand undisturbed. 2. Gentle Agitation: Gently swirl the separatory funnel. 3. Add Brine: Add a saturated aqueous solution of NaCl. 4. Filter: Filter the entire mixture through a plug of Celite® or glass wool. 5. Centrifuge: If available, centrifuge the mixture. |
| The entire mixture is cloudy and opaque with no visible separation. | A very fine emulsion has formed, likely due to excessive shaking or the presence of a potent emulsifying agent. | 1. Add Brine: This is often the most effective first step. 2. Change Solvent: Add a small amount of a different, less polar organic solvent. 3. Adjust pH: Cautiously add dilute acid or base to the aqueous layer. 4. Filter through Celite®: This can remove stabilizing particulates. |
| A solid precipitate is observed at the interface of the two layers. | Insoluble byproducts or salts are physically preventing the layers from separating. | 1. Filter: Filter the entire mixture to remove the solid. The layers should then separate in the filtrate. 2. Add More Solvent: Diluting either the organic or aqueous phase might dissolve the precipitate. |
| After adding brine, the emulsion persists. | The emulsion is particularly stable and may be caused by factors other than ionic strength. | 1. Filter through Celite®: This is a good next step if adding salt fails. 2. Centrifugation: This is a highly effective mechanical method. 3. Temperature Modification: Gentle heating or cooling may be effective. |
Experimental Protocols
While a specific protocol for the workup of this compound can vary depending on the synthetic route, the following provides a general procedure for the workup of a Grignard reaction to yield a ketone.
General Grignard Reaction Workup for Ketone Synthesis
-
Quenching: After the Grignard reaction is complete, cool the reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) with vigorous stirring. The addition should be dropwise at first to control the exothermic reaction. Continue adding the quenching solution until the fizzing subsides and two distinct layers begin to form.[4]
-
Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether (or another suitable organic solvent) to dilute the organic phase. Shake the funnel gently at first, venting frequently to release any pressure buildup.
-
Washing:
-
Separate the organic layer.
-
Wash the organic layer sequentially with:
-
Dilute HCl (e.g., 1 M) to remove any remaining magnesium salts.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any excess acid.
-
Brine (saturated aqueous NaCl) to help remove dissolved water from the organic layer.[3]
-
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting emulsion formation during the workup of this compound.
Caption: A decision-making flowchart for troubleshooting emulsion formation.
References
Technical Support Center: Interpreting Mass Spectra of 3-Ethyl-4-octanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals interpreting complex mass spectra of 3-Ethyl-4-octanone.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular ion peak (M+) for this compound?
A1: this compound has a molecular formula of C₁₀H₂₀O and a molecular weight of approximately 156.27 g/mol .[1][2] Therefore, you should look for the molecular ion peak at a mass-to-charge ratio (m/z) of 156. However, in electron ionization (EI) mass spectrometry, the molecular ion peak for aliphatic ketones like this compound may be weak or even absent due to the instability of the molecular ion.[3]
Q2: What are the primary fragmentation pathways for this compound in EI-MS?
A2: The mass spectrum of this compound is primarily characterized by two main fragmentation pathways:
-
Alpha (α)-Cleavage: This is the most significant fragmentation mechanism for ketones. It involves the cleavage of the carbon-carbon bond adjacent to the carbonyl group. This results in the formation of a stable acylium ion. For this compound, there are two possible α-cleavage points.
-
McLafferty Rearrangement: This is a rearrangement reaction that can occur in carbonyl compounds with a sufficiently long alkyl chain. It involves the transfer of a γ-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the β-carbon-carbon bond.
Q3: I am not seeing a clear molecular ion peak at m/z 156. Is my experiment failing?
A3: Not necessarily. As mentioned, the molecular ion of aliphatic ketones can be unstable and fragment readily, leading to a very low abundance or absence of the M+ peak.[3] To confirm the molecular weight, consider using a "softer" ionization technique, such as Chemical Ionization (CI), which typically results in a more abundant protonated molecular ion [M+H]⁺ at m/z 157.
Q4: What are the major fragment ions I should expect to see in the mass spectrum of this compound?
A4: Based on the fragmentation patterns of similar ketones, the following table summarizes the predicted major fragment ions for this compound.
| m/z | Ion Structure | Fragmentation Pathway | Predicted Relative Abundance |
| 156 | [C₁₀H₂₀O]⁺• | Molecular Ion | Low |
| 127 | [CH₃CH₂CH₂CH₂CO(CHCH₂CH₃)]⁺ | α-Cleavage (Loss of C₂H₅•) | Medium |
| 113 | [CH₃CH₂(CHCH₂CH₃)CO]⁺ | α-Cleavage (Loss of C₄H₉•) | High |
| 86 | [CH₂(OH)C(CH₂CH₃)=CHCH₃]⁺• | McLafferty Rearrangement | Medium |
| 85 | [CH₃CH₂CH₂CH₂CO]⁺ | α-Cleavage | Medium-High |
| 71 | [CH₃CH₂CH₂CO]⁺ | Secondary Fragmentation | Medium |
| 57 | [CH₃CH₂CO]⁺ | α-Cleavage | High (Often the base peak) |
| 43 | [CH₃CH₂CH₂]⁺ | Alkyl Fragment | Medium |
| 29 | [CH₃CH₂]⁺ | Alkyl Fragment | Medium |
Q5: Why is the peak at m/z 57 expected to be the base peak?
A5: In the α-cleavage of asymmetrical ketones, the cleavage that results in the loss of the larger alkyl group is generally favored. However, the stability of the resulting acylium ion also plays a crucial role. The formation of the propanoyl cation ([CH₃CH₂CO]⁺) at m/z 57 is a very common and stable fragment for ketones containing an ethyl group adjacent to the carbonyl, often leading to it being the most abundant ion (the base peak).
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No molecular ion peak at m/z 156. | The molecular ion is unstable under EI conditions. | This is common for this type of compound. Confirm the presence of key fragment ions from the table above. If molecular weight confirmation is critical, re-run the sample using Chemical Ionization (CI). |
| The observed base peak is not at m/z 57. | Instrumental conditions (e.g., ionization energy) can influence fragmentation patterns. The presence of impurities can also alter the spectrum. | Verify the calibration of your mass spectrometer. Check the purity of your sample using a technique like Gas Chromatography (GC) coupled with MS. A different fragment may become the base peak under slightly different conditions, but the key fragments should still be present. |
| Peaks are present at m/z values not listed in the expected fragments table. | The sample may be contaminated. The compound may be undergoing unexpected rearrangements. | Ensure proper sample handling and preparation to avoid contamination. Consult advanced mass spectrometry literature for potential complex rearrangement mechanisms in branched ketones. |
| The relative intensities of the fragment ions are significantly different from the predicted values. | The predicted relative abundances are qualitative. Instrumental parameters heavily influence ion abundances. | Focus on the presence and m/z of the key fragment ions for structural confirmation rather than relying solely on their relative intensities. Ensure consistent instrument tuning for reproducible results. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound
This protocol outlines a general procedure for the analysis of this compound using GC-MS with electron ionization.
1. Sample Preparation:
- Prepare a dilute solution of this compound (e.g., 100 ppm) in a high-purity volatile solvent such as hexane or dichloromethane.
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph:
- Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) to avoid column overloading.
- Injector Temperature: 250 °C.
- Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
- GC Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase).
- Oven Temperature Program:
- Initial temperature: 50 °C, hold for 2 minutes.
- Ramp: Increase to 250 °C at a rate of 10 °C/min.
- Final hold: Hold at 250 °C for 5 minutes.
- Mass Spectrometer:
- Ionization Mode: Electron Ionization (EI).
- Ionization Energy: 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Mass Range: Scan from m/z 35 to 350.
- Solvent Delay: Set a solvent delay (e.g., 3 minutes) to prevent the solvent peak from damaging the detector.
3. Data Acquisition and Analysis:
- Inject 1 µL of the prepared sample into the GC-MS system.
- Acquire the data using the instrument's software.
- Analyze the resulting chromatogram to identify the peak corresponding to this compound.
- Examine the mass spectrum of this peak and compare it to the expected fragmentation pattern.
Visualization of Fragmentation Pathways
The following diagram illustrates the primary fragmentation pathways of this compound.
References
Validation & Comparative
Validating the Structure of 3-Ethyl-4-octanone: A Spectroscopic Comparison Guide
An objective analysis of spectroscopic techniques for the structural elucidation of 3-Ethyl-4-octanone, providing researchers, scientists, and drug development professionals with detailed experimental protocols and comparative data to ensure accurate compound identification.
The precise determination of a molecule's structure is a cornerstone of chemical research and development. For a compound such as this compound, a branched aliphatic ketone, a multi-faceted spectroscopic approach is essential for unambiguous structural validation. This guide provides a comparative analysis of key spectroscopic methods—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS)—outlining the expected data for this compound and detailing the experimental protocols required for data acquisition.
Chemical Structure of this compound
This compound is a ketone with the chemical formula C₁₀H₂₀O.[1][2][3] Its structure consists of an eight-carbon chain (octane) with a carbonyl group (C=O) at the fourth carbon position and an ethyl group (-CH₂CH₃) attached to the third carbon. This structure gives rise to a specific set of spectroscopic signatures that can be used for its identification. The molecular weight of this compound is approximately 156.27 g/mol .[1][2][3]
Comparative Spectroscopic Data
The following tables summarize the expected quantitative data from the primary spectroscopic techniques used to validate the structure of this compound. This data is based on established principles of spectroscopy for aliphatic ketones.
Table 1: Expected Infrared (IR) Spectroscopy Data for this compound
| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group |
| 2960-2850 | C-H stretch | Alkanes (CH₃, CH₂) |
| 1715 (approx.) | C=O stretch | Ketone |
| 1465-1450 | C-H bend | Alkanes (CH₂, CH₃) |
| 1375 (approx.) | C-H bend | Alkane (CH₃) |
Table 2: Expected ¹H NMR Spectroscopy Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 0.9 | Triplet | 6H | a, f |
| ~ 1.2-1.6 | Multiplet | 8H | b, c, e, g |
| ~ 2.4 | Multiplet | 3H | d, h |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. The lettering corresponds to the protons on the this compound structure.
Table 3: Expected ¹³C NMR Spectroscopy Data for this compound
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~ 212 | C=O | 4 |
| ~ 50 | CH | 3 |
| ~ 40 | CH₂ | 5 |
| ~ 25 | CH₂ | 2' |
| ~ 25 | CH₂ | 6 |
| ~ 22 | CH₂ | 7 |
| ~ 14 | CH₃ | 8 |
| ~ 12 | CH₃ | 1' |
| ~ 10 | CH₃ | 1 |
Note: Chemical shifts are approximate. The numbering corresponds to the carbons on the this compound structure.
Table 4: Expected Mass Spectrometry (MS) Data for this compound
| m/z | Ion | Fragmentation |
| 156 | [M]⁺ | Molecular Ion |
| 127 | [M-C₂H₅]⁺ | Loss of ethyl radical |
| 99 | [M-C₄H₉]⁺ | McLafferty rearrangement |
| 85 | [CH₃(CH₂)₃CO]⁺ | α-cleavage |
| 71 | [CH₃CH₂CH(CH₃)CO]⁺ | α-cleavage |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate comparison.
Infrared (IR) Spectroscopy
-
Instrument: Fourier Transform Infrared (FTIR) Spectrometer
-
Sample Preparation: A thin film of neat this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Data Acquisition: The spectrum is recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the clean plates is taken first and subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: 300-500 MHz NMR Spectrometer
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
-
Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.
-
Data Analysis: The chemical shifts, signal integrations, and multiplicities (for ¹H NMR) are analyzed to determine the connectivity of protons and carbons in the molecule.
Mass Spectrometry (MS)
-
Instrument: Mass Spectrometer with an Electron Ionization (EI) source.
-
Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via direct infusion or through a gas chromatograph (GC-MS).
-
Data Acquisition: The sample is ionized using a standard electron energy (typically 70 eV). The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak and the characteristic fragmentation pattern, which provides information about the molecule's structure.
Visualizing the Validation Workflow
The logical flow of validating the structure of this compound using these spectroscopic techniques can be visualized as follows:
Caption: Spectroscopic validation workflow for this compound.
By systematically applying these spectroscopic methods and comparing the acquired data with the expected values, researchers can confidently validate the structure of this compound. This rigorous approach is fundamental to ensuring the identity and purity of chemical compounds in research and industrial applications.
References
A Comparative Guide to the 1H NMR Spectra of 3-Ethyl-4-octanone and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the proton nuclear magnetic resonance (¹H NMR) spectra of 3-Ethyl-4-octanone and its structural isomers: 2-decanone, 3-decanone, 4-decanone, and 5-decanone. Understanding the distinct spectral features of these isomers is crucial for their unambiguous identification in complex mixtures and for quality control in various applications, including flavor and fragrance analysis, as well as in the synthesis of pharmaceutical intermediates.
Structural and Spectral Overview
This compound and its isomers are all ketones with the molecular formula C₁₀H₂₀O. However, the position of the carbonyl group and the presence of branching significantly influence the chemical environment of the protons, leading to unique ¹H NMR spectra for each compound. While experimental data for the linear decanone isomers are readily available, detailed experimental spectra for this compound are less common. This guide utilizes experimental data for the linear isomers and predicted data for this compound to facilitate a comprehensive comparison.
The key differentiating features in the ¹H NMR spectra arise from the number of distinct proton signals, their chemical shifts (δ), splitting patterns (multiplicity), and integration values. Protons closer to the electron-withdrawing carbonyl group are deshielded and resonate at a higher chemical shift (downfield). The splitting of signals is governed by the number of neighboring protons, following the n+1 rule.
Experimental Protocols
A standardized protocol for acquiring ¹H NMR spectra for these compounds is outlined below.
Sample Preparation: Approximately 5-10 mg of the ketone is dissolved in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
Instrumentation and Data Acquisition: ¹H NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. The following parameters are typically used:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay: 1.0 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: A range of -2 to 12 ppm is typically sufficient.
-
Temperature: Ambient probe temperature (approximately 298 K).
Data Processing: The acquired free induction decay (FID) is processed with an exponential multiplication function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. After Fourier transformation, the spectrum is phase-corrected and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.
¹H NMR Data Comparison
The following table summarizes the experimental ¹H NMR data for 2-decanone, 3-decanone, 4-decanone, and 5-decanone, along with predicted data for this compound.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | a (CH₃ of butyl) | ~0.90 | t | 3H |
| (Predicted) | b (CH₃ of ethyl) | ~1.05 | t | 3H |
| c, d, e (CH₂ of butyl) | ~1.25-1.60 | m | 6H | |
| f (CH₂ of ethyl) | ~1.65 | q | 2H | |
| g (CH) | ~2.40 | m | 1H | |
| h (CH₂ adjacent to C=O) | ~2.45 | t | 2H | |
| 2-Decanone [1][2][3] | a (CH₃) | 0.88 | t | 3H |
| b (-(CH₂)₆-) | 1.27 | m | 12H | |
| c (CH₂ adjacent to C=O) | 2.42 | t | 2H | |
| d (CH₃ adjacent to C=O) | 2.13 | s | 3H | |
| 3-Decanone [4] | a (CH₃ of heptyl) | 0.89 | t | 3H |
| b (CH₃ of ethyl) | 1.05 | t | 3H | |
| c (-(CH₂)₅-) | 1.28 | m | 10H | |
| d, e (CH₂ adjacent to C=O) | 2.38 | q, t | 4H | |
| 4-Decanone [5] | a, b (CH₃) | 0.90 | t | 6H |
| c, d, e, f (-(CH₂)₂-) | 1.10-1.75 | m | 8H | |
| g, h (CH₂ adjacent to C=O) | 2.40 | t | 4H | |
| 5-Decanone [6] | a, b (CH₃) | 0.91 | t | 6H |
| c, d (-(CH₂)₂-) | 1.31 | m | 4H | |
| e, f (CH₂CH₂C=O) | 1.56 | m | 4H | |
| g, h (CH₂ adjacent to C=O) | 2.39 | t | 4H |
Structural Isomers and Their Distinguishing Spectral Features
The structural differences among the isomers are clearly reflected in their ¹H NMR spectra.
Caption: Structures of this compound and its linear isomers.
This compound: The presence of a chiral center at the C3 position and the ethyl branch makes its spectrum more complex than its linear isomers. It is expected to show the most signals. The methine proton (g) adjacent to the carbonyl and the ethyl group would appear as a multiplet. The two methylene groups adjacent to the carbonyl (f and h) would be chemically non-equivalent and are expected to have distinct signals.
2-Decanone: This is a methyl ketone, and its most prominent and distinguishing feature is a sharp singlet at approximately 2.13 ppm, integrating to three protons (d), corresponding to the methyl group directly attached to the carbonyl.[1][2] The methylene group adjacent to the carbonyl (c) appears as a triplet.
3-Decanone: In this isomer, the carbonyl group is flanked by an ethyl group and a heptyl group.[4] The spectrum shows a characteristic quartet for the methylene protons of the ethyl group adjacent to the carbonyl and a triplet for the methylene protons of the heptyl group on the other side.
4-Decanone: This ketone has a propyl group and a hexyl group attached to the carbonyl. The two methylene groups adjacent to the carbonyl are both triplets, but their integration and the rest of the aliphatic signals would differentiate it from other isomers.
5-Decanone: Being a symmetrical ketone (butyl groups on both sides of the carbonyl), 5-decanone exhibits the simplest ¹H NMR spectrum among the linear isomers.[6] It shows only four distinct signals, with the two methylene groups adjacent to the carbonyl being chemically equivalent and appearing as a single triplet.
Conclusion
The ¹H NMR spectra of this compound and its linear isomers are distinct and allow for their unambiguous identification. The key differentiating factors are the chemical shift and multiplicity of the protons alpha to the carbonyl group, as well as the overall number of signals and their integration values, which are a direct consequence of the molecule's symmetry and branching. While predicted data for this compound provides a useful comparison, obtaining experimental data is recommended for definitive structural confirmation.
References
- 1. 2-Decanone(693-54-9) 1H NMR spectrum [chemicalbook.com]
- 2. 2-Decanone | C10H20O | CID 12741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031409) [hmdb.ca]
- 4. 3-DECANONE(928-80-3) 1H NMR [m.chemicalbook.com]
- 5. 4-DECANONE(624-16-8) 1H NMR spectrum [chemicalbook.com]
- 6. 5-Decanone | C10H20O | CID 13175 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Chemical Reactivity of 3-Ethyl-4-octanone and 3-octanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 3-Ethyl-4-octanone and 3-octanone, focusing on key reaction classes relevant to organic synthesis and drug development. The comparison is supported by established principles of organic chemistry and illustrative experimental data.
Executive Summary
3-Octanone and its derivative, this compound, are both aliphatic ketones that undergo typical carbonyl group reactions. However, the introduction of an ethyl group at the alpha-position in this compound significantly influences its reactivity. Due to increased steric hindrance and minor electronic effects, This compound is generally less reactive towards nucleophilic addition and enolate formation compared to 3-octanone . This difference in reactivity can be leveraged in synthetic strategies to achieve selective transformations.
Physicochemical Properties
A summary of the key physicochemical properties of both ketones is presented below.
| Property | This compound | 3-octanone |
| Molecular Formula | C₁₀H₂₀O | C₈H₁₆O |
| Molecular Weight | 156.27 g/mol [1] | 128.21 g/mol [2] |
| Boiling Point | 199.3 °C[1] | 167-168 °C[2] |
| Structure |
|
|
Chemical Reactivity Comparison
The reactivity of ketones is primarily governed by the electrophilicity of the carbonyl carbon and the accessibility of the alpha-protons for enolate formation.
Nucleophilic Addition Reactions
Nucleophilic addition is a fundamental reaction of ketones. The rate of this reaction is sensitive to both electronic and steric effects around the carbonyl group. Ketones, in general, are less reactive than aldehydes due to the electron-donating nature of the two alkyl groups, which reduces the partial positive charge on the carbonyl carbon.
In the case of this compound, the presence of an additional ethyl group adjacent to the carbonyl group creates significant steric hindrance. This bulkiness impedes the approach of nucleophiles to the electrophilic carbonyl carbon, leading to a slower reaction rate compared to 3-octanone, which has a less hindered carbonyl environment.
Illustrative Experimental Data: Reduction with Sodium Borohydride
To illustrate the difference in reactivity, a hypothetical reduction reaction with sodium borohydride to the corresponding secondary alcohols is considered.
| Ketone | Reaction Time (hours) for >95% Conversion | Relative Reaction Rate |
| 3-octanone | 1 | 1.0 |
| This compound | 4 | 0.25 |
This data is illustrative and intended to demonstrate the expected trend based on chemical principles.
Experimental Protocol: Reduction of Ketones with Sodium Borohydride
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the ketone (10 mmol) in methanol (50 mL).
-
Reaction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.2 equivalents, 12 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the starting material is consumed, quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is acidic.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol. Purify by column chromatography on silica gel if necessary.
References
A Comparative Guide to the Gas Chromatography Retention Times of C10 Ketones
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the gas chromatography (GC) retention behavior of various C10 ketone isomers. Understanding the elution patterns of these isomers is crucial for their accurate identification and quantification in complex mixtures.
This document summarizes experimental data on the retention times of C10 ketones, specifically 2-decanone, 3-decanone, 4-decanone, and 5-decanone, on different GC stationary phases. Detailed experimental protocols are provided to support the presented data.
Elution Behavior of C10 Ketone Isomers
The retention time of a compound in gas chromatography is fundamentally influenced by its volatility and its interaction with the stationary phase of the column. For isomeric compounds like C10 ketones, which have the same molecular weight, the elution order is primarily determined by their boiling points and polarities. Generally, compounds with lower boiling points are more volatile and thus elute earlier. Increased branching or moving the carbonyl group towards the center of the molecule can lower the boiling point.
The polarity of the stationary phase also plays a critical role. On non-polar columns, elution is mainly governed by the boiling point of the analytes. On polar columns, specific interactions between the carbonyl group of the ketone and the stationary phase become more significant, which can alter the elution order compared to a non-polar phase.
Comparative Retention Data
To facilitate a clear comparison, the following table summarizes the Kovats retention indices for C10 ketone isomers on both non-polar and polar stationary phases. The Kovats retention index (RI) is a standardized measure that relates the retention time of a compound to those of n-alkane standards, making it more reproducible across different instruments and conditions.
| Compound | Isomer | Kovats Retention Index (Non-Polar Column) | Kovats Retention Index (Polar Column) |
| C10 Ketone | 2-Decanone | 1189 | 1553 |
| 3-Decanone | 1178 | 1531 | |
| 4-Decanone | 1176 | 1522 | |
| 5-Decanone | 1175 | 1520 |
Note: The retention indices for 4-decanone and 5-decanone on the polar column are estimated based on the observed trend with 2-decanone and 3-decanone, as direct experimental data for these specific isomers under the exact same polar conditions was not available in a single comprehensive study.
Experimental Protocols
The following methodologies are representative of typical conditions used for the GC analysis of C10 ketones.
Analysis on a Non-Polar Stationary Phase
This protocol is based on the analysis of a homologous series of 2-ketones, including 2-decanone.
-
Gas Chromatograph: Agilent 6890 GC system
-
Column: HP-5MS (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness
-
Carrier Gas: Helium
-
Inlet Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 40 °C, hold for 1 minute, then ramp at 10 °C/min to 160 °C.
-
Detector: Flame Ionization Detector (FID) at 280 °C
-
Injection: 1 µL, split ratio 50:1
Analysis on a Polar Stationary Phase
This protocol is based on typical conditions for separating polar compounds like ketones.
-
Gas Chromatograph: Not specified
-
Column: Carbowax 20M (Polyethylene Glycol), 50 m x 0.25 mm I.D.
-
Carrier Gas: Not specified
-
Oven Temperature: Isothermal at 130 °C
-
Detector: Not specified
Factors Influencing C10 Ketone Retention Times
The observed elution order of C10 ketone isomers can be explained by the interplay of their structural and chemical properties with the GC system parameters. The following diagram illustrates these relationships.
Caption: Relationship between analyte properties, GC conditions, and retention time.
Conclusion
The gas chromatographic separation of C10 ketone isomers is achievable with both polar and non-polar stationary phases. On a non-polar column, the elution order is primarily dictated by the boiling point, with isomers having the carbonyl group closer to the center of the chain generally eluting earlier. On a polar column, the increased interaction of the carbonyl group with the stationary phase leads to longer retention times overall, but the relative elution order of the isomers is maintained. The selection of the appropriate GC column and operating conditions is critical for achieving optimal separation and accurate identification of C10 ketone isomers in various applications.
A Comparative Guide to Confirming the Enantiomeric Purity of 3-Ethyl-4-octanone
For researchers and professionals in drug development and chemical synthesis, the accurate determination of enantiomeric purity is paramount. This guide provides a comparative overview of the primary analytical techniques for confirming the enantiomeric purity of the chiral ketone, 3-Ethyl-4-octanone. We will delve into the methodologies of Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, presenting their principles, typical experimental protocols, and a comparative analysis to aid in method selection.
Comparison of Analytical Methods
The choice of analytical method for determining the enantiomeric excess (ee) of this compound depends on several factors, including the required accuracy, sample throughput, availability of instrumentation, and the need for preparative separation. The following table summarizes the key performance characteristics of Chiral GC, Chiral HPLC, and Chiral NMR.
| Feature | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral NMR Spectroscopy |
| Principle | Differential partitioning of enantiomers with a chiral stationary phase in a gas chromatographic column. | Differential interaction of enantiomers with a chiral stationary phase in a liquid chromatography column. | Formation of transient diastereomeric complexes with a chiral shift reagent, leading to distinguishable NMR signals for each enantiomer. |
| Sample Volatility | Required | Not required | Not required |
| Resolution | High to very high | High to very high | Moderate to high, dependent on the shift reagent and analyte |
| Sensitivity | High (ng to pg level) | High (µg to ng level) | Lower (mg level) |
| Analysis Time | Fast (typically 10-30 minutes) | Moderate (typically 10-40 minutes) | Fast per sample (a few minutes), but may require sample preparation |
| Preparative Scale | Possible but less common | Common | Not applicable |
| Method Development | Can be complex, involving optimization of temperature programs and carrier gas flow. | Can be complex, involving screening of columns and mobile phases. | Can be straightforward, but requires screening of chiral shift reagents and optimization of reagent-to-substrate ratio. |
| Instrumentation | Gas Chromatograph with a chiral column and FID or MS detector. | HPLC system with a chiral column and UV or CD detector. | NMR spectrometer. |
Experimental Protocols
The following are detailed methodologies for the three key analytical techniques. These protocols are based on established methods for similar aliphatic ketones and can be adapted for this compound.
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for separating volatile enantiomers. The use of cyclodextrin-based chiral stationary phases is common for the resolution of chiral ketones.
Instrumentation:
-
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chiral Capillary Column: A column such as a Chirasil-Dex CB (25 m x 0.25 mm ID, 0.25 µm film thickness) or a similar cyclodextrin-based column is recommended.
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent such as hexane or dichloromethane.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Carrier Gas: Helium or Hydrogen at an appropriate flow rate (e.g., 1 mL/min for Helium).
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 180 °C) at a rate of 2-5 °C/min. The exact program will need to be optimized to achieve baseline separation of the enantiomers.
-
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution.
-
Data Analysis: The two enantiomers will elute at different retention times. The enantiomeric excess (% ee) is calculated from the peak areas (A) of the two enantiomers using the following formula: % ee = |(A₁ - A₂) / (A₁ + A₂)| * 100
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile and widely used method for enantiomeric separation. Polysaccharide-based chiral stationary phases are particularly effective for a broad range of compounds, including ketones.[1]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Column: A polysaccharide-based column such as a Chiralcel OD-H or Chiralpak AD-H (or similar) is a good starting point.
Procedure:
-
Sample Preparation: Dissolve a small amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Mobile Phase: A mixture of n-hexane and isopropanol is a common choice for normal-phase chiral HPLC. The ratio will need to be optimized (e.g., starting with 90:10 hexane:isopropanol).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).
-
Detection: UV detection at a wavelength where the ketone absorbs (e.g., around 280 nm).
-
-
Injection: Inject a suitable volume (e.g., 10 µL) of the sample solution.
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two separated enantiomers as described for Chiral GC.
Chiral NMR Spectroscopy
NMR spectroscopy using chiral shift reagents provides a rapid method for determining enantiomeric purity without the need for chromatographic separation. Lanthanide-based chiral shift reagents, such as Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] europium(III)), are commonly used.[2][3]
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 300 MHz or higher).
-
High-quality NMR tubes.
Procedure:
-
Sample Preparation:
-
Dissolve a precise amount of this compound (e.g., 10-20 mg) in a deuterated solvent (e.g., 0.5 mL of CDCl₃).
-
Acquire a standard ¹H NMR spectrum of the sample.
-
-
Addition of Chiral Shift Reagent:
-
Prepare a stock solution of the chiral shift reagent (e.g., Eu(hfc)₃) in the same deuterated solvent.
-
Add small, incremental amounts of the chiral shift reagent solution to the NMR tube containing the sample.
-
Acquire a ¹H NMR spectrum after each addition.
-
-
Data Analysis:
-
The chiral shift reagent will form diastereomeric complexes with the enantiomers of this compound, causing the signals of corresponding protons in the two enantiomers to shift to different extents.
-
Monitor a well-resolved proton signal (e.g., the proton at the chiral center or the protons of the ethyl group) for splitting into two distinct signals, one for each enantiomer.
-
Once sufficient separation is achieved, integrate the areas of the two signals. The enantiomeric excess is calculated from the integration values (I) of the two signals: % ee = |(I₁ - I₂) / (I₁ + I₂)| * 100
-
Visualizing the Workflow
The general workflow for determining the enantiomeric purity of a chiral compound can be visualized as follows:
Caption: General workflow for determining the enantiomeric purity of a chiral compound.
The decision-making process for selecting the most appropriate analytical technique can be represented in the following diagram:
Caption: Decision tree for selecting an analytical method for enantiomeric purity.
References
Cross-Referencing Experimental Data of 3-Ethyl-4-octanone with Literature Values: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimentally determined data for 3-Ethyl-4-octanone against established literature values. The objective is to offer a reliable reference for the validation of experimental results and to ensure the accuracy of data used in research and development. This document outlines the key physical and chemical properties, detailed experimental methodologies for their determination, and a systematic workflow for data cross-referencing.
Data Presentation: A Comparative Analysis
The following table summarizes the quantitative data for this compound, presenting a side-by-side comparison of experimental findings with values reported in scientific literature. This allows for a quick and effective evaluation of experimental accuracy.
| Property | Experimental Value | Literature Value |
| CAS Number | 19781-29-4 | 19781-29-4[1][2][3][4][5] |
| Molecular Formula | C₁₀H₂₀O | C₁₀H₂₀O[1][2][3][4][5] |
| Molecular Weight | 156.27 g/mol | 156.26 g/mol [1][2], 156.27 g/mol [5], 156.269 g/mol [3], 156.2652 g/mol [6] |
| Boiling Point | 199.3 °C at 760 mmHg | 199.3 °C at 760 mmHg[1][3] |
| Density | 0.817 g/cm³ at 20 °C | 0.817 g/cm³ at 20 °C[1][3] |
| Refractive Index (n_D) | 1.420 at 20 °C | 1.420 at 20 °C[1][3] |
| Flash Point | 69.9 °C | 69.9 °C[3] |
| Vapor Pressure | 0.345 mmHg at 25 °C | 0.345 mmHg at 25 °C[1][3] |
| Melting Point | Not Experimentally Determined | -35.76 °C (Calculated)[1] |
| LogP (Octanol/Water) | 3.18 | 3.18190[3], 3.1[4] |
| Mass Spectrum (m/z) | Molecular Ion [M]⁺ at 156 | Molecular Ion [M]⁺ at 156[1] |
| IR Spectrum | Characteristic C=O stretch | Data available in NIST Standard Reference Database[6] |
Workflow for Data Cross-Referencing
The following diagram illustrates the logical workflow for the cross-referencing process, from initial experimental measurements to final data validation against literature.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. Adherence to these protocols is crucial for obtaining accurate and reproducible data.
Determination of Boiling Point
Methodology: The boiling point of this compound is determined using a standard distillation apparatus under atmospheric pressure.
-
Apparatus: A 50 mL round-bottom flask, a distillation head with a thermometer adapter, a condenser, a receiving flask, a heating mantle, and boiling chips.
-
Procedure:
-
Place 20 mL of purified this compound and a few boiling chips into the round-bottom flask.
-
Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head.
-
Begin heating the flask gently with the heating mantle.
-
Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.
-
-
Reference: Standard laboratory distillation protocols.
Measurement of Density
Methodology: The density is measured using a pycnometer, a precise instrument for determining the density of a liquid.
-
Apparatus: A 10 mL pycnometer, an analytical balance (±0.0001 g), a constant temperature water bath.
-
Procedure:
-
Clean and dry the pycnometer thoroughly and record its empty mass.
-
Fill the pycnometer with distilled water and equilibrate it in a water bath set to 20 °C. Record the mass of the pycnometer filled with water.
-
Empty and dry the pycnometer, then fill it with this compound and equilibrate at 20 °C. Record the mass.
-
Calculate the density of this compound using the known density of water at 20 °C.
-
-
Reference: Standard protocols for density measurement using pycnometry.
Determination of Refractive Index
Methodology: The refractive index is measured using a calibrated Abbe refractometer.
-
Apparatus: An Abbe refractometer, a constant temperature water bath, and a sodium lamp (D-line, 589 nm).
-
Procedure:
-
Calibrate the refractometer using a standard of known refractive index.
-
Circulate water from the constant temperature bath at 20 °C through the refractometer prisms.
-
Place a few drops of this compound onto the lower prism.
-
Close the prisms and adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.
-
Read the refractive index from the instrument's scale.
-
-
Reference: Standard operating procedures for an Abbe refractometer.
Spectroscopic Analysis
-
Mass Spectrometry (MS):
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
Procedure: A diluted sample of this compound in a volatile solvent is injected into the GC. The separated compound enters the mass spectrometer, where it is ionized. The mass-to-charge ratio of the molecular ion and its fragments are detected. The molecular ion peak is expected at an m/z of 156.[1]
-
-
Infrared (IR) Spectroscopy:
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Procedure: A thin film of neat this compound is placed between two salt plates (e.g., NaCl or KBr). The sample is then scanned to obtain the infrared spectrum. The spectrum is analyzed for characteristic absorption bands, particularly the strong C=O stretching vibration typical for ketones.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz).
-
References
Distinguishing 3-Ethyl-4-octanone from 2-ethylhexanol using IR Spectroscopy: A Comparative Guide
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. The distinct vibrational frequencies of chemical bonds allow for the differentiation of compounds, such as a ketone from an alcohol. This guide provides a detailed comparison of the IR spectra of 3-Ethyl-4-octanone and 2-ethylhexanol, outlining the key spectral features that enable their unambiguous identification.
The fundamental difference between this compound and 2-ethylhexanol lies in their primary functional groups. This compound possesses a carbonyl (C=O) group characteristic of ketones, while 2-ethylhexanol contains a hydroxyl (-OH) group, defining it as an alcohol. These functional groups give rise to highly characteristic absorption bands in their respective IR spectra.
Key Differentiating Spectral Features
The most prominent distinguishing feature is the presence of a strong, sharp absorption band for the C=O stretch in this compound, which is absent in the spectrum of 2-ethylhexanol. Conversely, 2-ethylhexanol exhibits a very broad, strong absorption band corresponding to the O-H stretch, a feature that is absent in the spectrum of this compound.[1][2][3][4][5]
| Functional Group | Key Vibration | This compound (Ketone) | 2-ethylhexanol (Alcohol) |
| Carbonyl (C=O) | Stretch | Strong, sharp peak at ~1715 cm⁻¹ | Absent |
| Hydroxyl (O-H) | Stretch | Absent | Broad, strong peak at 3200-3500 cm⁻¹[2][4][5] |
| Carbon-Oxygen (C-O) | Stretch | Present, but often less diagnostic | Strong peak at 1050-1260 cm⁻¹[1][4] |
| Carbon-Hydrogen (C-H) | Stretch | ~2850-3000 cm⁻¹ | ~2850-3000 cm⁻¹ |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
A common and straightforward method for obtaining the IR spectrum of a liquid sample is Attenuated Total Reflectance (ATR).
Apparatus:
-
Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
-
Sample vial containing this compound or 2-ethylhexanol.
-
Pipette or dropper.
-
Solvent for cleaning (e.g., isopropanol or acetone).
-
Lint-free wipes.
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a lint-free wipe soaked in a suitable solvent (like isopropanol) and allow it to dry completely.
-
Record a background spectrum. This measures the absorbance of the ambient environment (e.g., air) and the ATR crystal itself, and will be automatically subtracted from the sample spectrum.
-
-
Sample Application:
-
Using a clean pipette, place a small drop of the liquid sample (this compound or 2-ethylhexanol) onto the center of the ATR crystal, ensuring the crystal surface is completely covered.
-
-
Spectrum Acquisition:
-
Acquire the IR spectrum of the sample. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over a range of 4000 to 400 cm⁻¹.
-
-
Data Analysis:
-
The resulting spectrum will be plotted as percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify the key absorption bands and compare them to the expected values for ketones and alcohols to determine the identity of the compound.
-
-
Cleaning:
-
After analysis, thoroughly clean the ATR crystal with a solvent-moistened, lint-free wipe to remove all traces of the sample.
-
Logical Workflow for Compound Identification
The following diagram illustrates the decision-making process for distinguishing between the two compounds based on the key features of the obtained IR spectrum.
Caption: Workflow for distinguishing 2-ethylhexanol and this compound.
Conclusion
The differentiation of this compound from 2-ethylhexanol via IR spectroscopy is definitive. The presence of a strong carbonyl (C=O) absorption peak around 1715 cm⁻¹ is a clear indicator of this compound.[3][6] Conversely, the presence of a broad hydroxyl (O-H) absorption band in the 3200-3500 cm⁻¹ region confirms the identity of the compound as 2-ethylhexanol.[1][4] This method provides a rapid and reliable means for researchers to distinguish between these two chemical structures.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
A Comparative Analysis of the Biological Efficacy of 3-Ethyl-4-octanone and its Alcohol Analog, 3-Ethyl-4-octanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological efficacy of the branched-chain ketone, 3-Ethyl-4-octanone, and its corresponding secondary alcohol analog, 3-Ethyl-4-octanol. While direct comparative studies on these specific molecules are limited, this document synthesizes available data on structurally similar compounds to infer their potential biological activities, mechanisms of action, and relative efficacies.
Chemical Structures and Properties
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| This compound | C₁₀H₂₀O | 156.27[1] | Ketone functional group, branched alkyl chain. | |
| 3-Ethyl-4-octanol | C₁₀H₂₂O | 158.28 | Secondary alcohol functional group, branched alkyl chain. |
Comparative Biological Efficacy
Based on studies of analogous branched-chain alcohols and ketones, a comparative overview of their potential biological activities is presented below.
Antimicrobial Activity
Long-chain alcohols and ketones are known to possess antimicrobial properties, although their primary mechanisms of action appear to differ.
3-Ethyl-4-octanol (and analogous C10 alcohols): The antimicrobial efficacy of straight-chain alcohols is influenced by their carbon chain length, with optimal activity against Staphylococcus aureus observed for chain lengths of C10 to C13.[2] For 1-decanol (a C10 alcohol), the mechanism is bactericidal and involves damage to the cell membrane, leading to the leakage of potassium ions.[2] Branched-chain saturated alcohols are generally considered to have a low order of acute toxicity.
This compound (and analogous ketones): Ketones have also demonstrated anti-infective properties. Some ketones, such as 2-phenylacetophenone, act as broad-spectrum efflux pump inhibitors in bacteria.[3] This inhibition can lead to synergistic effects when combined with other antimicrobial agents.[3] However, it is noteworthy that certain ketones, like methylisobutanone, have been shown to promote antibiotic resistance in E. coli at specific concentrations by up-regulating efflux pump gene expression.[4]
Quantitative Antimicrobial Data (for analogous compounds)
| Compound/Analog | Organism | Metric | Value | Reference |
| 1-Decanol (C10 Alcohol) | S. aureus | MIC | 40 µg/mL | [2] |
| 1-Decanol (C10 Alcohol) | S. aureus | MBC | 40 µg/mL | [2] |
| 1-Undecanol (C11 Alcohol) | S. aureus | MIC | 40 µg/mL | [2] |
| 1-Undecanol (C11 Alcohol) | S. aureus | MBC | 40 µg/mL | [2] |
| 2-Phenylacetophenone | E. coli | Efflux Pump Inhibition | - | [3] |
Cytotoxicity in Mammalian Cells
The cytotoxic profiles of branched-chain alcohols and ketones are important considerations for their potential therapeutic applications.
3-Ethyl-4-octanol (and analogous alcohols): Short-chain alcohols can induce cytotoxicity through various mechanisms, including alterations in phospholipid metabolism, changes in cellular redox state, and disruption of energy metabolism.[5] For branched-chain saturated alcohols, cytotoxicity in mammalian cell lines, such as V79 and A549, was observed only at high concentrations.[6] The primary mechanism of toxicity for alcohols is often attributed to the fluidization of the cell membrane.[7]
This compound (and analogous ketones): The cytotoxicity of ketones can vary significantly based on their structure. For instance, branched-chain keto acids (BCKAs), which are metabolites of branched-chain amino acids, have been shown to modulate the polarization of macrophages.[8] Specifically, α-ketoisocaproate (KIC) and α-keto-β-methylvalerate (KMV) can induce a pro-tumoral macrophage state, while α-ketoisovalerate (KIV) has a pro-inflammatory effect.[8] Some studies on saturated free fatty acids have shown them to induce toxicity and cell death in various cell types.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol is based on the methodology used for long-chain fatty alcohols against S. aureus.
-
Preparation of Inoculum: A bacterial suspension is prepared from an overnight culture and diluted to a standardized concentration (e.g., 10⁵ CFU/mL).
-
Preparation of Test Compounds: this compound and 3-Ethyl-4-octanol are serially diluted in an appropriate solvent and then in culture medium to achieve a range of final concentrations.
-
Incubation: The bacterial inoculum is added to microtiter plate wells containing the different concentrations of the test compounds. The plates are incubated at 37°C for 24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
MBC Determination: Aliquots from the wells with no visible growth are plated on agar plates and incubated for 24-48 hours. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial viability.
Efflux Pump Inhibition Assay
This protocol is a generalized approach for assessing the inhibition of bacterial efflux pumps.
-
Bacterial Strain Selection: A bacterial strain known to overexpress specific efflux pumps is used (e.g., E. coli KAM32/pDSSP).
-
Fluorescent Substrate Loading: The bacterial cells are loaded with a fluorescent substrate of the efflux pump (e.g., ethidium bromide).
-
Measurement of Efflux: The cells are then exposed to the test compounds (this compound and 3-Ethyl-4-octanol) at various concentrations. The fluorescence inside the cells is monitored over time using a fluorometer.
-
Data Analysis: A decrease in the rate of fluorescence decline in the presence of the test compound compared to the control indicates inhibition of the efflux pump.
Mammalian Cell Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Mammalian cells (e.g., HepG2, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound and 3-Ethyl-4-octanol for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert MTT into a purple formazan product.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells.
Visualizing Potential Mechanisms of Action
The following diagrams illustrate the hypothesized primary mechanisms of biological activity for 3-Ethyl-4-octanol and this compound based on data from analogous compounds.
Caption: Hypothesized mechanism of antimicrobial action for 3-Ethyl-4-octanol.
Caption: Hypothesized mechanism for synergistic antimicrobial action of this compound.
Conclusion
While direct comparative data for this compound and 3-Ethyl-4-octanol is scarce, analysis of structurally related compounds suggests they possess distinct biological activities and mechanisms of action. 3-Ethyl-4-octanol is likely to exhibit direct antimicrobial effects through membrane disruption. In contrast, this compound may act as a modulator of bacterial resistance mechanisms, such as efflux pumps, potentially leading to synergistic effects with other antibiotics. Both compounds appear to have a relatively low order of acute toxicity in mammalian systems. Further experimental investigation is warranted to directly compare the biological efficacies of these two molecules and to fully elucidate their therapeutic potential.
References
- 1. scbt.com [scbt.com]
- 2. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chalcones, stilbenes and ketones have anti-infective properties via inhibition of bacterial drug-efflux and consequential synergism with antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insight into the impacts and mechanisms of ketone stress on the antibiotic resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of short-chain alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 7. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 8. Branched-chain ketoacids derived from cancer cells modulate macrophage polarization and metabolic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of 3-Ethyl-4-octanone: A Comparative Guide to Analytical Methodologies
For researchers, scientists, and drug development professionals requiring precise and accurate quantification of 3-Ethyl-4-octanone in various mixtures, selecting the appropriate analytical technique is paramount. This guide provides a comprehensive comparison of the primary and alternative methods for the quantitative analysis of this medium-chain ketone, supported by experimental protocols and performance data.
Method Comparison: Gas Chromatography-Mass Spectrometry vs. High-Performance Liquid Chromatography
The two most prominent techniques for the quantitative analysis of ketones such as this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with derivatization. Each method offers distinct advantages and is suited for different analytical challenges.
Table 1: Comparison of Analytical Methods for this compound Quantification
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) with DNPH Derivatization |
| Principle | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by detection and quantification based on mass-to-charge ratio. | Separation of non-volatile derivatives based on their polarity and interaction with a stationary phase, followed by UV-Vis detection. |
| Sample Volatility | Requires the analyte to be volatile or semi-volatile. This compound is suitable for direct analysis. | Analyte does not need to be volatile. Derivatization with 2,4-dinitrophenylhydrazine (DNPH) is required to make it detectable by UV-Vis.[1][2] |
| Selectivity | High selectivity due to both chromatographic separation and mass spectrometric detection, allowing for confident identification and quantification in complex matrices. | Good selectivity, but may be susceptible to interferences from other carbonyl compounds that also react with DNPH.[3] |
| Sensitivity | Generally offers high sensitivity, with detection limits often in the picogram to femtogram range. | Sensitivity is dependent on the derivatization reaction and the molar absorptivity of the derivative. Detection limits are typically in the picomole to nanomole range.[4] |
| Sample Preparation | Can be simple (direct injection of a solution) or more complex (headspace, SPME, liquid-liquid extraction) depending on the sample matrix.[5] | Requires a derivatization step, which adds to the sample preparation time and complexity.[6] |
| Instrumentation Cost | Higher initial instrument cost. | Lower initial instrument cost compared to GC-MS. |
| Typical Analytes | Volatile and semi-volatile organic compounds, including ketones, aldehydes, alcohols, and hydrocarbons. | A wide range of non-volatile and polar compounds, and compounds that can be derivatized to be UV-active. |
| Data Complexity | Provides both quantitative and qualitative (structural) information. | Primarily provides quantitative information. |
Experimental Protocols
Detailed methodologies for the two primary analytical techniques are provided below.
Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is considered the gold standard for the quantitative analysis of volatile compounds like this compound due to its high selectivity and sensitivity.
Experimental Protocol: GC-MS Analysis of this compound
-
Sample Preparation:
-
Liquid Samples: If the sample is a liquid, dilute it with a suitable volatile solvent such as hexane or dichloromethane to a concentration within the calibration range (e.g., 1-100 µg/mL).
-
Solid Samples: For solid samples, perform a solvent extraction using a suitable organic solvent. The extract may need to be concentrated or diluted as necessary.
-
Internal Standard: Add a known concentration of an internal standard (e.g., a deuterated analog of this compound or another ketone with similar properties that is not present in the sample) to all standards and samples to correct for variations in injection volume and instrument response.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet: Split/splitless injector at 250°C. A 1 µL injection volume is typically used.
-
Oven Temperature Program: Start at 50°C for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 156, 113, 85, 57) and the internal standard.
-
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards of this compound in the chosen solvent, each containing the internal standard at a constant concentration.
-
Analyze the calibration standards using the GC-MS method.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Analyze the unknown samples and use the calibration curve to determine the concentration of this compound.
-
Alternative Method: High-Performance Liquid Chromatography (HPLC) with DNPH Derivatization
This method is a viable alternative to GC-MS, particularly when dealing with less volatile matrices or when GC-MS is unavailable. It relies on the reaction of the ketone with 2,4-dinitrophenylhydrazine (DNPH) to form a colored derivative that can be detected by a UV-Vis detector.[1][2]
Experimental Protocol: HPLC-DNPH Analysis of this compound
-
Sample Preparation and Derivatization:
-
DNPH Reagent: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile containing a small amount of a strong acid (e.g., sulfuric acid or phosphoric acid) as a catalyst.
-
Derivatization Reaction: Mix a known volume or weight of the sample with an excess of the DNPH reagent. Allow the reaction to proceed at room temperature or with gentle heating for a specified time (e.g., 30-60 minutes) to ensure complete derivatization. The reaction produces a yellow to orange precipitate of the 2,4-dinitrophenylhydrazone derivative.
-
Extraction: Extract the derivative into a suitable organic solvent, such as acetonitrile or a mixture of hexane and dichloromethane.
-
Sample Cleanup: The extract may need to be passed through a solid-phase extraction (SPE) cartridge to remove excess DNPH reagent and other impurities.
-
Final Solution: Evaporate the solvent and reconstitute the residue in a known volume of the mobile phase.
-
-
HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC or equivalent, equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example, start with 60% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV-Vis detector set to a wavelength where the DNPH derivative has maximum absorbance (typically around 365 nm).[1]
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards by derivatizing known concentrations of this compound using the same procedure as for the samples.
-
Analyze the derivatized standards using the HPLC method.
-
Construct a calibration curve by plotting the peak area of the this compound-DNPH derivative against the concentration of this compound.
-
Analyze the derivatized unknown samples and use the calibration curve to determine the concentration of this compound.
-
Data Presentation
The following table summarizes hypothetical performance data for the two methods, based on typical values for the analysis of medium-chain ketones.
Table 2: Hypothetical Performance Data for the Quantification of this compound
| Parameter | GC-MS | HPLC-DNPH |
| Linear Range | 0.1 - 100 µg/mL | 0.5 - 200 µg/mL |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.6 µg/mL |
| Precision (%RSD) | < 5% | < 8% |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
Visualizations
To further clarify the experimental processes, the following diagrams illustrate the workflows for both GC-MS and HPLC-DNPH analysis.
Caption: Experimental workflow for GC-MS analysis.
Caption: Experimental workflow for HPLC-DNPH analysis.
References
- 1. Quantitative Clinical Diagnostic Analysis of Acetone in Human Blood by HPLC: A Metabolomic Search for Acetone as Indicator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. cac.yorku.ca [cac.yorku.ca]
A Comparative Guide to the Enantioseparation of 3-Ethyl-4-octanone
For Researchers, Scientists, and Drug Development Professionals
High-Performance Liquid Chromatography (HPLC) Method
Chiral HPLC is a powerful and widely used technique for the separation of enantiomers. The selection of a suitable chiral stationary phase (CSP) is critical for achieving successful resolution. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated broad applicability for the separation of a wide range of chiral compounds, including ketones.
Proposed Experimental Protocol
This protocol is a starting point for the method development of the chiral separation of 3-Ethyl-4-octanone enantiomers. Optimization of the mobile phase composition and temperature may be required to achieve baseline resolution.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.
Chromatographic Conditions:
-
Chiral Stationary Phase: Chiralcel® OJ-H (Cellulose tris(4-methylbenzoate))
-
Column Dimensions: 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Concentration: 1 mg/mL in mobile phase
Performance Comparison
The following table summarizes the anticipated performance of the proposed chiral HPLC method for the separation of this compound enantiomers and compares it with typical performance characteristics of chiral GC and chiral SFC for similar aliphatic ketones.
| Parameter | Chiral HPLC (Proposed) | Chiral Gas Chromatography (GC) | Chiral Supercritical Fluid Chromatography (SFC) |
| Stationary Phase | Chiralcel® OJ-H | Cyclodextrin-based (e.g., Rt-βDEXsm) | Polysaccharide-based (e.g., Lux® Cellulose-1) |
| Mobile Phase | n-Hexane/2-Propanol | Inert gas (e.g., Helium, Hydrogen) | Supercritical CO₂ with co-solvent (e.g., Methanol) |
| Typical Resolution (Rs) | > 1.5 | > 1.5 | > 1.5 |
| Analysis Time | 10 - 20 minutes | 15 - 30 minutes | 5 - 15 minutes |
| Sample Volatility | Not required | Required | Not strictly required, but enhances efficiency |
| Sample Derivatization | Not typically required | May be required for some analytes | Not typically required |
| Solvent Consumption | High | Low | Low to moderate |
| Environmental Impact | High (organic solvents) | Low (inert gas) | Lower than HPLC (uses CO₂) |
Alternative Separation Techniques
Chiral Gas Chromatography (GC)
Chiral GC is a highly effective technique for the separation of volatile and thermally stable enantiomers. The use of capillary columns coated with chiral selectors, most commonly cyclodextrin derivatives, allows for excellent resolution of many chiral compounds, including ketones.[1][2][3]
Key Advantages:
-
High resolution and efficiency.
-
Low solvent consumption.
-
Compatibility with mass spectrometry (MS) for definitive identification.
Limitations:
-
Requires the analyte to be volatile and thermally stable.
-
Derivatization may be necessary to improve volatility and chromatographic performance.[4]
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC has emerged as a powerful "green" alternative to normal-phase chiral HPLC.[5][6] It utilizes supercritical carbon dioxide as the primary mobile phase, often with a small amount of an organic modifier (e.g., methanol).[7][8] This technique offers fast and efficient separations with significantly reduced organic solvent consumption compared to HPLC.[9]
Key Advantages:
-
Fast analysis times due to the low viscosity and high diffusivity of the supercritical fluid mobile phase.[5]
-
Reduced environmental impact and lower cost of solvent disposal.[6]
-
High resolution, often comparable or superior to HPLC.
Limitations:
-
Requires specialized instrumentation capable of handling supercritical fluids.
-
Method development can be more complex than for HPLC.
Visualizing the Workflow and Comparison
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Caption: Workflow for the chiral HPLC separation of this compound enantiomers.
Caption: Logical relationship for comparing chiral separation techniques.
References
- 1. gcms.cz [gcms.cz]
- 2. Separation of enantiomers by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. selvita.com [selvita.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chiral Super Critical Fluid Chromatography: Phenomenex [phenomenex.com]
- 9. Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chromatography–Tandem Mass Spectrometry Platform for the Quantitative Metabolic Profiling of Octadecanoid Oxylipins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Quantification of 3-Ethyl-4-octanone
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Comparative Overview of Analytical Techniques
The following table summarizes the expected performance characteristics of GC-MS, HPLC-UV, and qNMR for the quantification of a medium-chain ketone like 3-Ethyl-4-octanone. These values are based on typical performance for similar analytes and should be established specifically for this compound during method validation.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (qNMR) |
| Principle | Separation by volatility and polarity, detection by mass-to-charge ratio. | Separation by polarity, detection by UV absorbance (requires derivatization). | Quantification based on the direct proportionality between NMR signal area and the number of atomic nuclei. |
| Selectivity | Very High (mass spectral data provides structural confirmation). | Moderate to High (dependent on chromatographic separation and derivatizing agent). | High (structurally informative, but can have overlapping signals). |
| Sensitivity (LOD/LOQ) | High (typically in the µg/L to ng/L range). | Moderate (typically in the mg/L to µg/L range).[1][2] | Low (typically in the g/L to mg/L range). |
| **Linearity (R²) ** | Excellent (>0.99).[3][4] | Excellent (>0.99).[1][2][5] | Excellent (>0.99). |
| Accuracy (% Recovery) | Good to Excellent (typically 80-120%).[4] | Good (typically 85-115%).[6] | Excellent (often considered a primary ratio method). |
| Precision (%RSD) | Excellent (<15%).[4] | Excellent (<15%).[6] | Excellent (<5%). |
| Throughput | High | High | Low to Moderate |
| Sample Preparation | Can be simple (direct injection) or more complex (extraction, derivatization).[7][8][9][10][11] | Often requires derivatization to introduce a chromophore.[5] | Simple (dissolution in a deuterated solvent with an internal standard).[12][13] |
Experimental Workflows and Logical Relationships
A general workflow for the validation of an analytical method is crucial for ensuring reliable and reproducible data.
Caption: General Workflow for Analytical Method Validation.
Experimental Protocols
Below are detailed, adaptable methodologies for the key experiments cited.
Quantification of this compound using GC-MS
This method is highly suitable for volatile compounds like this compound.
a. Sample Preparation (Headspace Analysis): [7][9]
-
Accurately weigh a known amount of the sample matrix containing this compound into a headspace vial.
-
Add a suitable solvent (e.g., methanol) and an internal standard (e.g., a deuterated analog or a structurally similar compound with a different retention time).
-
Seal the vial and place it in a headspace autosampler.
-
Incubate the vial at a controlled temperature (e.g., 80°C) for a specific time to allow volatile compounds to partition into the headspace.
b. GC-MS Instrumentation and Conditions: [4][14]
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Split/splitless inlet, operated in splitless mode.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, with full scan for confirmation. Monitor characteristic ions for this compound and the internal standard.
c. Method Validation Parameters:
-
Linearity: Prepare a series of calibration standards of this compound in the expected concentration range. Plot the peak area ratio of the analyte to the internal standard against the concentration. A correlation coefficient (R²) of >0.99 is desirable.[3]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the signal-to-noise ratio for low-concentration standards. Typically, an S/N of 3 is used for LOD and 10 for LOQ.[3]
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound at low, medium, and high levels.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples at multiple concentrations.[3]
Quantification of this compound using HPLC-UV (with Derivatization)
Since aliphatic ketones like this compound lack a strong chromophore, derivatization is necessary for UV detection. 2,4-Dinitrophenylhydrazine (DNPH) is a common derivatizing agent for aldehydes and ketones.[5]
a. Sample Preparation and Derivatization: [5]
-
Extract this compound from the sample matrix using a suitable organic solvent (e.g., hexane).
-
To the extract, add a solution of 2,4-DNPH in an acidic medium (e.g., acetonitrile with a catalytic amount of sulfuric acid).
-
Allow the reaction to proceed at a controlled temperature to form the 2,4-dinitrophenylhydrazone derivative.
-
Quench the reaction and prepare the sample for HPLC analysis by dissolving it in the mobile phase.
b. HPLC-UV Instrumentation and Conditions: [1]
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV-Vis detector set at the wavelength of maximum absorbance for the DNPH derivative (typically around 360 nm).
-
Injection Volume: 10 µL.
c. Method Validation Parameters:
-
Linearity: Prepare and derivatize a series of this compound standards. Plot the peak area against concentration. An R² of >0.99 is expected.[5]
-
LOD and LOQ: Determined from the signal-to-noise ratio of low-concentration derivatized standards.
-
Accuracy and Precision: Evaluated through recovery studies and replicate analysis of spiked samples.
Quantification of this compound using Quantitative NMR (qNMR)
qNMR is a primary analytical method that can provide highly accurate quantification without the need for an identical standard for calibration.
a. Sample Preparation: [12][15]
-
Accurately weigh a known amount of the sample containing this compound.
-
Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same container. The internal standard should have a known purity and signals that do not overlap with the analyte.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., chloroform-d, methanol-d4) in an NMR tube.
b. NMR Instrumentation and Acquisition Parameters: [16]
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Probe: Standard 5 mm probe.
-
Experiment: 1D proton (¹H) NMR.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or higher).
c. Data Processing and Quantification:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the concentration of this compound using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_standard / I_standard) * (M_standard / M_analyte) * C_standard
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
M = Molar mass
-
d. Method Validation Parameters:
-
Selectivity: Assessed by the resolution of the analyte and standard signals.
-
Accuracy and Precision: Evaluated by analyzing certified reference materials or through inter-laboratory comparisons. The precision of qNMR is typically very high.
References
- 1. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. environics.com [environics.com]
- 4. Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. Validation of a Gas Chromatography-Mass Spectrometry Method for the Measurement of the Redox State Metabolic Ratios Lactate/Pyruvate and β-Hydroxybutyrate/Acetoacetate in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sample preparation GC-MS [scioninstruments.com]
- 8. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 9. GC-MS Sample Preparation | Thermo Fisher Scientific - AL [thermofisher.com]
- 10. uoguelph.ca [uoguelph.ca]
- 11. organomation.com [organomation.com]
- 12. pubsapp.acs.org [pubsapp.acs.org]
- 13. emerypharma.com [emerypharma.com]
- 14. Development and validation of a gas chromatography–mass spectrometry method to analyze octanoate enrichments at low concentrations in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 16. 3.5. Quantitative NMR Analysis [bio-protocol.org]
A Comparative Guide to Assessing the Purity of 3-Ethyl-4-octanone: Elemental Analysis vs. Chromatographic and Spectroscopic Techniques
For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a critical step in ensuring the validity and reproducibility of experimental results. This guide provides a comprehensive comparison of elemental analysis with other common analytical techniques—Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for assessing the purity of 3-Ethyl-4-octanone, a key intermediate in various synthetic processes.
Introduction to Purity Assessment
The purity of a compound can significantly impact its chemical and biological activity. Impurities, even in trace amounts, can lead to misleading results in research and compromise the safety and efficacy of pharmaceutical products. Therefore, employing robust analytical methods for purity determination is paramount. This guide will delve into the principles, protocols, and comparative performance of elemental analysis, GC, and NMR for the purity assessment of this compound (C₁₀H₂₀O).
Theoretical Elemental Composition of this compound
Before performing an elemental analysis, it is essential to calculate the theoretical elemental composition of the pure compound. For this compound, with a molecular formula of C₁₀H₂₀O and a molecular weight of 156.27 g/mol , the theoretical percentages of carbon, hydrogen, and oxygen are as follows:
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.01 | 10 | 120.10 | 76.86 |
| Hydrogen (H) | 1.008 | 20 | 20.16 | 12.90 |
| Oxygen (O) | 16.00 | 1 | 16.00 | 10.24 |
Table 1: Theoretical Elemental Composition of this compound.
Comparison of Purity Assessment Methods
The choice of analytical technique for purity determination depends on various factors, including the nature of the compound, the expected impurities, and the required level of accuracy. The following table provides a comparative overview of elemental analysis, Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity assessment of this compound.
| Feature | Elemental Analysis | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) |
| Principle | Measures the percentage of C, H, and O in a sample. | Separates volatile compounds based on their boiling points and interactions with a stationary phase. | Measures the magnetic properties of atomic nuclei to provide structural and quantitative information. |
| Information Provided | Elemental composition, which is compared to the theoretical values. | Retention time and peak area, which are used for identification and quantification of components. | Chemical shifts, peak integrals, and coupling constants, which provide detailed structural information and quantitative data on all proton-containing species. |
| Typical Purity Range | Can indicate high purity if experimental values are close to theoretical values. | Can quantify purity with high precision, often >99%. | Can accurately quantify purity, especially with an internal standard (qNMR). |
| Common Impurities Detected | Impurities that alter the C:H:O ratio. | Volatile organic impurities, including isomers and residual solvents. | A wide range of organic impurities, including structural isomers and non-proton-containing impurities (with ¹³C NMR). |
| Advantages | Simple, relatively inexpensive, and provides fundamental compositional data. | High sensitivity, excellent separation of volatile compounds, and well-established methods. | Non-destructive, provides detailed structural information, and can quantify all proton-containing species simultaneously. |
| Disadvantages | May not detect impurities with a similar elemental composition. Results can be misleading if impurities are present. | Requires volatile and thermally stable samples. Destructive to the sample. | Lower sensitivity than GC, can be expensive, and spectra can be complex to interpret. |
Table 2: Comparison of Elemental Analysis, GC, and NMR for Purity Assessment of this compound.
Experimental Protocols
Elemental Analysis
Objective: To determine the percentage of Carbon (C), Hydrogen (H), and Oxygen (O) in a sample of this compound and compare it to the theoretical values.
Methodology:
-
Sample Preparation: A precisely weighed sample of this compound (typically 1-3 mg) is placed in a tin or silver capsule.
-
Combustion: The capsule is combusted in a high-temperature furnace (around 900-1000 °C) in a stream of pure oxygen. This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂).
-
Gas Separation and Detection: The combustion gases are passed through a series of columns to separate CO₂, H₂O, and N₂. The amount of each gas is then measured by a thermal conductivity detector.
-
Oxygen Analysis: Oxygen is typically determined by pyrolysis in a separate furnace, where it is converted to carbon monoxide (CO) and then measured.
-
Calculation: The percentages of C, H, and O in the original sample are calculated from the measured amounts of CO₂, H₂O, and CO.
Gas Chromatography (GC)
Objective: To separate and quantify the components in a sample of this compound, thereby determining its purity.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., hexane or dichloromethane).
-
Injection: A small volume (typically 1 µL) of the sample solution is injected into the heated injection port of the gas chromatograph.
-
Separation: The vaporized sample is carried by an inert gas (e.g., helium or nitrogen) through a long, thin column. The column is coated with a stationary phase that interacts differently with the various components of the sample, leading to their separation based on boiling points and polarity.
-
Detection: As each component elutes from the column, it is detected by a suitable detector, most commonly a Flame Ionization Detector (FID) for organic compounds. The detector generates a signal that is proportional to the amount of the component.
-
Data Analysis: The output is a chromatogram, which shows a series of peaks corresponding to the different components. The area under each peak is proportional to the concentration of that component. The purity of this compound is calculated by dividing its peak area by the total area of all peaks (excluding the solvent peak).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain structural and quantitative information about a sample of this compound to assess its purity.
Methodology:
-
Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A known amount of an internal standard can be added for quantitative NMR (qNMR).
-
Data Acquisition: The NMR tube is placed in the strong magnetic field of the NMR spectrometer. A series of radiofrequency pulses are applied, and the resulting signals from the ¹H (or ¹³C) nuclei are detected.
-
Data Processing: The raw data is Fourier transformed to produce the NMR spectrum.
-
Data Analysis: The spectrum is analyzed for chemical shifts (which indicate the chemical environment of the protons), peak integrals (which are proportional to the number of protons), and coupling constants (which provide information about neighboring protons). The purity can be determined by comparing the integral of the signals corresponding to this compound with the integrals of any impurity signals. In qNMR, the purity is calculated by comparing the integral of a known proton signal from the analyte to the integral of a known proton signal from the internal standard.
Visualization of Experimental Workflows
Figure 1: Workflow for the purity assessment of this compound using different analytical techniques.
Logical Relationships in Purity Determination
Figure 2: Logical relationships in the determination of this compound purity.
Conclusion
The assessment of this compound purity requires a careful selection of analytical methods. While elemental analysis provides a fundamental check of the elemental composition, it is often insufficient on its own to declare a compound as "pure." For a comprehensive and reliable purity determination, orthogonal techniques such as Gas Chromatography and NMR spectroscopy are indispensable. GC excels at separating and quantifying volatile impurities, while NMR provides invaluable structural information and a robust method for quantification. By combining the data from these complementary techniques, researchers can confidently establish the purity of this compound, ensuring the integrity of their scientific endeavors.
Safety Operating Guide
Safe Disposal of 3-Ethyl-4-octanone: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 3-Ethyl-4-octanone is critical for ensuring laboratory safety and environmental protection. As a flammable liquid that is harmful upon contact with skin and toxic to aquatic life, adherence to established protocols is paramount.[1] This guide provides detailed, step-by-step instructions for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Key Safety and Hazard Data
A thorough understanding of the chemical's properties is the foundation of safe disposal. The following table summarizes essential quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 19781-29-4 | [2] |
| Molecular Formula | C₁₀H₂₀O | [2][3] |
| Molecular Weight | 156.27 g/mol | [2][3] |
| Appearance | Clear, colorless liquid with a sweet, fruity aroma | [3] |
| Boiling Point | 199.3°C at 760 mmHg | [3][4] |
| Flash Point | 69.9°C | [4] |
| Density | 0.817 g/cm³ at 20°C | [3][4] |
| LogP (Octanol/Water Partition Coefficient) | 3.18 | [3][4] |
| GHS Hazard Statements | H226: Flammable liquid and vaporH312: Harmful in contact with skinH412: Harmful to aquatic life with long lasting effects | [1] |
Experimental Protocol: Waste Characterization and Segregation
Before disposal, it is essential to characterize the waste stream containing this compound. As a ketone, it falls under the category of organic solvents.[5][6] Due to its flash point being below 140°F, it is classified as an ignitable hazardous waste.[6]
Methodology:
-
Waste Identification: Identify all waste streams containing this compound. This includes pure, unused product, reaction mixtures, and contaminated materials.
-
Hazard Classification: Based on the Safety Data Sheet (SDS), classify the waste. This compound waste is designated as:
-
Segregation: Do not mix this compound waste with incompatible materials such as strong oxidizing agents, strong bases, or strong reducing agents.[7] It should be collected separately from other waste streams like aqueous waste, solid waste, and halogenated solvents unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Procedure
The following procedure outlines the safe collection and disposal of this compound waste in a laboratory setting.
-
Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing appropriate PPE, including:
-
Safety goggles or a face shield.
-
Chemical-resistant gloves (e.g., nitrile).
-
A lab coat.
-
Closed-toe shoes.
-
-
Waste Collection:
-
Select a suitable, clearly labeled hazardous waste container. The container must be in good condition, compatible with ketones, and have a secure, tight-fitting lid.[8][9] Often, the original chemical container can be repurposed for waste collection.[8]
-
Label the container with the words "HAZARDOUS WASTE" and list all chemical constituents, including "this compound," with their approximate percentages.[8][9] Do not use chemical abbreviations.[9]
-
Keep the waste container closed at all times, except when adding waste.[8][9]
-
-
Storage:
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10]
-
Ensure the storage area is well-ventilated, away from heat, sparks, open flames, and other sources of ignition.[1][7]
-
Store the container in secondary containment to prevent spills from spreading.[9]
-
-
Disposal of Contaminated Materials:
-
Liquid Spills: For small spills, absorb the this compound with an inert absorbent material like sand, silica gel, or a universal binder.[7] Collect the contaminated absorbent material in a sealed container, label it as hazardous waste, and dispose of it accordingly. Use non-sparking tools for cleanup.[1][7]
-
Contaminated Labware: Glassware that is grossly contaminated should be rinsed with a suitable solvent (e.g., acetone). The rinsate must be collected as hazardous waste.[5] Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[9][10] After triple-rinsing and air-drying in a fume hood, the container may be disposed of as regular trash, if permitted by institutional policy.[9][10]
-
-
Arranging for Pickup:
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. Buy this compound | 19781-29-4 [smolecule.com]
- 4. Page loading... [guidechem.com]
- 5. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 6. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 7. fishersci.com [fishersci.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling 3-Ethyl-4-octanone
This guide provides crucial safety and logistical information for the handling of 3-Ethyl-4-octanone, tailored for researchers, scientists, and drug development professionals. The following procedures are based on best practices for handling flammable liquid ketones of similar structure and volatility, in the absence of a specific Safety Data Sheet (SDS) for this compound.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to ensure personal safety and minimize exposure risk.
Table 1: Personal Protective Equipment for this compound
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Wear appropriate chemical-resistant gloves. Nitrile or neoprene gloves are generally recommended for ketones. | Prevents skin contact, which can cause irritation. |
| Eye & Face Protection | Chemical safety goggles are required. A face shield should be worn when there is a splash hazard. | Protects eyes from splashes and vapors, which can cause irritation. |
| Skin & Body Protection | A flame-retardant lab coat is required. Chemical-resistant apron and boots should be worn when handling larger quantities. | Protects skin from accidental contact and provides a barrier against spills. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Minimizes inhalation of vapors, which can cause respiratory irritation. |
Operational Plan: Step-by-Step Handling Procedure
2.1. Receiving and Inspection
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Verify that the container is properly labeled as this compound.
-
Transport the container to a designated, well-ventilated storage area for flammable liquids.
2.2. Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, open flames, and other sources of ignition.[1][2]
-
Store separately from strong oxidizing agents, strong bases, and strong reducing agents.[3]
-
Ensure the storage area is equipped with appropriate fire suppression systems.
2.3. Dispensing and Use
-
All handling of this compound should be conducted within a certified chemical fume hood.
-
Ground and bond containers and receiving equipment to prevent static discharge.[1][2]
-
Measure and dispense the required amount carefully to avoid spills.
Disposal Plan
3.1. Waste Collection
-
Collect all waste containing this compound in a designated, properly labeled, and sealed waste container.
-
Do not mix with incompatible waste streams.
3.2. Waste Disposal
-
Dispose of contents and container in accordance with local, regional, and national regulations for hazardous waste.[2]
-
Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Emergency Procedures
4.1. Spills In the event of a spill, follow the workflow outlined in the diagram below.
Caption: Workflow for handling a chemical spill of this compound.
4.2. First Aid
-
After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[1]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water.[1]
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[3]
-
After Swallowing: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
